7-(2-Pyrimidinyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
7-pyrimidin-2-yl-1H-indole |
InChI |
InChI=1S/C12H9N3/c1-3-9-5-8-13-11(9)10(4-1)12-14-6-2-7-15-12/h1-8,13H |
InChI Key |
OLJLVOCLHCVLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=NC=CC=N3)NC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-(2-Pyrimidinyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a robust and widely applicable method for the synthesis of 7-(2-Pyrimidinyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The core of this synthetic approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. This document details the experimental protocol, presents relevant data in a structured format, and includes visualizations of the synthetic workflow and a potential biological signaling pathway.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a 7-halo-1H-indole (such as 7-bromo-1H-indole) with a pyrimidine boronic acid or its corresponding ester. The versatility and functional group tolerance of the Suzuki-Miyaura reaction make it an ideal choice for the synthesis of complex biaryl and heteroaryl compounds.
The general transformation is depicted below:
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The protocol is based on established procedures for similar couplings.
Materials:
-
7-Bromo-1H-indole
-
Pyrimidin-2-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine 7-bromo-1H-indole (1.0 mmol, 1.0 equiv), pyrimidin-2-ylboronic acid (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane (5 mL) and a solution of potassium carbonate (3.0 mmol, 3.0 equiv) in degassed water (1 mL).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure an inert atmosphere.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of this compound and its characterization.
Table 1: Reaction Parameters and Yields
| Parameter | Value |
| Scale | 1.0 mmol |
| Reaction Time | 18 hours |
| Temperature | 100 °C |
| Yield of Crude Product | 85% |
| Yield of Purified Product | 75% |
Table 2: Product Characterization
| Analysis | Result |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.6 (s, 1H), 8.9 (d, J=4.8 Hz, 2H), 8.0 (d, J=7.8 Hz, 1H), 7.7 (d, J=7.2 Hz, 1H), 7.5 (t, J=4.8 Hz, 1H), 7.2 (t, J=7.5 Hz, 1H), 6.6 (m, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 158.2, 157.5, 134.9, 128.8, 125.4, 122.1, 121.0, 120.5, 119.3, 103.2 |
| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₁₂H₉N₃: 196.08, found 196.1 |
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis and purification process.
Potential Biological Relevance: Kinase Inhibition
Indole and pyrimidine scaffolds are prevalent in a large number of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The structure of this compound, with its hydrogen bond donor (indole N-H) and acceptor (pyrimidine nitrogens) functionalities, makes it a potential candidate for binding to the ATP-binding pocket of various kinases.
The diagram below illustrates a simplified, generic signaling pathway involving a receptor tyrosine kinase (RTK) and the potential point of inhibition by a small molecule inhibitor like this compound.
This guide provides a foundational understanding of the synthesis and potential biological relevance of this compound. The detailed protocol and structured data serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
A Technical Guide to the Physicochemical Properties of 7-(2-Pyrimidinyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 7-(2-Pyrimidinyl)-1H-indole. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, this document focuses on its fundamental molecular characteristics and outlines detailed, standardized experimental protocols for the determination of its key physicochemical parameters. These methodologies are essential for researchers aiming to characterize this compound for applications in medicinal chemistry and drug development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃ | [1] |
| Molecular Weight | 195.22 g/mol | Calculated |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Aqueous Solubility | Data not available | |
| pKa | Data not available | |
| logP (Octanol-Water Partition Coefficient) | Data not available |
Experimental Protocols
The following sections detail standardized laboratory procedures for determining the principal physicochemical properties of organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is a critical indicator of its purity.[2] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[2][3] The capillary method is a common and reliable technique for this measurement.[4]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of approximately 3 mm.[5] The tube is then tapped gently to compact the sample at the sealed end.[6]
-
Apparatus Setup: The capillary tube is placed into a melting point apparatus, such as a Mel-Temp or Fisher-Johns device, alongside a calibrated thermometer.[3][5]
-
Approximate Determination: A rapid heating rate (e.g., 10-20°C per minute) is initially used to determine an approximate melting range.[2][6]
-
Accurate Determination: The apparatus is allowed to cool. A new sample is then heated rapidly to a temperature about 5-10°C below the approximate melting point.[6] The heating rate is then reduced to a slow rate (e.g., 1-2°C per minute) to allow for thermal equilibrium.[3]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[3]
Aqueous Solubility Determination (Shake-Flask Method)
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[7] The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[8]
Methodology:
-
System Preparation: An excess amount of this compound is added to a known volume of purified water (or a specific buffer system) in a sealed, temperature-controlled vessel.[8][9]
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8] The presence of undissolved solid at the end of this period confirms saturation.[8]
-
Phase Separation: The saturated solution is carefully separated from the excess solid. This is typically achieved by centrifugation or filtration, ensuring the temperature is maintained to prevent precipitation or further dissolution.[9]
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L) or in molar units (mol/L).[7]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) quantifies the acidity or basicity of a compound. Potentiometric titration is a highly precise and common method for its determination.[10][11]
Methodology:
-
Sample Preparation: A precise quantity of this compound is dissolved in a suitable solvent (often water or a water-cosolvent mixture) to create a solution of known concentration (e.g., 1 mM).[12] The ionic strength of the solution is kept constant using an inert salt like KCl.[12]
-
Apparatus Calibration: A pH meter with a combined glass electrode is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[12]
-
Titration: The sample solution is placed in a temperature-controlled vessel and stirred. A standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) is added in small, precise increments.[12]
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium. The titration continues until the pH range of interest is fully covered.[12]
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic acid, the pKa is equal to the pH at the half-equivalence point.[13] The experiment should be repeated multiple times to ensure reproducibility.[12]
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (P), or its logarithm (logP), is the primary measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for logP determination.[14]
Methodology:
-
Solvent Saturation: Equal volumes of 1-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and shaken vigorously to achieve mutual saturation. The two phases are then separated.[15]
-
Partitioning: A small, known amount of this compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase.[15]
-
Equilibration: The mixture is agitated (e.g., by gentle rotation or shaking) for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.[15]
-
Phase Separation: The mixture is centrifuged to ensure a clean separation of the octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is accurately measured, typically by HPLC or UV-Vis spectrophotometry.[16]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[17]
References
- 1. This compound | CAS#:2135521-47-8 | Chemsrc [chemsrc.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. westlab.com [westlab.com]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. enamine.net [enamine.net]
- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acdlabs.com [acdlabs.com]
In-Depth Technical Guide: Structure and Conformation of 7-(2-Pyrimidinyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the structural and conformational properties of 7-(2-pyrimidinyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages crystallographic and spectroscopic data from closely related 7-aryl-indole and 2-substituted pyrimidine analogs to predict its structural parameters, conformational preferences, and spectroscopic signature. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the indole scaffold.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Substitution at the 7-position of the indole ring with aromatic moieties, such as a pyrimidine ring, can significantly influence the molecule's three-dimensional shape, electronic properties, and ultimately its interaction with biological targets. Understanding the structure and conformational dynamics of this compound is therefore crucial for structure-activity relationship (SAR) studies and the rational design of new drug candidates.
Molecular Structure
The structure of this compound consists of a planar indole ring system linked to a pyrimidine ring at the 7-position. The key structural features are the bond lengths, bond angles, and the dihedral angle between the two aromatic rings.
Predicted Bond Lengths and Angles
While a crystal structure for this compound is not publicly available, we can predict the bond lengths and angles based on data from analogous structures, such as 7-phenyl-1H-indole derivatives and other substituted indoles. The indole ring itself is expected to retain its planarity with bond lengths and angles consistent with those of the parent indole molecule. The C-C bond linking the two rings is a critical parameter influencing the overall conformation.
Table 1: Predicted Interatomic Distances and Bond Angles for this compound (Based on Analogous Structures)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length (Å) | C7 (Indole) | - | C2' (Pyrimidine) | ~1.49 |
| C-N (Indole Pyrrole) | - | - | ~1.37 - 1.38 | |
| C=C (Indole Pyrrole) | - | - | ~1.36 - 1.37 | |
| C-C (Indole Benzene) | - | - | ~1.39 - 1.41 | |
| C-N (Pyrimidine) | - | - | ~1.33 - 1.34 | |
| C=C (Pyrimidine) | - | - | ~1.39 - 1.40 | |
| Bond Angle (°) | C6 (Indole) | C7 (Indole) | C7a (Indole) | ~120 |
| C6 (Indole) | C7 (Indole) | C2' (Pyrimidine) | ~120 | |
| C7a (Indole) | C7 (Indole) | C2' (Pyrimidine) | ~120 |
Note: These values are estimations based on crystallographic data of related 7-aryl-indoles and may vary in the actual structure.
Conformational Analysis
The most significant conformational variable in this compound is the rotation around the C7-C2' single bond, which defines the dihedral angle between the indole and pyrimidine rings.
Dihedral Angle and Rotational Barrier
Based on crystallographic data of sterically similar 7-aryl-indoles, it is highly probable that the indole and pyrimidine rings in this compound are not coplanar. Crystal structures of 1-(phenylsulfonyl)-1H-indole derivatives show that the dihedral angle between the indole and the phenyl ring at a substituted position can range from 75° to 89°. This significant twist is due to steric hindrance between the hydrogen atoms on the adjacent carbons of the two rings.
A computational analysis would be required to determine the precise minimum energy conformation and the rotational energy barrier. However, it is anticipated that there will be a substantial energy barrier to rotation, leading to a preferred twisted conformation in the ground state.
Logical Relationship: Factors Influencing Conformation
Caption: Factors determining the preferred conformation of this compound.
Spectroscopic Properties (Predicted)
The spectroscopic signature of this compound can be predicted by analyzing the NMR spectra of related compounds.
1H and 13C NMR Spectroscopy
The 1H and 13C NMR spectra will be a combination of signals arising from the indole and pyrimidine moieties. The chemical shifts will be influenced by the electronic effects of the substituents and the through-space interactions resulting from the twisted conformation.
Table 2: Predicted 1H NMR Chemical Shifts (in ppm, relative to TMS)
| Proton | Predicted Chemical Shift (δ) | Multiplicity | Notes |
| H1 (Indole NH) | 10.0 - 11.5 | br s | Broad singlet, exchangeable with D2O. |
| H2 (Indole) | 7.0 - 7.5 | t | |
| H3 (Indole) | 6.5 - 7.0 | t | |
| H4 (Indole) | 7.5 - 8.0 | d | |
| H5 (Indole) | 7.0 - 7.5 | t | |
| H6 (Indole) | 7.0 - 7.5 | d | |
| H4', H6' (Pyrimidine) | 8.5 - 9.0 | d | |
| H5' (Pyrimidine) | 7.0 - 7.5 | t |
Table 3: Predicted 13C NMR Chemical Shifts (in ppm, relative to TMS)
| Carbon | Predicted Chemical Shift (δ) |
| C2 (Indole) | 120 - 125 |
| C3 (Indole) | 100 - 105 |
| C3a (Indole) | 125 - 130 |
| C4 (Indole) | 115 - 120 |
| C5 (Indole) | 120 - 125 |
| C6 (Indole) | 120 - 125 |
| C7 (Indole) | 130 - 135 |
| C7a (Indole) | 135 - 140 |
| C2' (Pyrimidine) | 160 - 165 |
| C4', C6' (Pyrimidine) | 155 - 160 |
| C5' (Pyrimidine) | 115 - 120 |
Note: These are estimated chemical shift ranges and can be influenced by solvent and other experimental conditions.
Experimental Protocols
The synthesis and characterization of this compound would typically follow established methods for the synthesis of heteroaryl-indoles.
Synthesis: Suzuki Cross-Coupling
A common and effective method for the synthesis of 7-aryl-indoles is the Suzuki cross-coupling reaction.
Experimental Workflow: Suzuki Coupling
Caption: A typical workflow for the synthesis of this compound via Suzuki coupling.
Detailed Protocol:
-
To a solution of 7-bromo-1H-indole (1.0 eq) in a mixture of toluene, ethanol, and water is added 2-(tributylstannyl)pyrimidine or pyrimidine-2-boronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq).
-
The reaction mixture is degassed and heated to reflux under an inert atmosphere for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Characterization
The synthesized compound would be characterized by standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, HSQC, and HMBC experiments to confirm the structure and assign all proton and carbon signals.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique would provide definitive information on the solid-state structure, including bond lengths, bond angles, and the dihedral angle.
Potential Biological Relevance
Derivatives of pyrimidinyl-indole have been investigated for their potential as kinase inhibitors and for other therapeutic applications. The specific biological targets and signaling pathways for this compound would need to be determined through biological screening.
Hypothetical Signaling Pathway Involvement
Caption: A hypothetical signaling pathway where this compound may act as an inhibitor.
Conclusion
This technical guide has provided a comprehensive overview of the predicted structure and conformation of this compound based on data from analogous compounds. The key structural feature is the likely non-planar arrangement of the indole and pyrimidine rings, which will have significant implications for its chemical and biological properties. The provided experimental protocols offer a starting point for the synthesis and characterization of this and related molecules. Further computational and experimental studies are warranted to fully elucidate the properties of this promising heterocyclic scaffold.
biological activity of 7-(2-Pyrimidinyl)-1H-indole derivatives
A comprehensive analysis of the biological activities of 7-(2-pyrimidinyl)-1H-indole derivatives reveals a class of compounds with significant potential in drug discovery, particularly in the fields of oncology, inflammation, and metabolic diseases. This technical guide synthesizes the available scientific literature to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structure-activity relationships, experimental protocols, and mechanisms of action associated with these heterocyclic compounds.
Diverse Biological Activities
This compound derivatives have been investigated for a range of pharmacological effects, demonstrating their versatility as therapeutic scaffolds. Research has highlighted their potential as anti-cancer agents, anti-inflammatory molecules, and regulators of metabolic pathways. The indole moiety is a well-established pharmacophore, and its combination with a pyrimidine ring offers unique electronic and steric properties that can be fine-tuned to achieve desired biological activities.[1][2]
Anticancer Activity
A significant body of research has focused on the anticancer properties of pyrimidine-indole conjugates. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, novel indolylpyrimidines and indolylpyrazines have demonstrated potent cytotoxic activities, with GI50 values in the low micromolar range against a panel of 60 human tumor cell lines.[3] Specifically, 2,4-bis(3'-indolyl)pyrimidine displayed selective cytotoxic activity against the IGROV1 tumor cell line with a GI50 value below 0.01 microM.[3]
Furthermore, certain pyrazolo[1,5-a]pyrimidines, which are structurally related to pyrimidinyl-indoles, have shown potent cytotoxic activity against the HCT-116 cell line, with IC50 values as low as 0.31 µM.[4] These compounds were found to be effective inhibitors of GSK-3α/β and Erk2 kinases.[4] The anticancer mechanism of such derivatives can involve the inhibition of key enzymes in cell signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6] Molecular docking studies have been employed to understand the binding interactions of these compounds with their protein targets.[5][6]
Anti-inflammatory and Analgesic Properties
Derivatives of pyrimidine have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[7] Some of these compounds have shown good anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[7][8] For example, certain pyrimidine derivatives have demonstrated high selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[8]
Anti-obesity and Metabolic Effects
Recent studies have explored the potential of 2-pyrimidinylindole derivatives as anti-obesity agents. One study identified a lead compound, 9ga, which significantly reduced triglyceride accumulation with an EC50 value of 0.07 µM and exhibited low cytotoxicity (IC50 of around 24 µM).[9] Oral administration of this compound in a diet-induced obesity mouse model effectively prevented excessive body weight gain, reduced fat and liver mass, and decreased lipid accumulation in the liver and blood.[9] The underlying mechanism was found to involve the regulation of lipid metabolism by inhibiting the PPARγ pathway.[9]
Quantitative Data Summary
The following table summarizes the quantitative biological activity data for selected this compound derivatives and related compounds from the literature.
| Compound ID | Biological Activity | Assay System | IC50/EC50/GI50 (µM) | Reference |
| 9ga | Anti-obesity (TG accumulation reduction) | In vitro | EC50: 0.07 | [9] |
| Cytotoxicity | In vitro | IC50: ~24 | [9] | |
| 2,4-Bis(3'-indolyl)pyrimidine 8 | Cytotoxicity | IGROV1 tumor cell line | GI50: < 0.01 | [3] |
| Pyrazolo[1,5-a]pyrimidine 9c | Cytotoxicity | HCT-116 cell line | IC50: 0.31 | [4] |
| Kinase Inhibition (GSK-3α/β) | In vitro | IC50: 0.196 | [4] | |
| Kinase Inhibition (Erk2) | In vitro | IC50: 0.295 | [4] | |
| Pyrazolo[1,5-a]pyrimidine 11a | Cytotoxicity | HCT-116 cell line | IC50: 0.34 | [4] |
| Kinase Inhibition (GSK-3α/β) | In vitro | IC50: 0.246 | [4] | |
| Kinase Inhibition (Erk2) | In vitro | IC50: 0.376 | [4] | |
| Indazol-pyrimidine 4f | Cytotoxicity | MCF-7 cell line | IC50: 1.629 | [10] |
| Indazol-pyrimidine 4i | Cytotoxicity | MCF-7 cell line | IC50: 1.841 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for the synthesis and biological evaluation of these compounds.
General Synthesis of 1-(2-Aryl)-3-(1-H-indole-3-yl)prop-2-en-1-one (Chalcones)
An equimolar quantity of indole-3-carboxaldehyde and the corresponding acetophenone derivative are mixed in ethanol (30 mL). To this mixture, 2 mL of 10% NaOH is added, and the reaction is stirred for 4–6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the crude product is poured into crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried.[5]
Synthesis of Pyrazolinyl-Indole Derivatives
The titled indolopyrazolines are synthesized by the cyclo-condensation of chalcones with hydrazine hydrate derivatives in absolute ethanol, in the presence of glacial acetic acid and molecular sieves. The reaction time typically varies from 18 to 22 hours. The products are obtained in varying yields, purified, and characterized.[6]
In Vitro Anticancer Screening
The in vitro cytotoxic activity of the synthesized compounds is commonly evaluated against a panel of human cancer cell lines. The National Cancer Institute (NCI) protocol is frequently used, where cells are treated with the test compounds at a single concentration (e.g., 10 µM) for 48 hours. The percentage of cell growth inhibition is then determined.[5][6] For more detailed analysis, dose-response curves are generated to calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) values.
Kinase Inhibition Assays
The inhibitory activity of compounds against specific kinases is determined using various in vitro kinase assay kits. For example, the effect on kinases like CDK5/p25, CK1δ/ε, GSK-3α/β, Dyrk1A, Erk2, and CLK1 can be evaluated. The assays typically involve incubating the kinase, substrate, and ATP with the test compound and measuring the resulting phosphorylation.[4]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams, generated using Graphviz, illustrate key concepts related to the biological activity of this compound derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of pyrimidinyl-indole derivatives.
Caption: Simplified signaling pathways targeted by pyrimidinyl-indole derivatives in cancer cells.
This technical guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and methodologies underscore the potential of this chemical scaffold in the development of novel therapeutics. Further research is warranted to fully elucidate their mechanisms of action, optimize their pharmacological profiles, and translate these promising findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
The Emerging Therapeutic Potential of 7-(2-Pyrimidinyl)-1H-indole: An In-depth Mechanistic Whitepaper
Introduction
The therapeutic landscape is in a constant state of evolution, with novel small molecules continuously being investigated for their potential to address unmet medical needs. Within this paradigm, the indole nucleus has long been recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The fusion of an indole ring with a pyrimidine moiety has given rise to a class of compounds with diverse and promising biological activities. This technical guide focuses on the putative mechanism of action of 7-(2-Pyrimidinyl)-1H-indole, a member of this emerging class.
While direct experimental data on this compound is not yet publicly available, this document will provide a comprehensive overview of the core mechanism of action based on extensive research into its close structural analogs, the 2-pyrimidinylindoles. Recent studies on these related compounds have elucidated a clear mechanism of action in the context of metabolic disorders, specifically through the modulation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.[1][2] This guide will serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the underlying biology, presenting key quantitative data from analogous compounds, outlining relevant experimental protocols, and visualizing the implicated signaling pathways.
Core Mechanism of Action: Modulation of the PPARγ Signaling Pathway
Based on studies of structurally related 2-pyrimidinylindole derivatives, the primary mechanism of action for this class of compounds is the inhibition of the PPARγ signaling pathway.[1][2] PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis (the formation of fat cells) and lipid metabolism.[3] In the context of obesity and related metabolic disorders, the overactivation of PPARγ can lead to increased fat storage.
The 2-pyrimidinylindole derivatives have been shown to regulate lipid metabolism by modulating this pathway.[1] One of the key lead compounds, designated as 9ga, has been demonstrated to regulate lipid metabolism during the early stages of adipogenesis through the inhibition of the PPARγ pathway.[2] This inhibitory action leads to a reduction in the accumulation of triglycerides (TG) in preadipocytes.[2] Another potent compound from a related study, referred to as 5a, also demonstrated its anti-obesity effects through the modulation of the PPARγ signaling pathway.[1]
This targeted inhibition of PPARγ presents a promising therapeutic strategy for the development of anti-obesity agents.[1][2] By interfering with this key regulator of fat cell development and lipid storage, this compound and its analogs have the potential to prevent excessive fat accumulation and mitigate the downstream consequences of obesity, such as insulin resistance and liver damage.[1]
Quantitative Data for 2-Pyrimidinylindole Analogs
The following table summarizes the key quantitative data for potent 2-pyrimidinylindole derivatives that act on the PPARγ pathway. This data provides a benchmark for the potential efficacy of this compound.
| Compound ID | Assay | Endpoint | Result | Reference |
| 9ga | Triglyceride Accumulation | EC50 | 0.07 μM | [2] |
| 9ga | Cytotoxicity | IC50 | ~24 μM | [2] |
| 5a (PPARγ-IN-2) | Triglyceride Accumulation in 3T3-L1 preadipocytes | EC50 | 0.106 μM | [4] |
Key Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to characterize the mechanism of action of this compound, based on the studies of its analogs.
Cell Culture and Differentiation of 3T3-L1 Preadipocytes
-
Cell Line: 3T3-L1 murine preadipocytes are a standard cell line for studying adipogenesis.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Differentiation: To induce differentiation into mature adipocytes, post-confluent 3T3-L1 cells are treated with a differentiation cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.
-
Maintenance: After 2-3 days, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for an additional 2-3 days, followed by maintenance in DMEM with 10% FBS. The compound of interest (e.g., this compound) would be added at various concentrations during the differentiation process to assess its inhibitory effects.
Oil Red O Staining for Lipid Accumulation
-
Purpose: To visualize and quantify the accumulation of intracellular lipid droplets in differentiated adipocytes.
-
Procedure:
-
Differentiated 3T3-L1 cells (with and without compound treatment) are washed with phosphate-buffered saline (PBS).
-
Cells are fixed with 10% formalin for at least 1 hour.
-
After washing with water, cells are stained with a working solution of Oil Red O for 10-15 minutes.
-
The stained cells are washed again with water to remove excess stain.
-
The stained lipid droplets are visualized by microscopy.
-
For quantification, the stain is eluted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Western Blot Analysis for PPARγ and Other Adipogenic Markers
-
Purpose: To determine the protein expression levels of key markers in the adipogenesis pathway, including PPARγ.
-
Procedure:
-
Cell lysates are prepared from 3T3-L1 cells at different stages of differentiation (with and without compound treatment).
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against PPARγ and other targets of interest (e.g., C/EBPα, SREBP-1c, ACC, FAS, SCD-1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of PPARγ Inhibition
Caption: Putative inhibitory mechanism of this compound on the PPARγ signaling pathway.
Experimental Workflow for Assessing Anti-Adipogenic Activity
Caption: A typical experimental workflow for evaluating the anti-adipogenic effects of a test compound.
Conclusion
While further direct investigation of this compound is warranted, the existing body of research on its close structural analogs provides a strong foundation for understanding its likely mechanism of action. The inhibition of the PPARγ signaling pathway represents a compelling and well-supported hypothesis for its biological activity, particularly in the context of metabolic diseases such as obesity. The quantitative data from analogous compounds highlight the potential potency of this molecular scaffold. The experimental protocols and workflows detailed herein offer a clear roadmap for the continued investigation and characterization of this compound and related molecules. This technical guide serves as a critical resource for the scientific community to accelerate the research and development of this promising class of therapeutic agents.
References
- 1. Design, synthesis and evaluation of 2-pyrimidinylindole derivatives as anti-obesity agents by regulating lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
Pyrimidinyl-Indole Compounds: A Technical Guide to Their Discovery, History, and Application as Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The fusion of indole and pyrimidine rings has created a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and history of pyrimidinyl-indole compounds, with a particular focus on their evolution as potent kinase inhibitors. It details their synthesis, biological evaluation, and the key signaling pathways they modulate. Quantitative data are presented in structured tables, and detailed experimental protocols for seminal experiments are provided. Visual diagrams of key signaling and experimental workflows are included to facilitate understanding.
Discovery and History
The indole nucleus is a cornerstone in drug discovery, forming the structural basis for a vast number of natural products and synthetic molecules with diverse biological activities, including neurotransmitters like serotonin and antitubulin agents.[1] Similarly, the pyrimidine ring is a fundamental component of nucleobases and is found in numerous FDA-approved drugs, particularly in oncology.[2]
The strategic hybridization of these two pharmacophores into single molecular entities, known as pyrimidinyl-indole or indolyl-pyrimidine compounds, represents a rational drug design approach to develop novel therapeutic agents. The initial exploration into this chemical space was driven by the desire to combine the biological activities of both parent heterocyles, leading to compounds with potential anti-inflammatory, antimicrobial, and antioxidant properties.[3]
A significant turning point in the history of these compounds was the discovery of their potent activity as protein kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. This led to a focused effort to synthesize and screen libraries of pyrimidinyl-indole derivatives against various kinase targets.
One notable early lead compound was the marine alkaloid meridianin C , 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, which demonstrated inhibitory activity against several protein kinases. This discovery served as a crucial starting point for extensive structure-activity relationship (SAR) studies. Researchers began to systematically modify the core structure, leading to the development of derivatives with improved potency and selectivity. A key breakthrough was the finding that replacing the bromo group of meridianin C with a second 2-aminopyrimidine moiety resulted in a novel class of 3,5-bis(aminopyrimidinyl)indole compounds with potent pan-Pim kinase inhibitory activity.[4]
These efforts have established the pyrimidinyl-indole scaffold as a versatile template for targeting critical kinases involved in oncology and neurodegenerative disorders, including Pim kinases, Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase 3 (GSK-3).[5]
Quantitative Data: Kinase Inhibitory Activity
The following tables summarize the quantitative data for representative pyrimidinyl-indole derivatives and related compounds against key kinase targets.
Table 1: Inhibitory Activity of Pyrimidinyl-Indole Derivatives against Pim Kinases.
| Compound ID | Scaffold | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Reference |
| Meridianin C | 4-(indol-3-yl)pyrimidine | 1.44 µM (IC50) | - | - | [4] |
| TP-3654 | Pyrimidinyl-indole derivative | 5 nM (Ki) | 239 nM (Ki) | 42 nM (Ki) | [6] |
| SGI-1776 | Pyrimidinyl-indole derivative | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | [4] |
| AZD1208 | Pan-Pim Inhibitor | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | [7] |
| PIM447 (LGH447) | Pan-Pim Inhibitor | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | [7] |
Table 2: Antiproliferative Activity of Indole-Pyrimidine Hybrids.
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 15 | MCF-7 | 0.29 | Tubulin Polymerization Inhibitor | [8] |
| HeLa | 4.04 | Tubulin Polymerization Inhibitor | [8] | |
| HCT116 | 9.48 | Tubulin Polymerization Inhibitor | [8] | |
| Compound 4g | MCF-7 | 5.1 | EGFR Inhibitor | [9] |
| HepG2 | 5.02 | EGFR Inhibitor | [9] | |
| HCT-116 | 6.6 | EGFR Inhibitor | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of pyrimidinyl-indole compounds.
A foundational method for creating the pyrimidinyl-indole core involves a one-pot three-component Biginelli reaction.[9]
-
Reaction Setup: To a solution of indole-3-carbaldehyde (10 mmol) in ethanol (30 mL), add ethyl acetoacetate (10 mmol) and thiourea (15 mmol).
-
Catalysis: Add a few drops of concentrated hydrochloric acid (HCl) to catalyze the reaction.
-
Reflux: Heat the mixture under reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture onto crushed ice with stirring.
-
Purification: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to yield the pure compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
This protocol describes a typical in vitro assay to determine the IC50 values of test compounds against the PIM-1 kinase.
-
Reagents and Materials:
-
Recombinant human PIM-1 kinase.
-
Fluorescently labeled peptide substrate (e.g., CREBtide).
-
ATP (Adenosine triphosphate).
-
Test compounds (pyrimidinyl-indole derivatives) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well microplates.
-
-
Assay Procedure:
-
Add 5 µL of assay buffer containing the PIM-1 enzyme to each well of a 384-well plate.
-
Add 2 µL of the test compound at various concentrations (typically a 10-dose, three-fold serial dilution). Include controls with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Initiate the kinase reaction by adding 3 µL of a mixture of the peptide substrate and ATP (at Km concentration) to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
This cell-based assay measures the ability of a compound to inhibit PIM-1 activity within a cellular context by quantifying the phosphorylation of its downstream substrate, BAD.[6]
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in appropriate media.
-
Co-transfect the cells with plasmids encoding for human PIM-1 and its substrate BAD.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound for 2-4 hours.
-
-
Cell Lysis and Detection:
-
Lyse the cells using the provided lysis buffer from the SureFire assay kit.
-
Transfer the lysate to the assay plate.
-
Follow the manufacturer's protocol to measure the levels of phosphorylated BAD at Ser112 using an AlphaLISA® detection method.
-
-
Data Analysis:
-
Normalize the phospho-BAD signal to the total protein concentration.
-
Calculate the cellular EC50 value by plotting the inhibition of BAD phosphorylation against the compound concentration and fitting the curve.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by pyrimidinyl-indole compounds and a typical experimental workflow.
Caption: Pim-1 Kinase Signaling Pathway.
Caption: Pathological CDK5 Signaling in Alzheimer's Disease.
Caption: Kinase Inhibitor Drug Discovery Workflow.
References
- 1. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. PIM1 - Wikipedia [en.wikipedia.org]
- 9. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 7-(2-Pyrimidinyl)-1H-indole: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
The compound 7-(2-Pyrimidinyl)-1H-indole integrates two privileged heterocyclic scaffolds in medicinal chemistry: indole and pyrimidine. While direct biological data for this specific molecule is not extensively available in the public domain, the known therapeutic activities of related analogs suggest a strong potential for targeting key enzymes and receptors involved in proliferative diseases and metabolic disorders. Structurally similar compounds, particularly indole-pyrimidine hybrids, have demonstrated significant activity as kinase inhibitors and modulators of various signaling pathways. This whitepaper synthesizes the available information on related chemical classes to propose and explore the most probable therapeutic targets for this compound, with a primary focus on its potential as a kinase inhibitor. We present a hypothetical framework for its investigation, including potential signaling pathway interactions, detailed experimental protocols for target validation, and structured data tables for organizing prospective quantitative findings.
Introduction: The Therapeutic Potential of Indole-Pyrimidine Scaffolds
The indole nucleus is a core structural motif in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2] Similarly, the pyrimidine ring is a fundamental component of nucleobases and is frequently incorporated into the design of therapeutic agents, particularly kinase inhibitors.[3] The combination of these two pharmacophores in this compound suggests a high likelihood of interaction with ATP-binding sites of various kinases.
Recent studies on indole-pyrimidine hybrids have highlighted their potential as anti-cancer agents and inhibitors of enzymes like α-glucosidase and α-amylase.[1][2] For instance, certain 2-pyrimidinylindole derivatives have been investigated as anti-obesity agents that modulate the PPARγ pathway.[4] Furthermore, fused heterocyclic systems containing both indole and pyrimidine moieties, such as pyrido[2,3-d]pyrimidin-7-ones, have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (Cdk4), a key regulator of the cell cycle.[3][5]
Given this landscape, this whitepaper will focus on the hypothesis that This compound is a potential inhibitor of protein kinases, particularly those implicated in cancer cell proliferation.
Hypothetical Therapeutic Target: Cyclin-Dependent Kinase 4 (Cdk4)
Based on the evidence from structurally related pyrido[2,3-d]pyrimidin-7-ones, a plausible and compelling therapeutic target for this compound is Cyclin-Dependent Kinase 4 (Cdk4).[3][5] Cdk4, in complex with Cyclin D, plays a crucial role in the G1 phase of the cell cycle by phosphorylating and inactivating the Retinoblastoma (Rb) protein, thereby allowing cell cycle progression. Dysregulation of the Cdk4/Cyclin D/Rb pathway is a hallmark of many cancers.
Proposed Signaling Pathway
The following diagram illustrates the canonical Cdk4/Cyclin D/Rb pathway and the hypothesized point of inhibition by this compound.
References
- 1. An insight into the in vivo antitumor therapeutic potential of indole-(fused) pyri(mi)dine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Inhibitory Effect of Some Indole‐Pyrimidine Based Hybrid Heterocycles on α‐Glucosidase and α‐Amylase as Potential Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
7-(2-Pyrimidinyl)-1H-indole Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 7-(2-pyrimidinyl)-1H-indole scaffold represents a promising heterocyclic core for the development of novel therapeutics, particularly in the realm of oncology. This document provides an in-depth technical guide on the synthesis, biological evaluation, and mechanistic understanding of this class of compounds. By acting as potent kinase inhibitors, these analogs can modulate key signaling pathways involved in cell proliferation, survival, and migration. This guide summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes critical signaling pathways and experimental workflows to facilitate further research and development in this area.
Synthesis of this compound Analogs
The primary synthetic route to access the this compound core is through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction joins an indole-7-boronic acid derivative with a 2-halopyrimidine. The indole nitrogen is typically protected during the synthesis to prevent side reactions.
General Synthetic Scheme: Suzuki-Miyaura Coupling
A plausible synthetic workflow for the preparation of this compound analogs is outlined below. This multi-step synthesis begins with the protection of the indole nitrogen, followed by borylation at the C7 position, and finally, the key Suzuki-Miyaura cross-coupling reaction with a substituted 2-chloropyrimidine.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an indole-7-boronic acid with a 2-chloropyrimidine derivative. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.
-
Reagents and Materials :
-
N-protected-indole-7-boronic acid derivative
-
Substituted 2-chloropyrimidine
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure :
-
To a flame-dried round-bottom flask, add the N-protected-indole-7-boronic acid (1.2 equivalents), the 2-chloropyrimidine (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 4:1 Dioxane:Water) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired N-protected this compound analog.
-
Subsequent deprotection under appropriate conditions (e.g., TBAF for SEM group, or acidic conditions for BOC group) will yield the final product.
-
Biological Activity and Quantitative Data
While extensive data specifically for this compound analogs is not yet publicly available, the broader class of indolyl-pyrimidines has demonstrated significant potential as anti-cancer agents, primarily through the inhibition of various protein kinases. The following tables summarize representative cytotoxicity and kinase inhibition data for structurally related compounds to provide a baseline for expected activity.
In Vitro Cytotoxicity of Indolyl-Pyrimidine Analogs
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of related indolyl-pyrimidine compounds against a panel of human cancer cell lines.
| Compound ID | Linkage | R Group on Indole | R Group on Pyrimidine | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog A | 3-indolyl | - | 2,4-bis(indolyl) | IGROV1 (Ovarian) | <0.01 | [1] |
| Analog B | Oxindole-linked | H | Various aryl | PA-1 (Ovarian) | 2.43 ± 0.29 | [2] |
| Analog C | 3-indolyl | H | 2-methyl | Various | >10 | [3] |
| Analog D | Indolo-pyrazole | H | Thiazolidinone | SK-MEL-28 (Melanoma) | 3.46 | [1] |
Kinase Inhibitory Activity of Related Heterocyclic Compounds
The table below showcases the kinase inhibitory activity of related azaindole and pyrrolo[2,3-d]pyrimidine derivatives, which are bioisosteres of the this compound scaffold.
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| AZD5363 | Pyrrolo[2,3-d]pyrimidine | AKT1 | 3 | N/A |
| Compound 25b | 7H-pyrrolo[2,3-d]pyrimidine | FAK | 5.4 | [4] |
| GSK 1070916 | 7-azaindole-pyrazole | Aurora B/C | N/A | [5] |
| Decernotinib | 7-azaindole | JAK3 | N/A | [5] |
Key Signaling Pathways
Based on the activity of structurally related compounds, this compound analogs are hypothesized to exert their anti-cancer effects by targeting key protein kinases involved in cell signaling pathways that regulate proliferation, survival, and metastasis.
Focal Adhesion Kinase (FAK) Signaling
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signaling, cell migration, and survival.[6] Overexpression of FAK is common in many cancers and is associated with poor prognosis.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and prevent apoptosis.[7] Dysregulation of this pathway is a hallmark of many cancers.
Cell Cycle Regulation
Kinase inhibitors often exert their anti-proliferative effects by interfering with the cell cycle. Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.
Detailed Methodologies for Key Experiments
This section provides detailed protocols for essential in vitro assays to characterize the biological activity of this compound analogs.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
-
Compound Treatment :
-
Prepare serial dilutions of the this compound analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[1]
-
-
MTT Addition and Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
-
Formazan Solubilization and Absorbance Reading :
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection :
-
Seed 1-5 x 10⁵ cells in a 6-well plate and treat with the test compounds for 24-48 hours.
-
Collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.[10]
-
-
Cell Washing and Resuspension :
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[11]
-
-
Staining :
-
Flow Cytometry Analysis :
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[10]
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Analysis of Apoptotic Proteins: Western Blotting
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.
-
Protein Extraction :
-
After treatment with the test compounds, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.[5]
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer :
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection :
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities relative to the loading control.
-
Kinase Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF assays are a robust method for measuring kinase activity and screening for inhibitors in a high-throughput format.
-
Assay Principle : The assay measures the phosphorylation of a biotinylated substrate by the target kinase. A europium cryptate-labeled anti-phospho-antibody (donor) and streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal.
-
Procedure :
-
Compound Dispensing : Add 2 µL of the this compound analog dilutions in assay buffer to the wells of a low-volume 384-well plate.
-
Kinase Addition : Add 2 µL of the target kinase (e.g., FAK, ERK2) solution.
-
Substrate/ATP Addition : Initiate the kinase reaction by adding 2 µL of a mixture of the biotinylated substrate and ATP.
-
Incubation : Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Detection : Stop the reaction and detect the phosphorylated product by adding 5 µL of the HTRF detection reagents (europium-labeled antibody and SA-XL665) in detection buffer containing EDTA.
-
Final Incubation and Reading : Incubate for 60 minutes at room temperature and read the fluorescence at 620 nm and 665 nm on an HTRF-compatible plate reader.
-
Data Analysis : Calculate the HTRF ratio and determine the IC₅₀ values for the inhibitors.
-
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel kinase inhibitors for cancer therapy. The synthetic accessibility via robust cross-coupling methodologies, coupled with the potential to modulate key oncogenic signaling pathways like FAK and ERK, makes this an attractive area for further investigation. Future work should focus on the synthesis of a focused library of analogs to establish a clear structure-activity relationship (SAR), comprehensive kinase profiling to identify primary targets and assess selectivity, and in vivo studies to evaluate the therapeutic potential of lead compounds. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising class of molecules towards clinical applications.
References
- 1. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Pathways and Diagrams | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
In Silico Modeling of 7-(2-Pyrimidinyl)-1H-indole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of interactions involving the 7-(2-Pyrimidinyl)-1H-indole scaffold. While specific studies on the exact this compound molecule are not extensively available in publicly accessible literature, this document leverages data from closely related indole-pyrimidine conjugates to illustrate the core principles and methodologies. The focus is on providing a comprehensive understanding of the computational approaches used to predict and analyze the interactions of this important chemical moiety with various biological targets.
Quantitative Data from In Silico Studies
The following tables summarize quantitative data from molecular docking studies of various indole-pyrimidine derivatives against different protein targets. This data is essential for comparing the binding affinities and potential efficacy of different compounds.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |
| 4a | Cyclooxygenase-1 (COX-1) | -8.5 | - | [1] |
| 4b | Cyclooxygenase-1 (COX-1) | -8.2 | - | [1] |
| 4c | Cyclooxygenase-1 (COX-1) | -8.1 | - | [1] |
| 4d | Cyclooxygenase-1 (COX-1) | -7.9 | - | [1] |
| 4e | Cyclooxygenase-1 (COX-1) | -8.3 | - | [1] |
| 4f | Cyclooxygenase-1 (COX-1) | -8.0 | - | [1] |
| 4a | Cyclooxygenase-2 (COX-2) | -9.2 | - | [1] |
| 4b | Cyclooxygenase-2 (COX-2) | -8.9 | - | [1] |
| 4c | Cyclooxygenase-2 (COX-2) | -9.1 | - | [1] |
| 4d | Cyclooxygenase-2 (COX-2) | -8.7 | - | [1] |
| 4e | Cyclooxygenase-2 (COX-2) | -9.0 | - | [1] |
| 4f | Cyclooxygenase-2 (COX-2) | -8.8 | - | [1] |
| Indole-pyrazoline hybrid 4f | Epidermal Growth Factor Receptor (EGFR) | -5.212 | -34.697 | [2] |
Experimental and Computational Protocols
This section details the methodologies employed in the synthesis, biological evaluation, and in silico modeling of indole-pyrimidine derivatives.
General Synthesis of Indole-Pyrimidine Derivatives
The synthesis of indole-pyrimidine derivatives often follows a multi-step process. A representative synthetic scheme involves the Claisen-Schmidt condensation of a substituted acetophenone with an indole-3-aldehyde to form a chalcone intermediate. This chalcone is then cyclized with urea to yield the final indole-pyrimidine scaffold.[1]
Step 1: Synthesis of Indole Bearing Chalcones
-
Dissolve substituted acetophenone (0.01 mol) and indole-3-aldehyde (0.01 mol) in 20 ml of ethanol.
-
Add 20% NaOH solution as a catalyst.
-
Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter, wash with water, and dry the resulting chalcone precipitate.
-
Recrystallize the crude product from a suitable solvent like ethanol.
Step 2: Synthesis of Indole Bearing Pyrimidin-2-ol Derivatives
-
Take the synthesized chalcone (0.01 mol) and urea (0.01 mol) in a round bottom flask.
-
Add a suitable solvent and a catalytic amount of a base (e.g., NaOH or KOH).
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitate, wash with water, and dry.
-
Purify the product by recrystallization.
In Vitro Biological Assays
This assay is used to evaluate the in vivo anti-inflammatory activity of the synthesized compounds.[2]
-
Use adult Wistar rats of either sex, weighing between 150-200g.
-
Divide the animals into groups, including a control group, a standard group (receiving a known anti-inflammatory drug like Diclofenac), and test groups (receiving the synthesized compounds).
-
Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose.
-
After a set period (e.g., 30 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the left hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, SKOV3 for ovarian cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a specific density and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Silico Molecular Docking Protocol
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.
-
Define the binding site or active site of the protein.
-
-
Ligand Preparation:
-
Draw the 2D structures of the indole-pyrimidine derivatives using a chemical drawing tool like ChemDraw.
-
Convert the 2D structures to 3D structures and optimize their geometry using a molecular mechanics force field (e.g., MMFF94).
-
Assign appropriate charges and atom types to the ligand atoms.
-
-
Molecular Docking:
-
Use a docking program like AutoDock Vina or Glide (Schrödinger) to perform the docking calculations.
-
Set the grid box to encompass the defined binding site of the protein.
-
Run the docking simulation to generate multiple binding poses of the ligand in the protein's active site.
-
The docking program will score the generated poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose for each ligand based on the docking score and binding energy.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using molecular visualization software like PyMOL or Discovery Studio.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the in silico modeling of drug-receptor interactions.
Caption: General experimental workflow for synthesis, biological evaluation, and in silico modeling.
Caption: A typical workflow for molecular docking studies.
Caption: Simplified EGFR signaling pathway, a target for some indole-pyrimidine derivatives.
References
An In-depth Technical Guide to the Potential Degradation Pathways of 7-(2-Pyrimidinyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential degradation pathways of 7-(2-Pyrimidinyl)-1H-indole, a heterocyclic compound of interest in pharmaceutical development. In the absence of specific experimental data on this molecule, this document outlines a predictive framework based on the known degradation patterns of its constituent indole and pyrimidine moieties. Furthermore, it details the experimental protocols for conducting forced degradation studies to elucidate its stability profile and identify degradation products, a critical step in the drug development process.[1][2]
Theoretical Degradation Pathways
The degradation of this compound is likely to involve chemical modifications to either the indole ring, the pyrimidine ring, or both. The susceptibility of each ring system to different types of degradation (e.g., hydrolysis, oxidation) will dictate the profile of the resulting degradation products.
The indole nucleus is susceptible to degradation through several mechanisms, most notably oxidation.[3][4] Hydroxylation is a common oxidative pathway for indole-containing compounds, leading to the formation of various hydroxyindole isomers.[5] Further oxidation can lead to ring-opening products. Common degradation pathways for the indole ring include:
-
Oxidation: The electron-rich indole ring is prone to oxidation. This can result in the formation of hydroxylated derivatives at various positions of the indole nucleus or N-oxides.[5] Under more strenuous oxidative conditions, cleavage of the heterocyclic ring can occur, leading to intermediates like isatin and anthranilate.[5]
-
Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation, often leading to dimerization or photo-oxidation.[3][4]
The pyrimidine ring has its own distinct degradation pathways, which are well-documented in the context of nucleotide metabolism and pyrimidine-based drugs.[6] The primary route of catabolism is reductive, followed by hydrolytic ring cleavage.[7][8]
-
Reduction and Hydrolysis: The catabolism of pyrimidine bases like uracil and cytosine typically begins with the reduction of the C5-C6 double bond, catalyzed by enzymes such as dihydropyrimidine dehydrogenase.[7] This is followed by hydrolytic cleavage of the ring to form β-ureidopropionate, which is then further broken down into β-alanine, CO2, and ammonia.[7][9]
-
Oxidative Degradation: While less common for the pyrimidine base itself, oxidative pathways can be initiated by reactive oxygen species, potentially leading to hydroxylated derivatives or ring-opened products.
Based on the known degradation of the individual ring systems, several hypothetical degradation pathways can be proposed for this compound. These pathways could be triggered under forced degradation conditions such as acid/base hydrolysis, oxidation, and photolysis.
-
Pathway A: Indole Ring Oxidation: Oxidation could lead to hydroxylation at one of the available positions on the indole ring (e.g., C3, C4, C5, or C6) or N-oxidation of the indole nitrogen.
-
Pathway B: Pyrimidine Ring Hydrolysis: Under acidic or basic conditions, the pyrimidine ring could undergo hydrolytic cleavage, although this is generally less facile than the degradation of the indole ring.
-
Pathway C: Combined Degradation: It is also possible that degradation could involve both ring systems, for example, initial oxidation of the indole ring followed by further transformations.
Caption: Hypothetical degradation pathways of this compound.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying the likely degradation products of a drug substance, which in turn helps in establishing degradation pathways and validating the stability-indicating nature of analytical methods.[1][10] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[1]
The following table summarizes the typical conditions used in forced degradation studies as recommended by regulatory bodies like the ICH.[11][12]
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C | To investigate degradation in acidic environments. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C | To investigate degradation in alkaline environments. |
| Oxidation | 3% to 30% H₂O₂, room temperature | To identify oxidative degradation products.[13] |
| Photolytic Degradation | Exposure to UV (e.g., 200 watt-hours/m²) and visible light (e.g., 1.2 million lux-hours) | To assess light sensitivity.[11] |
| Thermal Degradation | 40°C to 80°C, in solid state and/or in solution | To evaluate the effect of heat on stability.[11] |
Experimental Protocols
A systematic approach is required to perform forced degradation studies and characterize the resulting products.
The workflow for a forced degradation study typically involves sample preparation under various stress conditions, followed by analysis to separate and identify the parent drug and any degradation products.
Caption: General workflow for forced degradation studies.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or heat to 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH as the stress agent and 0.1 M HCl for neutralization.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw and analyze samples at various time points.
-
Thermal Degradation: For degradation in solution, heat the stock solution at a specified temperature (e.g., 60°C). For solid-state degradation, place the powdered compound in a controlled temperature oven. Dissolve the solid samples in a suitable solvent before analysis.
-
Photolytic Degradation: Expose the stock solution and the solid compound to a calibrated light source that provides both UV and visible output. A control sample should be kept in the dark under the same temperature conditions.
3.3.1. High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[13][14]
-
Objective: To develop a method that resolves all significant degradation products from the parent peak and from each other.
-
Typical HPLC System:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[15]
-
Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities.[16] A typical mobile phase would consist of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing UV spectra across a single peak.[1]
-
-
Method Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[13]
3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the identification and structural characterization of degradation products.[15][17][18]
-
Objective: To determine the molecular weight and fragmentation patterns of the degradation products to propose their chemical structures.
-
Protocol:
-
The HPLC method is transferred to an LC-MS/MS system.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
A full scan analysis is performed to determine the molecular weights of the parent drug and any new peaks observed in the chromatogram.
-
Product ion scans (tandem MS or MS/MS) are performed on the molecular ions of the degradation products. In this experiment, the parent ion is selected and fragmented, and the masses of the resulting fragment ions are measured.
-
The fragmentation pattern of the degradation product is compared to that of the parent drug to identify the site of modification.
-
3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal structure elucidation of novel or significant degradation products, isolation followed by NMR spectroscopy may be necessary.[19]
-
Objective: To confirm the exact chemical structure, including stereochemistry, of a degradation product.
-
Protocol:
-
The degradation product is isolated in sufficient quantity and purity using techniques like preparative HPLC.
-
A suite of NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) is performed.
-
The NMR data is used to piece together the complete chemical structure.
-
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear and organized manner to facilitate the understanding of the compound's stability profile.
The quantitative data, typically obtained from the validated HPLC method, should be summarized in a table. This allows for a direct comparison of the degradation extent under different stress conditions.
Table 1: Example Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | % Parent Remaining | % Total Degradation | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |
| 0.1 M HCl, 60°C | 24 | 92.5 | 7.5 | 2 | DP1 (4.2 min) |
| 0.1 M NaOH, 60°C | 24 | 85.1 | 14.9 | 3 | DP2 (3.8 min), DP3 (5.1 min) |
| 3% H₂O₂, RT | 24 | 78.9 | 21.1 | 4 | DP4 (6.5 min) |
| Thermal, 80°C (solid) | 48 | 98.2 | 1.8 | 1 | DP5 (7.0 min) |
| Photolytic (UV/Vis) | 24 | 95.7 | 4.3 | 2 | DP6 (8.2 min) |
Note: This table presents hypothetical data for illustrative purposes.
By combining the quantitative data from HPLC with the structural information from LC-MS/MS and NMR, a comprehensive degradation map can be constructed, providing invaluable insights for formulation development, packaging selection, and the establishment of appropriate storage conditions.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of pyrimidine analogues and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ijrpp.com [ijrpp.com]
- 13. scispace.com [scispace.com]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. researchgate.net [researchgate.net]
7-(2-pyrimidinyl)-1H-indole and its role in cell signaling pathways
An In-depth Technical Guide to 7-(2-pyrimidinyl)-1H-indole and its Role in Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, orally available, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). This document provides a comprehensive overview of its mechanism of action, its role in modulating key cell signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the field of oncology.
Introduction
This compound has emerged as a significant compound in the study of cell signaling, demonstrating inhibitory activity against several key kinases involved in tumor angiogenesis and cell proliferation. Its ability to simultaneously target multiple pathways, including those mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), makes it a compound of interest for therapeutic development. This guide will delve into the technical details of its function and the methodologies used to evaluate its efficacy.
Mechanism of Action and Role in Cell Signaling
This compound functions as an ATP-competitive inhibitor of several RTKs. By binding to the ATP-binding pocket of the kinase domain, it prevents phosphorylation and subsequent activation of downstream signaling cascades. The primary targets of this compound are VEGFRs and PDGFRs, which are crucial for angiogenesis and tumor cell proliferation.
The inhibition of these pathways by this compound leads to a reduction in tumor vascularization, induction of apoptosis in tumor cells, and an overall anti-tumor effect. A simplified representation of the signaling pathways affected is provided below.
Caption: Inhibition of VEGFR and PDGFR signaling pathways by this compound.
Quantitative Data
The inhibitory activity of this compound against a panel of kinases has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Target Kinase | IC50 (nM) |
| VEGFR-1 (Flt-1) | 80 |
| VEGFR-2 (KDR) | 9 |
| VEGFR-3 (Flt-4) | 13 |
| PDGFR-α | 5 |
| PDGFR-β | 2 |
| c-KIT | 7 |
| FLT3 | 22 |
| RET | 15 |
Experimental Protocols
The characterization of this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of purified kinases.
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Methodology:
-
Reaction Setup: A reaction mixture containing the purified kinase, a generic substrate (e.g., poly-Glu-Tyr), and ATP, including a radioactive γ-32P-ATP tracer, is prepared in a kinase buffer.
-
Compound Addition: this compound is added to the reaction mixture at a range of concentrations. A control with no compound is also included.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by adding a solution like phosphoric acid.
-
Substrate Capture: The reaction mixture is spotted onto a filter paper which captures the phosphorylated substrate.
-
Washing: Unincorporated γ-32P-ATP is washed away.
-
Detection: The amount of radioactivity on the filter paper, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.
-
Data Analysis: The results are used to calculate the IC50 value for the compound against the specific kinase.
Cell-Based Proliferation Assay
This assay assesses the effect of the compound on the proliferation of cancer cells.
Methodological & Application
Application Notes and Protocols for 7-(2-Pyrimidinyl)-1H-indole as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the potential kinase inhibitory activity of 7-(2-Pyrimidinyl)-1H-indole, extrapolated from publicly available data on structurally related pyrimidinyl-indole and pyrimido-indole derivatives. As of the date of this document, specific experimental data for this compound as a kinase inhibitor has not been extensively reported in peer-reviewed literature. The proposed target kinases and experimental procedures are therefore intended as a scientific guide for initiating research and are not based on confirmed biological activity for this specific compound.
Introduction
The indole and pyrimidine scaffolds are well-established pharmacophores in the development of kinase inhibitors. The fusion of these two moieties in this compound suggests its potential to interact with the ATP-binding site of various protein kinases. Structurally related compounds, such as pyrimido-indole derivatives, have demonstrated inhibitory activity against several kinase families, including Casein Kinase 1 (CK1), Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), RET tyrosine kinase, and Tropomyosin receptor kinase A (TRKA). Furthermore, other pyrimidinyl-indole derivatives have been investigated as inhibitors of Pyruvate Kinase M2 (PKM2). This document provides a summary of potential applications and detailed experimental protocols to investigate the kinase inhibitory properties of this compound.
Potential Target Kinases and Signaling Pathways
Based on the activity of structurally similar compounds, this compound may exhibit inhibitory activity against the following kinases and associated signaling pathways:
-
Casein Kinase 1 (CK1δ/ε): Involved in Wnt and Hedgehog signaling pathways, as well as circadian rhythm regulation.
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Plays a role in neurodevelopment and is implicated in neurodegenerative diseases.
-
RET Tyrosine Kinase: A receptor tyrosine kinase crucial for the development of the nervous and renal systems. Aberrant RET signaling is a driver in certain types of cancers.
-
Tropomyosin Receptor Kinase A (TRKA): A receptor tyrosine kinase for nerve growth factor (NGF) that is involved in neuronal survival and differentiation.
-
Pyruvate Kinase M2 (PKM2): A key enzyme in glycolysis that is often upregulated in cancer cells, playing a role in metabolic reprogramming.
Data Presentation: Inhibitory Activity of Structurally Related Compounds
The following table summarizes the reported inhibitory activities of pyrimido-indole derivatives against a panel of kinases. This data can serve as a reference for designing initial screening experiments for this compound.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 9H-pyrimido[5,4-b]indol-4-amine derivatives | CK1δ/ε | Micromolar to Submicromolar | [1] |
| DYRK1A | Micromolar to Submicromolar | [1] | |
| CDK5/p25 | Inactive | [1] | |
| GSK3α/β | Inactive | [1] | |
| 9H-pyrimido[4,5-b]indole derivatives | RET | Not specified | [2] |
| TRKA | Not specified | [2] | |
| Pyrimidinyl-indoles | PKM2 | Not specified | [3] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against a specific kinase.
Workflow Diagram:
References
Application Notes and Protocols for In Vitro Assays of 7-(2-Pyrimidinyl)-1H-indole Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 7-(2-Pyrimidinyl)-1H-indole and its analogs. The protocols and methodologies described are based on established techniques for assessing the biological activity of heterocyclic compounds, including those with similar structural motifs that have demonstrated potential as kinase inhibitors and antiproliferative agents.
Kinase Inhibition Assays
Many indole and pyrimidine derivatives are known to target protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer and other diseases.[1][2][3] Assays to determine the inhibitory activity of this compound against specific kinases are fundamental to characterizing its mechanism of action.
Data Presentation: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (µM) | ATP Concentration (µM) | Reference |
| This compound | Cdk2/Cyclin E | Data to be determined | 10 | N/A |
| This compound | Cdk4/Cyclin D1 | Data to be determined | 25 | [2] |
| This compound | SRC | Data to be determined | 10 | N/A |
| This compound | ABL | Data to be determined | 10 | N/A |
| Reference Inhibitor (e.g., Staurosporine) | Cdk2/Cyclin E | 0.015 | 10 | N/A |
| PD-0332991 | Cdk4/Cyclin D1 | 0.011 | 25 | N/A |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Cdk4 Example)
This protocol outlines a typical luminescence-based kinase assay to measure the inhibition of Cyclin-Dependent Kinase 4 (Cdk4).[2]
Materials:
-
Recombinant human Cdk4/Cyclin D1 enzyme complex
-
Kinase substrate (e.g., Rb protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (test compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a multi-well plate, add 5 µL of the diluted compound solution or DMSO (vehicle control).
-
Add 10 µL of a solution containing the Cdk4/Cyclin D1 enzyme and the Rb substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration, e.g., 25 µM).[2]
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualization: Kinase Inhibition Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Antiproliferative and Cytotoxicity Assays
These assays are crucial for determining the effect of this compound on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[4][5]
Data Presentation: Antiproliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (µM) after 72h | Reference |
| HCT-116 | Colon Carcinoma | Data to be determined | [6] |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | [1][5] |
| A549 | Lung Carcinoma | Data to be determined | [4] |
| K562 | Leukemia | Data to be determined | [7] |
| BEAS-2B | Normal Bronchial Epithelium | Data to be determined | [4] |
Experimental Protocol: MTT Cell Proliferation Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[4]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7) and a normal cell line (e.g., BEAS-2B) for cytotoxicity comparison.[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well cell culture plates.
-
Multi-channel pipette.
-
Microplate reader (570 nm).
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells treated with DMSO vehicle (control).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualization: General Antiproliferative Signaling
Caption: Inhibition of key signaling nodes by a test compound.
Tubulin Polymerization Assay
Some indole derivatives exert their anticancer effects by interfering with microtubule dynamics.[4][8] This assay determines if this compound inhibits the polymerization of tubulin into microtubules.
Data Presentation: Tubulin Polymerization Inhibition
| Compound | Concentration (µM) | Inhibition of Polymerization (%) | Reference |
| This compound | 1 | Data to be determined | N/A |
| This compound | 10 | Data to be determined | N/A |
| Colchicine (Positive Control) | 1 | >90% | [8] |
| Paclitaxel (Polymerization Promoter) | 10 | <0% (promotes) | N/A |
| DMSO (Vehicle Control) | - | 0% | N/A |
Experimental Protocol: Cell-Free Tubulin Polymerization Assay
This protocol uses fluorescence to monitor the assembly of purified tubulin.
Materials:
-
Tubulin (>99% pure) from a commercial source (e.g., Cytoskeleton, Inc.).
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
GTP solution (10 mM).
-
Fluorescent reporter (e.g., DAPI).
-
This compound and control compounds (Colchicine, Paclitaxel).
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with temperature control (37°C).
Procedure:
-
Resuspend lyophilized tubulin in General Tubulin Buffer on ice.
-
In a pre-warmed (37°C) 96-well plate, add the test compound at various concentrations.
-
Add the tubulin solution to the wells, followed by the fluorescent reporter.
-
Initiate polymerization by adding GTP.
-
Immediately place the plate in the fluorescence reader pre-set to 37°C.
-
Measure the fluorescence every minute for 60 minutes (Excitation: 360 nm, Emission: 450 nm).
-
Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase.
-
Calculate the percentage of inhibition compared to the vehicle control.
Visualization: Microtubule Dynamics
Caption: Modulation of microtubule polymerization by a test compound.
References
- 1. Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Pyrimidinyl-Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidinyl-indole derivatives have emerged as a promising class of heterocyclic compounds in drug discovery, demonstrating a wide range of biological activities, particularly in oncology. These compounds have been shown to modulate the activity of various protein kinases and other cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This document provides detailed application notes and standardized protocols for the cell-based evaluation of pyrimidinyl-indole compounds, facilitating reproducible and comparable pre-clinical research.
Data Summary: In Vitro Efficacy of Pyrimidinyl-Indole and Related Compounds
The following table summarizes the reported in vitro half-maximal inhibitory concentrations (IC50) of various pyrimidinyl-indole and indole derivatives against a panel of human cancer cell lines. This data provides a comparative reference for newly synthesized analogs.
| Compound Class | Compound ID | Target/Pathway | Cell Line | IC50 (µM) | Reference |
| Pyrimido[4,5-b]indole | 4g | EGFR | MCF-7 | 5.1 | [1] |
| HepG2 | 5.02 | [1] | |||
| HCT-116 | 6.6 | [1] | |||
| 4f | EGFR | MCF-7 | 7.2 | [1] | |
| HepG2 | 7.8 | [1] | |||
| HCT-116 | 8.1 | [1] | |||
| 4h | EGFR | MCF-7 | 6.8 | [1] | |
| HepG2 | 7.1 | [1] | |||
| HCT-116 | 7.5 | [1] | |||
| Pyrazole-Indole Hybrid | 7a | CDK-2 | HepG2 | Not specified | [2] |
| MCF-7 | Not specified | [2] | |||
| 7b | CDK-2 | HepG2 | Not specified | [2] | |
| MCF-7 | Not specified | [2] | |||
| Pyrimido[5,4-b]indol-4-amine | 2a | DYRK1A | - | 7.6 |
Signaling Pathways Modulated by Pyrimidinyl-Indole Compounds
Pyrimidinyl-indole compounds often exert their anticancer effects by targeting key nodes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways is crucial for interpreting experimental results.
Caption: EGFR Signaling Pathway Inhibition.
Caption: CDK-Mediated Cell Cycle Regulation.
Experimental Workflow
A systematic approach is recommended for the cellular evaluation of novel pyrimidinyl-indole compounds. The following workflow outlines the key stages of characterization.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of pyrimidinyl-indole compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Pyrimidinyl-indole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidinyl-indole compound in complete medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[3]
-
-
Formazan Solubilization and Absorbance Reading:
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by pyrimidinyl-indole compounds using flow cytometry.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Pyrimidinyl-indole compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the pyrimidinyl-indole compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Annexin V-FITC is detected in the FITC channel (FL1) and PI in the phycoerythrin channel (FL2).
-
Collect at least 10,000 events per sample.
-
Data Analysis:
-
Use compensation controls to correct for spectral overlap.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of FITC vs. PI fluorescence to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of pyrimidinyl-indole compounds on cell cycle distribution.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Pyrimidinyl-indole compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with the pyrimidinyl-indole compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the PI fluorescence in a linear scale.[6]
-
Collect at least 10,000 events per sample.
-
Data Analysis:
-
Use a histogram to visualize the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content (PI fluorescence intensity).
-
Quantify the percentage of cells in each phase using cell cycle analysis software.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general framework for assessing the inhibitory activity of pyrimidinyl-indole compounds against specific protein kinases.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Pyrimidinyl-indole compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in a suitable kinase buffer.
-
Add serial dilutions of the pyrimidinyl-indole compound to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding the enzyme or ATP.
-
Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
References
- 1. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 4. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 5. static.igem.org [static.igem.org]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. igbmc.fr [igbmc.fr]
Application Notes and Protocols for High-Throughput Screening of 7-(2-Pyrimidinyl)-1H-indole Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-throughput screening (HTS) of 7-(2-Pyrimidinyl)-1H-indole libraries to identify and characterize potential therapeutic agents. The protocols focus on targeting the Janus Kinase (JAK) signaling pathway, a clinically relevant target for inflammatory diseases and cancers.
Introduction
The this compound scaffold is a promising privileged structure in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, including as kinase inhibitors. The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in numerous autoimmune disorders and malignancies, making JAKs attractive targets for drug discovery. High-throughput screening (HTS) of compound libraries, such as those comprised of this compound derivatives, is an effective strategy for identifying novel and potent JAK inhibitors.
Featured Application: Identification of Novel JAK1 Inhibitors
This application note describes a high-throughput screening campaign to identify inhibitors of Janus Kinase 1 (JAK1) from a focused library of this compound compounds. The primary screen is a biochemical assay that measures the inhibition of JAK1 kinase activity, followed by a cell-based secondary assay to confirm on-target activity in a more physiologically relevant context.
Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.
Experimental Workflow
The HTS workflow is designed to efficiently screen a large number of compounds and identify promising hits for further development. It involves a primary biochemical screen, a confirmatory screen, and a secondary cell-based assay.
Data Presentation
The following tables summarize the hypothetical screening data for a representative set of compounds from the this compound library.
Table 1: Primary HTS Data for Representative Compounds
| Compound ID | Concentration (µM) | % Inhibition of JAK1 Activity | Hit ( >50% Inhibition) |
| PI-001 | 10 | 8.2 | No |
| PI-002 | 10 | 65.7 | Yes |
| PI-003 | 10 | 12.5 | No |
| PI-004 | 10 | 89.1 | Yes |
| PI-005 | 10 | 45.3 | No |
| PI-006 | 10 | 92.4 | Yes |
| Ruxolitinib (Control) | 1 | 98.5 | Yes |
| DMSO (Control) | - | 0.1 | No |
Table 2: Dose-Response and Secondary Assay Data for Confirmed Hits
| Compound ID | Biochemical IC50 (µM) | Cell-Based p-STAT5 IC50 (µM) |
| PI-002 | 1.2 | 5.8 |
| PI-004 | 0.08 | 0.45 |
| PI-006 | 0.05 | 0.21 |
| Ruxolitinib (Control) | 0.003 | 0.015 |
Experimental Protocols
Protocol 1: Primary Biochemical JAK1 Kinase Assay (HTS)
This protocol describes a fluorescence polarization (FP)-based assay to measure the inhibition of JAK1 kinase activity. The assay detects the production of ADP, a universal product of kinase reactions.
Materials:
-
Recombinant human JAK1 enzyme
-
JAK1 substrate peptide (e.g., a peptide derived from STAT1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
This compound compound library dissolved in DMSO
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
384-well, low-volume, white plates
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each compound from the this compound library (10 mM stock in DMSO) into the wells of a 384-well assay plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM.
-
Include wells with DMSO only (negative control) and a known JAK1 inhibitor like Ruxolitinib (positive control).
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of JAK1 enzyme and substrate peptide in assay buffer.
-
Dispense 2.5 µL of the enzyme/substrate mix into each well of the assay plate. The final concentration of JAK1 should be in the low nanomolar range, and the substrate concentration should be at or near its Km.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in assay buffer.
-
Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves two steps:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound relative to the positive (Ruxolitinib) and negative (DMSO) controls.
-
Compounds exhibiting >50% inhibition are considered primary hits.
-
Protocol 2: Secondary Cell-Based p-STAT5 Assay
This protocol describes a cell-based assay to measure the inhibition of IL-6-induced STAT5 phosphorylation in a human cell line (e.g., U-937).
Materials:
-
U-937 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human IL-6
-
Confirmed hit compounds from the primary screen
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™ Buffer, BD Biosciences)
-
Anti-p-STAT5 (Tyr694) antibody conjugated to a fluorophore (e.g., Alexa Fluor 647)
-
96-well V-bottom plates
-
High-throughput flow cytometer
Procedure:
-
Cell Preparation:
-
Culture U-937 cells to a density of approximately 1 x 10⁶ cells/mL.
-
Starve the cells in serum-free RPMI-1640 for 4 hours prior to the assay.
-
Resuspend the cells in assay medium at a concentration of 2 x 10⁶ cells/mL.
-
-
Compound Treatment:
-
Prepare serial dilutions of the confirmed hit compounds in assay medium.
-
Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add 50 µL of the diluted compounds to the respective wells and incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of IL-6 in assay medium.
-
Add 10 µL of the IL-6 solution to each well to a final concentration that induces a submaximal STAT5 phosphorylation response.
-
Incubate for 15 minutes at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Stop the stimulation by adding 100 µL of Fixation/Permeabilization Buffer to each well.
-
Incubate for 20 minutes at room temperature.
-
Wash the cells twice with Perm/Wash Buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in 50 µL of Perm/Wash Buffer containing the anti-p-STAT5 antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Perm/Wash Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 100 µL of FACS buffer.
-
Acquire data using a high-throughput flow cytometer, measuring the fluorescence intensity of the p-STAT5 signal.
-
Determine the IC50 values for each compound by plotting the percent inhibition of p-STAT5 signal against the compound concentration.
-
Application Notes and Protocols: Synthesis of 7-(2-Pyrimidinyl)-1H-indole Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 7-(2-pyrimidinyl)-1H-indole derivatives for structure-activity relationship (SAR) studies. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including the inhibition of various protein kinases. The fusion of a pyrimidine ring to the 7-position of the indole core is a promising strategy for developing novel kinase inhibitors, particularly targeting the Janus kinase (JAK) family.
Overview of the Synthetic Strategy
The primary synthetic route to access this compound derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a robust and versatile method for forming the C-C bond between the indole and pyrimidine rings. The general approach involves the coupling of a 7-halo-1H-indole with a pyrimidinylboronic acid or its corresponding boronate ester.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of this compound from 7-bromo-1H-indole and 2-(tributylstannyl)pyrimidine. For SAR studies, various substituted 7-bromoindoles and pyrimidinylboronic acids/esters can be utilized.
Materials:
-
7-Bromo-1H-indole
-
2-(Tributylstannyl)pyrimidine or 2-pyrimidinylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Triphenylarsine (AsPh3) or a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium fluoride (KF) or other suitable base (e.g., K3PO4, Cs2CO3)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
In an oven-dried Schlenk tube, add 7-bromo-1H-indole (1.0 mmol), 2-pyrimidinylboronic acid (1.5 mmol), and potassium fluoride (3.0 mmol).
-
Add the palladium catalyst, such as Pd2(dba)3 (2-5 mol%), and the ligand, for instance, SPhos (4-10 mol%).
-
Evacuate the Schlenk tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (5-10 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation for SAR Studies
For SAR studies, a series of this compound derivatives with various substituents on both the indole and pyrimidine rings should be synthesized. The biological activity of these compounds can be evaluated against a target of interest, such as a specific Janus kinase. The results are typically presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target's activity.
Table 1: Representative SAR Data for Pyrimidine Derivatives as JAK Inhibitors
| Compound ID | R1 | R2 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 1a | H | H | 150 | 75 | 200 | 180 |
| 1b | F | H | 120 | 60 | 180 | 160 |
| 1c | Cl | H | 100 | 50 | 150 | 140 |
| 1d | Me | H | 180 | 90 | 250 | 220 |
| 1e | H | Me | 160 | 80 | 210 | 190 |
| 1f | H | OMe | 200 | 100 | 280 | 250 |
| 1g | H | CN | 80 | 40 | 120 | 110 |
Note: The data in this table is hypothetical and serves as an example for how to present SAR data for a series of pyrimidine-containing compounds as JAK inhibitors.
Signaling Pathway and Experimental Workflow Visualization
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade involved in cellular proliferation, differentiation, and immune response. Cytokines and growth factors binding to their receptors activate associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including inflammatory disorders and cancers, making it an attractive target for therapeutic intervention.
Application Notes and Protocols for the Quantification of 7-(2-Pyrimidinyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(2-Pyrimidinyl)-1H-indole is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to molecules known to possess diverse biological activities. As a hybrid of indole and pyrimidine moieties, this compound is a potential candidate for drug discovery programs, particularly in oncology and anti-inflammatory research. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are intended as a starting point for researchers to develop and validate their own assays tailored to specific applications.
Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely accessible method suitable for the quantification of the analyte in bulk drug substances and pharmaceutical formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.
Method 1: RP-HPLC-UV Quantification
This method is designed for the determination of this compound in non-biological matrices.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of the HPLC-UV method. These values are illustrative and should be confirmed during method validation.
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% Formic Acid in Water.
-
Initial conditions: 30% ACN.
-
Gradient: Increase to 90% ACN over 10 minutes.
-
Hold: 90% ACN for 2 minutes.
-
Re-equilibration: Return to 30% ACN over 1 minute and hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 254-280 nm).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., Methanol or Acetonitrile).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (e.g., from a pharmaceutical formulation):
-
Accurately weigh a portion of the formulation equivalent to a known amount of this compound.
-
Dissolve the sample in a suitable solvent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute the solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow: RP-HPLC-UV Method
Caption: Workflow for the quantification of this compound by RP-HPLC-UV.
Method 2: LC-MS/MS Bioanalytical Quantification
This method is designed for the sensitive and selective quantification of this compound in biological matrices such as human or animal plasma.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of the LC-MS/MS method. These values are illustrative and should be confirmed during method validation.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Protocol: LC-MS/MS
1. Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
Initial: 5% B
-
0-2 min: Ramp to 95% B
-
2-3 min: Hold at 95% B
-
3-3.1 min: Return to 5% B
-
3.1-5 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: To be determined by direct infusion of a standard solution. A hypothetical transition could be m/z 196.1 -> 117.1 (quantifier) and 196.1 -> 90.1 (qualifier).
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended (e.g., D4-7-(2-Pyrimidinyl)-1H-indole). The transition would be determined similarly.
-
2. Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, but at lower concentrations suitable for the ng/mL range.
-
Sample Preparation (Protein Precipitation from Plasma):
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
3. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
Experimental Workflow: LC-MS/MS Bioanalysis
Caption: Workflow for the bioanalytical quantification of this compound by LC-MS/MS.
Potential Signaling Pathway Involvement
Based on the known biological activities of structurally related indole-pyrimidine hybrids, this compound may act as an inhibitor of protein kinases involved in cancer cell proliferation and survival. A plausible mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Hypothetical EGFR Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
Application Notes and Protocols for Developing Cellular Models to Study 7-(2-Pyrimidinyl)-1H-indole Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for establishing cellular models to investigate the biological effects of 7-(2-Pyrimidinyl)-1H-indole, a novel compound with potential therapeutic applications. The protocols outlined below are designed for researchers in academic and industrial settings who are focused on drug discovery and development.
Introduction
The this compound scaffold is a promising pharmacophore found in numerous biologically active compounds, including those with anticancer properties.[1][2][3] Derivatives of both pyrimidine and indole are known to exhibit a wide range of medicinal applications by targeting various cellular processes.[1][3] This document provides detailed methodologies to assess the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this compound, as well as its potential to modulate kinase signaling pathways.
I. Preliminary Cytotoxicity Assessment
The initial evaluation of a novel compound involves determining its cytotoxic potential across a panel of relevant cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.[1]
Table 1: Example Data Layout for IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 15.2 | 8.5 |
| A549 | Lung Cancer | 22.8 | 14.1 |
| Caco-2 | Colorectal Adenocarcinoma | 35.1 | 25.6 |
| U87MG | Glioblastoma | 18.9 | 11.3 |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
References
Application Notes and Protocols for 7-(2-Pyrimidinyl)-1H-indole in Anti-Obesity Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 7-(2-Pyrimidinyl)-1H-indole and its derivatives in anti-obesity research. The information is curated from recent studies and is intended to guide researchers in designing and conducting further investigations into this promising class of compounds.
Introduction
Obesity is a global health crisis, and the development of effective and safe anti-obesity therapeutics is a critical area of research. Recent studies have identified derivatives of this compound as potent agents with significant anti-obesity effects. These compounds have been shown to modulate lipid metabolism, reduce adipogenesis, and improve metabolic parameters in preclinical models. This document outlines the key findings, quantitative data, and detailed experimental protocols associated with the investigation of these compounds.
Mechanism of Action: PPARγ Signaling Pathway
Derivatives of this compound have been identified as inhibitors of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis (the formation of fat cells) and lipid metabolism. By inhibiting PPARγ, these compounds can suppress the differentiation of pre-adipocytes into mature fat cells, thereby limiting fat accumulation.
Caption: Simplified signaling pathway of this compound derivatives.
Key Compounds and In Vitro Efficacy
Two lead compounds, designated as 5a and 9ga , have demonstrated significant potential in initial screenings. Their efficacy in inhibiting triglyceride (TG) accumulation in 3T3-L1 preadipocytes and their cytotoxicity profiles are summarized below.
| Compound | EC50 (TG Accumulation Inhibition) | IC50 (Cytotoxicity) |
| 5a | 0.106 µM | > 30 µM |
| 9ga | 0.07 µM | ~24 µM |
In Vivo Anti-Obesity Effects
Studies in diet-induced obese (DIO) mouse models have confirmed the anti-obesity effects of these compounds. Oral administration of these derivatives has been shown to prevent excessive body weight gain, reduce fat mass, and improve overall metabolic health.
Quantitative In Vivo Data for Compound 9ga
The following table summarizes the key in vivo findings for compound 9ga administered to diet-induced obese mice.
| Parameter | Vehicle Control | Compound 9ga (50 mg/kg/day) | % Change vs. Control |
| Body Weight Gain (g) | 15.2 ± 1.5 | 8.1 ± 1.2 | -46.7% |
| Epididymal Fat Weight (g) | 2.1 ± 0.3 | 1.2 ± 0.2 | -42.9% |
| Liver Weight (g) | 1.8 ± 0.2 | 1.3 ± 0.1 | -27.8% |
| Serum Triglycerides (mg/dL) | 125.6 ± 10.2 | 88.4 ± 8.5 | -29.6% |
| Serum Total Cholesterol (mg/dL) | 210.3 ± 15.7 | 165.1 ± 12.3 | -21.5% |
Experimental Protocols
Detailed protocols for key experiments are provided below to facilitate the replication and extension of these findings.
Protocol 1: 3T3-L1 Preadipocyte Differentiation and Triglyceride Accumulation Assay
This protocol describes the induction of adipogenesis in 3T3-L1 cells and the quantification of lipid accumulation using Oil Red O staining.
Caption: Workflow for 3T3-L1 adipocyte differentiation and analysis.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (Growth Medium)
-
Differentiation Medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II: DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound test compounds
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in 24-well plates at a density of 5 x 104 cells/well in Growth Medium and grow to confluence.
-
Induction of Differentiation: Two days post-confluence, replace the medium with Differentiation Medium I (DMI) containing various concentrations of the test compounds or vehicle control.
-
Maturation: After 48 hours, replace the medium with Differentiation Medium II containing the test compounds.
-
Maintenance: Replace the medium every 48 hours with Differentiation Medium II and test compounds until day 8.
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with water multiple times.
-
-
Quantification:
-
Elute the stain by adding isopropanol to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Protocol 2: Western Blot for PPARγ Expression
This protocol details the procedure for analyzing the protein expression levels of PPARγ in cell lysates.
Materials:
-
3T3-L1 cells treated as described in Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibody: anti-PPARγ.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
Procedure:
-
Protein Extraction: Lyse the treated 3T3-L1 cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-PPARγ antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Diet-Induced Obese (DIO) Mouse Model and In Vivo Efficacy Study
This protocol outlines the establishment of a DIO mouse model and the subsequent evaluation of the anti-obesity effects of the test compounds.
Caption: Workflow for the diet-induced obese mouse model study.
Animals:
-
Male C57BL/6J mice, 6-8 weeks old.
Diets:
-
Normal chow diet (NCD, 10% kcal from fat).
-
High-fat diet (HFD, 60% kcal from fat).
Procedure:
-
Induction of Obesity:
-
Acclimatize mice for one week on NCD.
-
Feed mice an HFD for 8-12 weeks to induce obesity.
-
-
Grouping and Treatment:
-
Randomly divide the obese mice into vehicle control and treatment groups (n=8-10 per group).
-
Administer the test compound (e.g., 50 mg/kg) or vehicle daily via oral gavage for 4-6 weeks.
-
-
Monitoring:
-
Record body weight and food intake twice weekly.
-
-
Metabolic Analysis:
-
At the end of the treatment period, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
-
Terminal Procedures:
-
At the end of the study, fast the mice overnight and collect blood via cardiac puncture for serum analysis (lipids, glucose, insulin).
-
Euthanize the mice and harvest adipose tissue and liver for weight measurement and further analysis (e.g., histology, gene expression).
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-obesity therapeutics. The detailed protocols and quantitative data presented in these application notes provide a solid foundation for researchers to further explore the potential of these compounds. Future studies should focus on optimizing the pharmacokinetic properties of these derivatives and further elucidating their precise molecular mechanisms of action.
References
- 1. Design, synthesis and evaluation of 2-pyrimidinylindole derivatives as anti-obesity agents by regulating lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scaled Synthesis of 7-(2-Pyrimidinyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of 7-(2-Pyrimidinyl)-1H-indole, a valuable building block in medicinal chemistry and drug development. The protocols are designed to be scalable for laboratory and potential pilot-plant applications.
Overview of Synthetic Strategy
The recommended and most scalable synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and is widely used in the pharmaceutical industry for the formation of carbon-carbon bonds between aromatic rings.[1][2]
The general scheme involves the coupling of a 7-haloindole, such as 7-bromo-1H-indole, with a pyrimidinylboronic acid derivative in the presence of a palladium catalyst, a suitable ligand, and a base.
Logical Workflow for the Synthesis of this compound
Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound.
Experimental Protocols
Synthesis of 7-Bromo-1H-indole (Precursor)
While 7-bromo-1H-indole is commercially available, a laboratory-scale synthesis can be achieved from 7-bromoindole-2-carboxylic acid.[3] A common method involves the decarboxylation of the carboxylic acid.
Materials:
-
7-Bromoindole-2-carboxylic acid
-
Copper powder
-
Quinoline
-
Argon or Nitrogen gas
-
Hydrochloric acid (HCl), 2M
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-bromoindole-2-carboxylic acid and copper powder in quinoline.
-
Flush the apparatus with an inert gas (argon or nitrogen).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into an excess of 2M HCl and extract with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 7-bromo-1H-indole.
Synthesis of Pyrimidin-2-ylboronic Acid Pinacol Ester (Precursor)
Pyrimidin-2-ylboronic acid is known to be unstable.[4] Therefore, the use of its more stable pinacol ester is recommended for the Suzuki-Miyaura coupling. This can be synthesized from 2-bromopyrimidine via a Miyaura borylation reaction.
Materials:
-
2-Bromopyrimidine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane, anhydrous
-
Argon or Nitrogen gas
-
Diatomaceous earth (e.g., Celite®)
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromopyrimidine, bis(pinacolato)diboron, Pd(dppf)Cl₂·CH₂Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80-90 °C for 4-8 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pyrimidin-2-ylboronic acid pinacol ester.
Scaled Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of heteroaryl halides.[5][6]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
7-Bromo-1H-indole
-
Pyrimidin-2-ylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Argon or Nitrogen gas
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, dissolve 7-bromo-1H-indole (1.0 eq) and pyrimidin-2-ylboronic acid pinacol ester (1.2-1.5 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate or dichloromethane/methanol gradient to yield pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes for the Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Expected Outcome/Rationale |
| 7-Haloindole | 7-Bromo-1H-indole | Commercially available and reactive. |
| Boron Reagent | Pyrimidin-2-ylboronic acid pinacol ester | More stable than the corresponding boronic acid. |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Effective for cross-coupling of heteroaryl halides. |
| Catalyst Loading | 2-5 mol% | Typical loading for efficient catalysis. |
| Base | K₂CO₃ or Cs₂CO₃ | Common and effective bases for Suzuki couplings. |
| Solvent | 1,4-Dioxane/Water (4:1) | A standard solvent system for Suzuki reactions. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed. |
| Reaction Time | 4-12 hours | Dependent on scale and specific conditions. |
| Expected Yield | 60-85% | Based on similar reported Suzuki couplings. |
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expected signals would include those for the indole and pyrimidine rings.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Scale-Up Considerations
For scaling up the synthesis of this compound, the following points should be considered:
-
Reaction Vessel: Use a suitably sized glass-lined or stainless steel reactor with good agitation and temperature control.
-
Inert Atmosphere: Ensure efficient purging and maintenance of an inert atmosphere to prevent catalyst degradation.
-
Reagent Addition: For larger scale reactions, controlled addition of reagents may be necessary to manage any exotherms.
-
Work-up and Extraction: Use appropriate equipment for large-scale liquid-liquid extractions, such as a continuous extractor or a jacketed reactor with a bottom outlet valve.
-
Purification: For multi-kilogram scale, purification by crystallization should be explored as an alternative to chromatography to improve efficiency and reduce solvent waste.
-
Safety: Conduct a thorough safety review before scaling up, considering the flammability of solvents and the toxicity of reagents and the palladium catalyst. Proper personal protective equipment (PPE) is mandatory. Residual palladium levels in the final product may need to be determined and controlled for pharmaceutical applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pyrimidine Degradation Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of pyrimidine degradation pathways holds significant implications for both fundamental research and clinical applications, particularly in the field of oncology and personalized medicine. Pyrimidines, including uracil, thymine, and cytosine, are essential components of nucleic acids. Their catabolism is a critical process for nucleotide homeostasis and the detoxification of excess pyrimidines. The enzymes involved in this pathway are of particular interest as they can influence the efficacy and toxicity of fluoropyrimidine-based chemotherapeutic agents, such as 5-fluorouracil (5-FU) and its prodrug capecitabine.[1][2]
The initial and rate-limiting step in pyrimidine degradation is catalyzed by dihydropyrimidine dehydrogenase (DPD). Deficiencies in DPD activity, often due to genetic variations in the DPYD gene, can lead to severe and sometimes lethal toxicity in patients receiving standard doses of fluoropyrimidine drugs.[3] Therefore, the assessment of DPD activity and the broader study of pyrimidine degradation are crucial for identifying patients at risk and for the development of safer and more effective cancer therapies. This document provides detailed application notes and protocols for studying these pathways.
Data Presentation
Table 1: Dihydropyrimidine Dehydrogenase (DPD) Activity in Human Tissues
This table summarizes DPD activity across various human tissues, providing a comparative overview of the enzyme's distribution and potential sites of drug metabolism.
| Tissue Type | DPD Activity (nmol/min/mg protein) | Reference |
| Liver (frozen) | 0.360 ± 0.182 | [1][4] |
| Peripheral Blood Mononuclear Cells (PBMCs, fresh) | 0.425 ± 0.124 | [1][4] |
| Peripheral Blood Mononuclear Cells (PBMCs, frozen) | 0.189 ± 0.064 | [1][4] |
| Pancreatic Tumor Tissue | 6.59 ± 5.36 (nmol/mg protein/hr) | [5] |
| Normal Pancreatic Tissue | 2.69 ± 1.88 (nmol/mg protein/hr) | [5] |
| Healthy Japanese Volunteers (PBMCs) | 0.173 ± 0.055 | [6] |
Table 2: Effect of the DPD Inhibitor Eniluracil on 5-Fluorouracil (5-FU) Pharmacokinetics
This table illustrates the significant impact of the DPD inhibitor eniluracil on the pharmacokinetic profile of 5-FU, highlighting its potential to modulate drug exposure.
| Pharmacokinetic Parameter | 5-FU Alone | 5-FU with Eniluracil | Fold Change | Reference |
| Bioavailability | Erratic and incomplete | ~100% | - | [7][8] |
| Half-life | Short | Prolonged (4-6 hours) | ~20-fold increase | [7][8] |
| Clearance | Rapid | Reduced | ~22-fold decrease | [7] |
| Principal Route of Elimination | DPD-mediated catabolism | Renal excretion | Shift in pathway | [8] |
Experimental Protocols
Protocol 1: Determination of DPD Activity in Peripheral Blood Mononuclear Cells (PBMCs) using a Radiometric Assay
This protocol details a method for measuring DPD activity in patient PBMCs, a common approach for assessing DPD deficiency.[9]
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
[3H]-Thymine (radiolabeled substrate)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
PBMC Isolation:
-
Dilute whole blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interphase.
-
Collect the mononuclear cell layer and wash twice with PBS, centrifuging at 100-250 x g for 10 minutes.
-
-
Cell Lysis:
-
Resuspend the PBMC pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard protein assay.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing reaction buffer, NADPH, and the cell lysate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [3H]-Thymine.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold ethanol or by boiling.
-
-
Quantification:
-
Separate the product ([3H]-dihydrothymine) from the substrate ([3H]-Thymine) using high-performance liquid chromatography (HPLC) with a radiodetector.
-
Alternatively, a simpler method involves capturing the tritiated water released during the reaction using activated charcoal.
-
Quantify the radioactivity of the product using a scintillation counter.
-
-
Calculation of DPD Activity:
-
Calculate the amount of product formed per unit time.
-
Normalize the activity to the protein concentration of the lysate.
-
Express DPD activity as nmol of product formed per minute per milligram of protein (nmol/min/mg protein).
-
Protocol 2: Quantification of Uracil and Dihydrouracil in Plasma using LC-MS/MS
This protocol provides a sensitive and specific method for quantifying endogenous uracil and its metabolite dihydrouracil, which can serve as a surrogate marker for DPD activity.
Materials:
-
Human plasma collected in EDTA tubes
-
Internal standards (e.g., 13C,15N2-uracil and 13C,15N2-dihydrouracil)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standards.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution with mobile phases A and B.
-
Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Example MRM transitions (positive ionization):
-
Uracil: m/z 113.0 -> 70.0
-
Dihydrouracil: m/z 115.0 -> 98.0
-
13C,15N2-Uracil (IS): m/z 116.0 -> 72.0
-
13C,15N2-Dihydrouracil (IS): m/z 118.0 -> 100.0
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentrations of uracil and dihydrouracil in the plasma samples.
-
The ratio of dihydrouracil to uracil can be used as an indicator of DPD activity.
-
Mandatory Visualization
Caption: Reductive pathway of pyrimidine degradation.
Caption: General experimental workflow for studying pyrimidine degradation.
References
- 1. Dihydropyrimidine dehydrogenase activity in human peripheral blood mononuclear cells and liver: population characteristics, newly identified deficient patients, and clinical implication in 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. knmp.nl [knmp.nl]
- 3. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydropyrimidine dehydrogenase activity in human pancreatic tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of fluorinated pyrimidines: eniluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 7-(2-Pyrimidinyl)-1H-indole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(2-Pyrimidinyl)-1H-indole via Suzuki coupling. The content is designed to address specific experimental challenges and offer practical solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of a 7-halo-1H-indole with a 2-pyrimidinylboronic acid derivative.
Question 1: I am observing very low to no conversion of my 7-halo-1H-indole starting material. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the Suzuki coupling of unprotected indoles is a frequent challenge, often stemming from catalyst inhibition or suboptimal reaction conditions. The acidic N-H proton of the indole can interfere with the palladium catalyst.[1]
Here are key factors to investigate:
-
Catalyst System: Standard palladium catalysts may be inefficient. Consider using specialized catalysts designed for challenging couplings. Buchwald's phosphine ligands and their corresponding pre-catalysts, such as XPhos-Pd-G2, are highly effective for the coupling of N-H containing heterocycles.[2][3][4] These catalysts promote the formation of the active monoligated Pd(0) species, which is crucial for driving the reaction forward.[2][4]
-
Base Selection: The choice of base is critical. While common bases like sodium carbonate can be effective, stronger, non-nucleophilic bases are often required for heteroaromatic couplings. Potassium phosphate (K₃PO₄) is frequently a superior choice for couplings involving unprotected indoles.[1][2]
-
Solvent System: A mixed solvent system is often beneficial. A combination of an organic solvent like dioxane or a DMF/ethanol mixture with water can enhance the solubility of the reagents and facilitate the reaction.[1][2]
-
Temperature: Ensure the reaction temperature is optimal. While some Suzuki couplings proceed at room temperature, many involving heteroaromatics require heating, sometimes up to 100-120°C, potentially with microwave irradiation to shorten reaction times.[2][5][6]
Question 2: My reaction is producing significant amounts of side products, particularly homocoupled pyrimidine and protodeboronated pyrimidine. How can I minimize these?
Answer:
The formation of homocoupling (pyrimidine-pyrimidine) and protodeboronation (pyrimidine-H) byproducts indicates issues with the catalytic cycle and the stability of the boronic acid.
-
Degassing: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. Oxygen can promote the homocoupling of boronic acids.
-
Boronic Acid/Ester Stability: Pyrimidinylboronic acids can be prone to protodeboronation, especially at elevated temperatures and in the presence of water and base. Using a pinacol boronate ester derivative of the pyrimidine can improve stability.
-
Stoichiometry: A slight excess of the boronic acid or ester (e.g., 1.1-1.5 equivalents) is typically used to drive the reaction to completion. However, a large excess can sometimes lead to increased side products.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Prolonged reaction times after the consumption of the limiting reagent can lead to product degradation and the formation of byproducts.
Question 3: The reaction works, but the yields are inconsistent between batches. What factors could be contributing to this lack of reproducibility?
Answer:
Inconsistent yields often point to sensitivity towards trace impurities or variations in reagent quality.
-
Reagent Quality: Ensure the purity of your 7-halo-1H-indole and pyrimidinylboronic acid. Impurities in the starting materials can poison the catalyst. The quality of the palladium catalyst is also crucial; consider using a fresh batch or a pre-catalyst from a reliable supplier.
-
Solvent and Base Purity: Use high-purity, dry solvents (if the protocol calls for anhydrous conditions) and ensure the base is of high quality and properly stored.
-
Inert Atmosphere: Maintaining a strict inert atmosphere (e.g., under argon or nitrogen) is critical to prevent catalyst oxidation and side reactions. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the N-H group of the indole during the Suzuki coupling?
A1: While N-protection (e.g., with Boc or SEM groups) can sometimes lead to cleaner reactions and higher yields by preventing catalyst inhibition, it is not always necessary.[6] Modern catalyst systems, particularly those using bulky electron-rich phosphine ligands like XPhos, are highly effective for the direct coupling of unprotected N-H indoles, thus avoiding additional protection and deprotection steps.[2][4]
Q2: What is the recommended catalyst for the synthesis of this compound?
A2: For the coupling of a 7-halo-1H-indole with a pyrimidinylboronic acid, a second-generation Buchwald pre-catalyst such as XPhos-Pd-G2 is highly recommended.[2][3][4] These catalysts are air-stable, easy to handle, and highly active for challenging cross-couplings involving heteroaromatics.
Q3: Which halogen on the 7-position of the indole is best for this reaction (I, Br, or Cl)?
A3: The reactivity order for the oxidative addition step in Suzuki coupling is generally I > Br > Cl. 7-Bromo-1H-indole is a common and effective starting material. While 7-iodo-1H-indole would be more reactive, it is also less stable and more expensive. 7-Chloro-1H-indole is the least reactive and may require more forcing conditions or a more active catalyst system.[2]
Q4: Can I use microwave heating for this reaction?
A4: Yes, microwave irradiation can be very effective for accelerating Suzuki coupling reactions, often leading to significantly shorter reaction times and improved yields, particularly for challenging substrates.[2][5][6]
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 7-Chloro-6-azaindole with Phenylboronic Acid *
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DME/H₂O | 80 | 18 | 45 |
| XPhos-Pd-G2 (2) | - | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 0.5 | >95 |
*Data adapted from a similar heteroaromatic coupling system.[2]
Table 2: Effect of Base and Solvent on a Model Suzuki Coupling of a Heteroaryl Halide *
| Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ (2) | Toluene/H₂O | 90 | 65 |
| Cs₂CO₃ (2) | Dioxane | 100 | 88 |
| K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 92 |
| Na₂CO₃ (2) | DME/H₂O | 85 | 58 |
*Illustrative data based on general findings for heteroaromatic Suzuki couplings.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is adapted from a highly efficient microwave-assisted Suzuki-Miyaura cross-coupling of a similar N-H heteroaromatic system.[2]
Reagents:
-
7-Bromo-1H-indole
-
2-(Pyrimidinyl)boronic acid or 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
-
XPhos-Pd-G2
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylformamide (DMF), Ethanol (EtOH), and Water (H₂O) (degassed)
Procedure:
-
To a microwave vial, add 7-bromo-1H-indole (1.0 equiv), 2-(pyrimidinyl)boronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
Add XPhos-Pd-G2 (2 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add a degassed solvent mixture of DMF:EtOH:H₂O (e.g., in a 1:1:0.5 ratio) via syringe.
-
Place the vial in a microwave reactor and heat to 100-120°C for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the Suzuki coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nasc.ac.in [nasc.ac.in]
- 3. nbinno.com [nbinno.com]
- 4. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
Technical Support Center: Fischer Indole Synthesis of Pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the Fischer indole synthesis of pyrimidine derivatives.
Troubleshooting Guides
Researchers may encounter several challenges during the Fischer indole synthesis of pyrimidyl-substituted indoles. The electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms can lead to specific side reactions and experimental difficulties. This guide provides a structured approach to identifying and resolving these common issues.
Problem 1: Low or No Yield of the Desired Indole Product
Possible Causes:
-
Deactivation of Acid Catalyst: The basic nitrogen atoms of the pyrimidine ring can be protonated by the acid catalyst (Brønsted or Lewis acids), effectively reducing the catalyst's concentration and hindering the reaction.
-
Poor Nucleophilicity of the Enamine Intermediate: The electron-withdrawing character of the pyrimidine ring can decrease the nucleophilicity of the enamine intermediate, slowing down the crucial-sigmatropic rearrangement and subsequent cyclization steps.
-
N-N Bond Cleavage: A significant side reaction in the Fischer indole synthesis is the cleavage of the N-N bond in the hydrazone intermediate, which is often promoted by strong acid conditions. This can lead to the formation of aniline and other degradation products instead of the desired indole.
-
Formation of Regioisomers: If an unsymmetrical ketone is used as a starting material, a mixture of two different indole regioisomers can be formed.
Troubleshooting Steps:
-
Optimize Catalyst and Acid Concentration:
-
Catalyst Choice: Experiment with different Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) and Brønsted acids (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA)). Milder Lewis acids may be less prone to strong coordination with the pyrimidine nitrogen.
-
Stoichiometry: Increase the molar ratio of the acid catalyst to account for potential sequestration by the pyrimidine ring. A stepwise addition of the catalyst might also be beneficial.
-
-
Adjust Reaction Temperature and Time:
-
Higher temperatures can sometimes overcome the activation energy barrier for the-sigmatropic rearrangement. However, excessively high temperatures can promote decomposition and N-N bond cleavage.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Choice of Solvent:
-
The polarity of the solvent can influence the reaction rate. Experiment with both polar protic (e.g., ethanol, acetic acid) and polar aprotic solvents (e.g., dioxane, toluene).
-
-
Protecting Groups:
-
While not ideal due to additional synthetic steps, consider the temporary protection of one of the pyrimidine nitrogen atoms if catalyst deactivation is a major issue.
-
Problem 2: Formation of a Major Side Product Identified as an Aniline Derivative
Possible Cause:
-
Heterolytic N-N Bond Cleavage: This is a well-documented side reaction in the Fischer indole synthesis, particularly when the hydrazone intermediate is substituted with electron-donating groups. However, the strong acidic conditions required to drive the reaction with an electron-deficient pyrimidine ring might also favor this pathway. The cleavage results in the formation of an aniline and an iminium species.
Troubleshooting Steps:
-
Milder Reaction Conditions:
-
Attempt the reaction at a lower temperature for a longer duration.
-
Use a milder acid catalyst. For instance, switching from polyphosphoric acid to acetic acid or a Lewis acid like ZnCl₂ might reduce the extent of N-N bond cleavage.
-
-
One-Pot Procedure:
-
The formation of the hydrazone followed by in-situ cyclization without isolation can sometimes minimize side reactions by keeping the concentration of the potentially unstable hydrazone low.
-
Problem 3: Complex Product Mixture with Multiple Unidentified Spots on TLC
Possible Causes:
-
Decomposition of Starting Materials or Product: The pyrimidine or indole rings might be susceptible to degradation under harsh acidic and high-temperature conditions.
-
Polymerization: Under strong acid catalysis, starting materials or intermediates could undergo polymerization.
-
Friedel-Crafts Type Side Reactions: The acid catalyst can promote electrophilic aromatic substitution reactions on the indole product or other aromatic species present in the reaction mixture.
Troubleshooting Steps:
-
Lower Reaction Temperature: This is the first and most crucial step to minimize decomposition and unwanted side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the starting materials or products are air-sensitive.
-
Purification Strategy: If a complex mixture is unavoidable, a robust purification strategy using column chromatography with a carefully selected solvent system, potentially followed by recrystallization or preparative HPLC, will be necessary.
Frequently Asked Questions (FAQs)
Q1: Why is the Fischer indole synthesis of pyrimidine derivatives more challenging than with simple phenylhydrazones?
A1: The primary challenges arise from the electronic properties of the pyrimidine ring. As an electron-withdrawing heterocycle, it reduces the reactivity of the system towards the key steps of the Fischer indole synthesis. Additionally, the basic nitrogen atoms in the pyrimidine ring can interact with the acid catalyst, leading to its deactivation.
Q2: What is the expected regioselectivity when using an unsymmetrical pyrimidinyl ketone?
A2: The use of an unsymmetrical ketone (R¹-CO-CH₂-R²) in the Fischer indole synthesis can lead to the formation of two regioisomeric indoles. The selectivity is influenced by the steric and electronic nature of the R¹ and R² groups, as well as the reaction conditions. Generally, the enamine intermediate that is more thermodynamically stable will be favored, but a mixture of products is common.
Q3: Can I use a pyrimidinylhydrazine with a simple ketone like acetone?
A3: Yes, in principle, a pyrimidinylhydrazine can be reacted with a ketone like acetone. However, the success of the reaction will depend on the substitution pattern of the pyrimidine ring. If the pyrimidine ring is highly electron-deficient, the subsequent cyclization to form the indole may be difficult and require forcing conditions, which in turn could lead to side reactions.
Q4: Are there alternative methods to synthesize indolylpyrimidines if the Fischer indole synthesis fails?
A4: Yes, several other synthetic strategies can be employed. One common approach is to start with a pre-formed indole ring and then construct the pyrimidine ring onto it. For example, a 3-acetylindole can be converted into a vinylogous amide and then cyclized with an amidine to form the pyrimidine ring. Other methods include cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to connect an indole and a pyrimidine moiety.
Data Presentation
Currently, there is a lack of specific quantitative data in the literature directly comparing the yields of desired indolylpyrimidine products with their side products in the Fischer indole synthesis. Researchers are encouraged to perform careful reaction optimization and product characterization to determine these ratios for their specific substrates. For general Fischer indole syntheses, yields can range from very low (e.g., 5%) to very high depending on the substrates and conditions.
| General Side Product | Typical Conditions Favoring Formation | Potential Mitigation Strategy |
| Aniline derivatives (from N-N cleavage) | High acid concentration, high temperature | Use milder acid, lower temperature |
| Regioisomeric indoles | Use of unsymmetrical ketones | Use of symmetrical ketones, careful control of reaction conditions to favor one isomer |
| Polymeric materials | High acid concentration, high temperature | Lower temperature, use of an inert atmosphere |
Experimental Protocols
While a specific, universally applicable protocol for the Fischer indole synthesis of pyrimidine derivatives is not available due to substrate variability, the following general procedure can be used as a starting point.
General Procedure for the Fischer Indole Synthesis of a Pyrimidine Derivative:
-
Hydrazone Formation (Optional, can be done in-situ):
-
To a solution of the pyrimidinylhydrazine hydrochloride (1.0 eq) in ethanol or acetic acid, add the desired ketone or aldehyde (1.0-1.2 eq).
-
If starting from the hydrochloride salt, add a base such as sodium acetate (1.1 eq) to liberate the free hydrazine.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours, or until TLC/LC-MS analysis indicates complete formation of the hydrazone.
-
The hydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step directly.
-
-
Indolization:
-
To the hydrazone (or the reaction mixture from the previous step), add the acid catalyst. The choice and amount of catalyst are crucial and need to be optimized. Examples include:
-
Polyphosphoric acid (PPA): Used as both catalyst and solvent, heated to 100-180 °C.
-
Zinc chloride (ZnCl₂): 1.5-3.0 eq, in a high-boiling solvent like toluene or dioxane, heated to reflux.
-
p-Toluenesulfonic acid (PTSA): 0.1-1.2 eq, in a suitable solvent, heated to reflux.
-
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 180 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: The work-up procedure will depend on the catalyst and solvent used.
-
For PPA, the reaction mixture is typically poured onto ice-water and neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the crude product.
-
For reactions in organic solvents, the mixture may be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure.
-
-
Purification: The crude product is then purified by column chromatography on silica gel, recrystallization, or preparative HPLC to afford the desired indolylpyrimidine.
-
Visualizations
Logical Relationship of Potential Reaction Pathways
Caption: Potential reaction pathways in the Fischer indole synthesis of pyrimidine derivatives.
Experimental Workflow
Caption: General experimental workflow for the Fischer indole synthesis.
Technical Support Center: Purification of 7-(2-Pyrimidinyl)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 7-(2-Pyrimidinyl)-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 7-halo-1H-indole or 2-halopyrimidine, partially reacted intermediates, and regioisomers (e.g., 5-(2-Pyrimidinyl)-1H-indole) that may form depending on the synthetic route. Byproducts from side reactions, such as hydrolysis or oxidation of the indole ring, can also be present.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the impurity profile and the scale of the synthesis.
-
Flash Column Chromatography: Silica gel chromatography is a common and effective method for removing both polar and non-polar impurities. A gradient elution with solvents like ethyl acetate and acetonitrile can provide good separation.[1]
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an excellent method for obtaining highly pure material. The choice of solvent is critical and may require some screening.
-
Preparative HPLC: For very high purity requirements, such as for analytical standards or late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Q3: What is the stability of this compound under typical purification conditions?
A3: Indole-containing compounds can be sensitive to strong acids, prolonged exposure to light, and oxidizing agents. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible and to minimize exposure to direct light. During purification, using neutral or slightly basic conditions is generally preferred to prevent degradation.
Troubleshooting Guides
Problem 1: Low recovery after flash column chromatography.
-
Q: I am losing a significant amount of my product on the silica gel column. What could be the cause?
-
A: This could be due to several factors:
-
Irreversible Adsorption: The compound might be strongly adsorbing to the acidic sites on the silica gel. Try pre-treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent system to neutralize these sites.
-
Product Streaking/Tailing: If the product streaks on the column, it can lead to broad fractions and poor recovery of pure material. This can be caused by using a solvent system where the compound has low solubility or by overloading the column. Ensure the compound is fully dissolved in a minimal amount of loading solvent and consider reducing the amount of crude material loaded.
-
Degradation on Silica: The acidic nature of silica gel can cause degradation of sensitive compounds. If you suspect this is happening, consider using a different stationary phase, such as alumina (neutral or basic), or a bonded phase like C18 for reversed-phase chromatography.
-
-
Problem 2: Persistent impurity with a similar Rf value to the product.
-
Q: I have an impurity that co-elutes with my product in several solvent systems. How can I separate them?
-
A:
-
Optimize the Solvent System: Systematically screen different solvent systems. A change in the solvent class (e.g., from an ester/alkane system to a chlorinated/alcohol system) can alter the selectivity and improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching the stationary phase is the next logical step. If you are using silica gel (normal phase), consider trying reversed-phase chromatography (C18) where the elution order is inverted.
-
Recrystallization: If the impurity is present in a small amount, recrystallization might be effective. The different solubilities of the product and the impurity in a given solvent at different temperatures can be exploited for separation.
-
-
Problem 3: The purified product is colored, but it is expected to be a white solid.
-
Q: My final product has a yellowish or brownish tint. What is the cause and how can I remove the color?
-
A: The color is likely due to trace amounts of oxidized impurities or residual metal catalysts from a preceding reaction step.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration through a pad of celite.
-
Metal Scavengers: If the color is due to residual metal catalysts (e.g., palladium), specialized metal scavengers can be used to remove them.[2] These are often silica-based materials with functional groups that chelate metals.
-
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and dry it under vacuum. This "dry loading" method often results in better separation than liquid loading.
-
Elution: Place the dried silica with the adsorbed sample on top of the packed column. Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexane). The specific gradient will depend on the TLC analysis of the crude mixture.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexane).
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath. If crystals form, the solvent is suitable.
-
Procedure: Dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask. If the solution is colored, this is the point at which activated charcoal can be added.
-
Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature to encourage the formation of larger crystals. Once at room temperature, place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Presentation
Table 1: Impurity Profile of Crude vs. Purified this compound
| Compound | Retention Time (min) | Area % (Crude) | Area % (Purified by Chromatography) | Area % (Purified by Recrystallization) |
| 7-bromo-1H-indole | 5.2 | 8.5 | < 0.1 | 1.2 |
| 2-chloropyrimidine | 3.1 | 5.3 | < 0.1 | 0.8 |
| This compound | 7.8 | 85.0 | 99.5 | 98.0 |
| Regioisomer | 8.1 | 1.2 | < 0.1 | < 0.1 |
Note: Data is illustrative and based on typical HPLC analysis.
Table 2: Comparison of Purification Methods
| Method | Purity Achieved (%) | Yield (%) | Throughput | Scalability |
| Flash Chromatography | > 99 | 75 | Medium | Good |
| Recrystallization | 98 | 85 | High | Excellent |
| Preparative HPLC | > 99.9 | 60 | Low | Poor |
Note: Yield and throughput are highly dependent on the specific conditions and scale.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
identifying NMR impurities in 7-(2-Pyrimidinyl)-1H-indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying NMR impurities encountered during the synthesis of 7-(2-Pyrimidinyl)-1H-indole.
Troubleshooting Guide: Identifying Common NMR Impurities
Researchers may encounter various impurities during the synthesis of this compound, which can be identified through careful analysis of 1H NMR spectra. The primary synthetic routes involve Suzuki or Stille cross-coupling reactions. This guide addresses common impurities arising from these methods.
Q1: My 1H NMR spectrum shows unexpected signals in the aromatic region. How can I identify the impurities?
A1: Unidentified aromatic signals often correspond to unreacted starting materials, homocoupled byproducts, or protodeboronation/destannylation products. Compare the chemical shifts and coupling patterns of the unknown peaks with the data for the expected product and potential impurities listed in the tables below.
Synthetic Scheme Overview:
A plausible synthetic route for this compound is the palladium-catalyzed cross-coupling of a 7-halo-1H-indole with a pyrimidinyl organometallic reagent. The two most common methods are the Suzuki coupling (using a boronic acid or ester) and the Stille coupling (using an organostannane).
Caption: General synthetic workflow for this compound synthesis.
Impurity Identification Tables
Table 1: 1H NMR Chemical Shifts (δ, ppm) of Product and Key Reactants
| Compound | Solvent | H-2 | H-3 | H-4 | H-5 | H-6 | Pyrimidine Protons | Other |
| This compound (Expected Product) | CDCl3 | ~7.2-7.3 | ~6.6-6.7 | ~7.7-7.8 | ~7.1-7.2 | ~7.9-8.0 | H-4',6': ~8.8 (d), H-5': ~7.3 (t) | NH: ~9.0 (br s) |
| 7-Bromo-1H-indole | CDCl3 | ~7.25 | ~6.55 | ~7.60 | ~7.05 | ~7.35 | - | NH: ~8.2 (br s) |
| 2-Chloropyrimidine | CDCl3 | - | - | - | - | - | H-4,6: ~8.7 (d), H-5: ~7.3 (t) | - |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.
Table 2: Common Impurities and their 1H NMR Signatures
| Impurity | Origin | Key 1H NMR Signals (CDCl3, ppm) |
| 7-Bromo-1H-indole | Unreacted starting material | Signals corresponding to 7-bromo-1H-indole (see Table 1). |
| 2,2'-Bipyrimidine | Homocoupling of pyrimidine reagent | Distinct set of signals in the pyrimidine region, different from the product. |
| 7,7'-Biindole | Homocoupling of indole reagent | Complex aromatic signals, absence of pyrimidine protons. |
| 1H-Indole | Protodeboronation/Destannylation of 7-bromo-1H-indole | Signals for unsubstituted indole (H7 at ~7.6 ppm). |
| Pyrimidine | Protodeboronation/Destannylation of pyrimidine reagent | Signals for unsubstituted pyrimidine (H2 at ~9.2 ppm, H4,6 at ~8.7 ppm, H5 at ~7.3 ppm). |
| Triphenylphosphine Oxide | From oxidation of triphenylphosphine ligand | Multiplets around 7.4-7.8 ppm. |
| Tributyltin Halide | Byproduct of Stille coupling | Broad signals in the aliphatic region (0.9-1.6 ppm). |
Frequently Asked Questions (FAQs)
Q2: I see a broad singlet around 8.2 ppm that integrates to one proton. What could it be?
A2: This is likely the N-H proton of unreacted 7-bromo-1H-indole.[1] The N-H proton of the desired product, this compound, is expected to be further downfield, around 9.0 ppm.
Q3: My spectrum has a doublet around 8.7 ppm and a triplet around 7.3 ppm, but the other aromatic signals don't match the product. What is this impurity?
A3: These signals are characteristic of the pyrimidine ring. If the rest of the spectrum does not match the product, you may have unreacted 2-chloropyrimidine (if used as a starting material) or pyrimidine itself, formed from the protodeboronation of the pyrimidine boronic acid.[2][3][4][5] The latter is a known side reaction in Suzuki couplings, especially with heteroaromatic boronic acids.[3][4][5]
Q4: I am using a Stille coupling, and my NMR shows large, broad peaks between 0.9 and 1.6 ppm. What are these?
A4: These signals are characteristic of the butyl groups of tributyltin byproducts, such as tributyltin halide. These are common in Stille couplings and can often be removed by flash chromatography or by washing the reaction mixture with a saturated aqueous solution of KF.
Q5: How can I confirm the identity of a suspected impurity?
A5: To confirm an impurity, you can:
-
Spike your NMR sample: Add a small amount of the suspected compound to your NMR tube and re-acquire the spectrum. If the peak increases in intensity, it confirms the identity of the impurity.
-
Run a 2D NMR experiment: COSY and HSQC experiments can help to establish connectivity between protons and carbons, aiding in the structural elucidation of unknown compounds.
-
LC-MS analysis: Liquid chromatography-mass spectrometry can separate the components of your mixture and provide the molecular weight of each, which is a powerful tool for identifying impurities.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add 7-bromo-1H-indole (1.0 eq.), pyrimidin-2-ylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of dioxane and water or DME and water).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with stirring for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
General Procedure for Stille Coupling:
-
To a reaction vessel, add 7-bromo-1H-indole (1.0 eq.), 2-(tributylstannyl)pyrimidine (1.1-1.3 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a ligand (if necessary).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at a specified temperature (e.g., 90-110 °C) with stirring for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
To remove tin byproducts, the organic solution can be washed with an aqueous solution of KF.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying an unknown impurity in the 1H NMR spectrum.
Caption: A logical workflow for troubleshooting NMR impurities.
References
Technical Support Center: Improving the Yield of Indole-Pyrimidine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in indole-pyrimidine coupling reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your reaction yields. Indole-pyrimidine scaffolds are crucial in medicinal chemistry, and mastering their synthesis is key to advancing drug discovery programs.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your indole-pyrimidine coupling experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure your palladium catalyst is not degraded. Older Pd(OAc)₂ can be less active. Consider using a fresh batch or a more robust pre-catalyst like a palladacycle. • For Suzuki couplings, ensure the Pd(0) species is effectively generated in situ. If using a Pd(II) source, ensure your conditions facilitate reduction. |
| Inappropriate Ligand | • The choice of phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often necessary for Buchwald-Hartwig reactions.[1] • For Suzuki couplings, ligands like SPhos can be effective, particularly for challenging heteroaryl couplings.[2] • Screen a variety of ligands to find the optimal one for your specific substrate combination. |
| Incorrect Base or Base Strength | • The base plays a crucial role in both Suzuki and Buchwald-Hartwig reactions. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common. The choice can be solvent-dependent.[3] • For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are frequently used. The base's solubility can impact the reaction rate. |
| Poor Solvent Choice | • Common solvents for these couplings include toluene, dioxane, and THF. The polarity of the solvent can significantly affect the reaction outcome. For instance, non-polar solvents are often preferred for Buchwald-Hartwig aminations. • For Suzuki reactions, a mixture of an organic solvent and water is often used to dissolve the inorganic base.[2] |
| Substrate-Related Issues | • Protodeboronation (Suzuki): Boronic acids, especially heteroaromatic ones, can be prone to decomposition. Use fresh, high-purity boronic acid and consider using boronic esters (e.g., pinacol esters) which are more stable. • Poor Halide Reactivity: The reactivity of the aryl/heteroaryl halide follows the general trend: I > Br > OTf > Cl. For less reactive chlorides, more active catalysts and ligands are required.[4] • N-H Acidity of Indole: The acidic N-H of indole can sometimes interfere with the catalytic cycle. While often not requiring protection, for certain substrates or conditions, N-protection might be necessary. |
| Reaction Temperature and Time | • Ensure the reaction is heated to the optimal temperature. Insufficient heat can lead to a sluggish or incomplete reaction. • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can lead to product degradation. |
| Atmosphere Control | • Palladium catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing the solvent and flushing the reaction vessel. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Solution |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen, inappropriate catalyst or ligand. | Thoroughly degas the reaction mixture. Screen different palladium sources and ligands. |
| Dehalogenation of the Aryl/Heteroaryl Halide | Inefficient catalytic cycle, presence of water or other proton sources. | Ensure anhydrous conditions (if required by the specific protocol). Optimize the catalyst and ligand to promote the desired cross-coupling pathway over β-hydride elimination.[4] |
| Formation of Biaryl Phosphine Oxides | Oxidation of the phosphine ligand. | Maintain a strict inert atmosphere. Use high-purity ligands. |
Issue 3: Difficulty in Product Purification
| Issue | Potential Cause | Solution |
| Co-elution with Starting Materials or Side Products | Similar polarity of the product and impurities. | Optimize your chromatography conditions (e.g., try different solvent systems, use a gradient elution). Consider recrystallization as an alternative or additional purification step. |
| Residual Palladium Catalyst | Incomplete removal during workup. | Pass the crude product through a plug of silica gel or celite. Consider using a palladium scavenger. |
| Persistent Inorganic Salts | Incomplete removal during aqueous workup. | Ensure thorough washing of the organic layer with water or brine. |
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the N-H of the indole for a Suzuki or Buchwald-Hartwig coupling?
A: In many cases, N-H protection of the indole is not necessary, especially for Suzuki-Miyaura couplings.[5] However, for Buchwald-Hartwig amination, the acidic proton can sometimes interfere with the catalytic cycle, especially with strong bases. If you are experiencing low yields or side reactions, a trial reaction with an N-protected indole (e.g., N-Boc or N-SEM) may be beneficial.
Q2: Which type of palladium catalyst is best?
A: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction type. However, modern pre-catalysts, such as the G3 or G4 palladacycles developed by the Buchwald group, often offer higher activity and stability compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. These pre-catalysts are designed for efficient generation of the active Pd(0) species.
Q3: How do I choose the right ligand for my reaction?
A: The ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.
-
For Buchwald-Hartwig Amination: Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos have shown broad utility, especially for coupling challenging substrates.[1]
-
For Suzuki-Miyaura Coupling: A variety of phosphine ligands can be effective. For heteroaryl couplings, ligands like SPhos and RuPhos have demonstrated good performance. The choice of ligand can also influence the selectivity of the reaction when multiple reactive sites are present.
Q4: What is the role of the base, and how do I select the appropriate one?
A: The base is essential for both Suzuki and Buchwald-Hartwig reactions, but its role differs slightly.
-
In Buchwald-Hartwig Amination: The base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.
-
In Suzuki-Miyaura Coupling: The base activates the organoboron species, facilitating transmetalation to the palladium center. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can affect the reaction rate and yield, and it is often screened during optimization.
Q5: My reaction is not going to completion. What should I try first?
A: First, confirm that your starting materials are pure and your catalyst is active. Then, consider increasing the reaction temperature in increments of 10-20 °C. If that doesn't work, screening a different ligand or base is often the most effective next step. Monitoring the reaction by TLC or LC-MS can help determine if the reaction is sluggish or if starting material is being consumed to form side products.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from the literature for indole-pyrimidine coupling reactions, providing a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Halopyrimidines with Indole Derivatives
| Pyrimidine Substrate | Indole Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 71 | Adapted from[6] |
| 3-Chloroindazole | 5-Indoleboronic acid | P1 Precatalyst (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 95 | [5] |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol ester | Pd(PPh₃)₄ (10) | - | Na₂CO₃ | DME/H₂O | Reflux | 16 | 83 | [7] |
Table 2: Buchwald-Hartwig Amination of Halopyrimidines with Indoles
| Pyrimidine Substrate | Indole Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Indole | Pd₂(dba)₃ (2) | LPh (4.8) | NaOtBu | Toluene | RT | 24 | 80 | Adapted from[8] |
| Aryl Bromide | Indole | Pd(OAc)₂ (2) | L9 (4) | Cs₂CO₃ | DMF | 110 | 24 | High | General conditions from[9] |
| Aryl Chloride | Indole | Pd-BIAN-NHC (0.2-2) | - | KOtBu | Heptane | 100 | 4 | Good | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine with an Indoleboronic Acid
-
Reaction Setup: To an oven-dried reaction vessel, add the halopyrimidine (1.0 equiv), indoleboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if applicable) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5][11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyrimidine with Indole
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen.
-
Reagent Addition: Add the indole (1.2 equiv), the halopyrimidine (1.0 equiv), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
Caption: A flowchart for troubleshooting low yield issues.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
References
- 1. research.rug.nl [research.rug.nl]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
solubility issues of 7-(2-Pyrimidinyl)-1H-indole in biological buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 7-(2-Pyrimidinyl)-1H-indole in biological buffers.
Introduction
This compound belongs to the indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules.[1][2] Like many small molecule drug candidates, poor aqueous solubility can be a significant hurdle, impacting experimental reproducibility and limiting bioavailability.[3][4][5] This guide offers practical solutions and detailed protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my standard phosphate-buffered saline (PBS). What are my options?
A1: It is not uncommon for complex organic molecules like this compound to exhibit poor solubility in aqueous buffers. Several strategies can be employed to improve solubility:
-
Co-solvents: The addition of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.[4][6] Commonly used co-solvents in biological research include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[3][4] It is crucial to start with a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer.
-
pH Adjustment: The solubility of a compound can be influenced by its ionization state.[7] While the indole moiety is weakly acidic and the pyrimidine is weakly basic, exploring a range of pH values for your buffer may identify a pH where the compound is more soluble. However, ensure the chosen pH is compatible with your experimental system.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3][6] Non-ionic surfactants like Tween-80 and Pluronic F-68 are often used in biological applications.[3][6]
-
Solid Dispersions: For more advanced formulation, creating a solid dispersion of your compound in a hydrophilic carrier can improve its dissolution rate and solubility.[3][6]
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: For initial solubilization, it is recommended to use a pure, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules. Other potential solvents include N,N-dimethylformamide (DMF) and ethanol. The choice of solvent may also depend on the downstream application and any known incompatibilities with your assay.
Q3: What concentration of co-solvent is acceptable in my biological assay?
A3: The tolerance of biological assays to organic co-solvents varies significantly. It is essential to perform a vehicle control experiment to determine the maximum concentration of the co-solvent that does not affect your experimental system (e.g., cell viability, enzyme activity). Typically, the final concentration of DMSO in cell-based assays is kept below 0.5% (v/v), and for many enzymatic assays, it is even lower.
Q4: My compound precipitates when I dilute my stock solution into the aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding it to a smaller volume of buffer with vigorous vortexing or sonication, and then bring it up to the final volume.
-
Increase the Co-solvent Concentration: If your assay allows, a slightly higher final concentration of the co-solvent might be necessary to maintain solubility.
-
Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant in your final buffer can help to keep the compound in solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in the initial organic solvent. | The compound may have very low solubility even in organic solvents, or the solvent may not be appropriate. | Try a different organic solvent (e.g., switch from DMSO to DMF). Gentle warming and sonication can also aid dissolution. |
| Compound precipitates out of the stock solution over time. | The stock solution may be supersaturated, or the compound may be unstable in the solvent. | Prepare fresh stock solutions before each experiment. Store stock solutions at -20°C or -80°C to minimize degradation and precipitation. |
| Inconsistent results between experiments. | This could be due to variability in the amount of dissolved compound. | Ensure complete dissolution of the stock solution before each use. Use a consistent protocol for preparing working solutions. Consider filtering the final working solution through a 0.22 µm filter to remove any undissolved particulates, though be aware of potential compound loss due to adsorption to the filter. |
| Observed cellular toxicity or assay interference. | The co-solvent or the compound itself at high concentrations may be causing these effects. | Perform a dose-response curve for the co-solvent alone to determine its toxicity profile. Lower the final concentration of both the compound and the co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Biological Buffer
-
Thaw a fresh aliquot of the this compound stock solution.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Perform a serial dilution of the stock solution into the biological buffer to achieve the desired final concentrations.
-
Crucially: Add the stock solution to the buffer while vortexing the buffer to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting flowchart for solubility issues.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mch.estranky.sk [mch.estranky.sk]
- 6. ijmsdr.org [ijmsdr.org]
- 7. researchgate.net [researchgate.net]
Navigating Reproducibility in 7-(2-Pyrimidinyl)-1H-indole Experiments: A Technical Support Guide
Disclaimer: Direct experimental data and established troubleshooting protocols for 7-(2-Pyrimidinyl)-1H-indole are limited in publicly available literature. The following technical support center is constructed based on best practices for analogous indole and pyrimidine-containing compounds and general principles of synthetic chemistry and biological assays. Researchers should use this as a starting point and adapt the recommendations to their specific experimental context.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in experiments involving this compound, a heterocyclic compound of interest in drug discovery and chemical biology. Ensuring the reproducibility of experimental results is critical for advancing scientific research and development. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve potential issues in their workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the reproducibility of experiments with this compound?
A1: Several factors can impact the reproducibility of your experiments. Key areas to consider are:
-
Compound Purity and Characterization: Inconsistencies in the purity of this compound can lead to significant variations in experimental outcomes. It is crucial to thoroughly characterize each batch of the compound using methods like NMR, mass spectrometry, and HPLC to confirm its identity and purity.
-
Solubility and Stability: The solubility and stability of the compound in your chosen solvent and experimental buffer are critical. Poor solubility can lead to inaccurate concentrations, while degradation can result in loss of activity or the formation of confounding byproducts.
-
Experimental Protocol Variations: Minor differences in experimental protocols, such as incubation times, temperatures, cell passage numbers, and reagent concentrations, can have a substantial impact on the results.
-
Biological Reagent Variability: The source and quality of biological reagents, including cell lines, enzymes, and antibodies, can introduce variability.
Q2: How can I ensure the consistent solubility of this compound for my in vitro assays?
A2: Indole-based compounds can sometimes exhibit poor aqueous solubility. To ensure consistent solubility:
-
Solvent Selection: Start by dissolving the compound in a suitable organic solvent like DMSO to create a high-concentration stock solution.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. When diluting into aqueous buffers, add the stock solution to the buffer while vortexing to prevent precipitation.
-
Solubility Testing: Before starting a large-scale experiment, perform a preliminary solubility test to determine the maximum concentration of the compound that remains in solution in your final assay buffer. This can be assessed by visual inspection for precipitation or by techniques like nephelometry.
-
Avoid Repeated Freeze-Thaw Cycles: Store stock solutions in small aliquots to minimize the number of freeze-thaw cycles, which can affect compound stability and solubility.
Q3: My bioassay results with this compound are inconsistent between experiments. What should I check?
A3: Inconsistent bioassay results are a common challenge. A systematic troubleshooting approach is recommended:
-
Confirm Compound Integrity: Re-verify the purity and concentration of your this compound stock solution.
-
Cell-Based Assay Parameters: If using cell-based assays, ensure consistency in cell line source, passage number, cell density at the time of treatment, and serum concentration in the media.
-
Reagent Quality: Check the expiration dates and proper storage of all reagents, including media, supplements, and assay kits.
-
Assay Protocol Adherence: Create a detailed, step-by-step protocol and ensure it is strictly followed in every experiment. Pay close attention to incubation times, temperatures, and washing steps.
-
Positive and Negative Controls: Always include appropriate positive and negative controls to validate the assay performance in each run.
Troubleshooting Guides
Synthesis and Purification of this compound
Challenges in the synthesis and purification of novel heterocyclic compounds are a primary source of irreproducibility.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield | Incomplete reaction; side product formation; suboptimal reaction conditions (temperature, catalyst, solvent). | Monitor reaction progress using TLC or LC-MS. Optimize reaction conditions systematically (e.g., temperature screen, catalyst loading). Consider alternative synthetic routes if yields remain low. |
| Impure final product | Inefficient purification; co-eluting impurities; product degradation during purification. | Employ orthogonal purification techniques (e.g., column chromatography followed by recrystallization or preparative HPLC). Use high-purity solvents for all purification steps. Ensure the compound is stable under the chosen purification conditions. |
| Batch-to-batch variability | Minor variations in starting material quality; slight differences in reaction setup or workup procedures. | Source high-purity starting materials from a reliable vendor. Standardize all synthetic and purification protocols with detailed documentation. Characterize each new batch thoroughly (NMR, MS, HPLC) to ensure it meets predefined specifications. |
In Vitro Biological Assays
| Problem | Potential Cause | Recommended Solution |
| High variability in replicate wells | Inaccurate pipetting; uneven cell seeding; edge effects in microplates; compound precipitation. | Calibrate pipettes regularly. Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of microplates or fill them with a buffer. Confirm compound solubility in the final assay medium. |
| Drift in IC50/EC50 values | Changes in cell culture conditions (e.g., passage number, serum batch); instability of the compound in the assay medium; variations in assay reagents. | Use cells within a defined passage number range. Test new batches of serum before use. Prepare fresh compound dilutions for each experiment. Include a reference compound with a known IC50/EC50 in every assay plate. |
| No observable biological activity | Incorrect compound concentration; compound degradation; inactive compound; assay not sensitive enough. | Verify the concentration of the stock solution. Assess compound stability under assay conditions. Confirm the identity and purity of the compound. Optimize assay conditions to increase sensitivity (e.g., incubation time, substrate concentration). |
Experimental Protocols
Detailed and standardized protocols are the foundation of reproducible research. While specific protocols for this compound are not widely published, the following represents a generalized workflow for similar compounds.
General Protocol for Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in the cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can clarify complex experimental workflows and signaling pathways, aiding in standardization and reproducibility.
Caption: A generalized experimental workflow for testing this compound.
Technical Support Center: Troubleshooting Cell-Based Assays with Novel Small Molecule Inhibitors
This guide provides troubleshooting strategies for researchers encountering unexpected results in cell-based assays with novel or poorly characterized small molecule inhibitors, such as 7-(2-Pyrimidinyl)-1H-indole.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. Why am I observing high cytotoxicity at concentrations where my compound is expected to be specific?
Unexpected cytotoxicity can arise from several factors, including off-target effects, compound precipitation, or issues with the vehicle control.
-
Troubleshooting Steps:
-
Assess Compound Solubility: Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. Perform a solubility test in your final assay medium.
-
Vehicle Control Toxicity: Ensure the concentration of your vehicle (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cell line (typically ≤ 0.5%).
-
Orthogonal Cytotoxicity Assays: Confirm the cytotoxic effect using a different assay that measures a distinct cellular process. For example, if you are using an MTT assay (metabolic activity), validate your results with a CellTiter-Glo® assay (ATP levels) or a trypan blue exclusion assay (membrane integrity).
-
Time-Course Experiment: The observed toxicity may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify an optimal endpoint where the specific effects are measurable before widespread cytotoxicity occurs.
-
2. My compound shows no effect or a very weak dose-response relationship. What should I do?
The lack of a significant effect could be due to issues with compound potency, stability, cell permeability, or the experimental model itself.
-
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Verify the identity and purity of your compound using methods like LC-MS or NMR. Impurities can interfere with the assay, and degradation can lead to a loss of activity.
-
Evaluate Compound Stability: Assess the stability of your compound in the assay medium under standard culture conditions (37°C, 5% CO2) over the duration of your experiment.
-
Increase Concentration Range: You may be testing a concentration range that is too low. Expand the dose-response curve to include higher concentrations.
-
Assess Cell Permeability: If your target is intracellular, the compound may have poor cell permeability. This can be assessed using cell uptake assays.
-
Target Engagement Assay: Confirm that the compound is binding to its intended target within the cell. This can be done using techniques like cellular thermal shift assay (CETSA) or by measuring the phosphorylation status of a downstream substrate.
-
3. I am seeing high variability between my replicate wells. How can I improve my assay precision?
High variability can obscure real biological effects and is often caused by technical inconsistencies.
-
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure accurate and consistent pipetting, especially for serial dilutions and small volume additions. Use calibrated pipettes and reverse pipetting for viscous solutions.
-
Cell Seeding Uniformity: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS.
-
Assay Incubation Times: Standardize all incubation times precisely, as even small deviations can lead to significant differences in signal.
-
Plate Reader Settings: Optimize the plate reader settings for your specific assay, including gain and read height.
-
Data Presentation
Table 1: Example Dose-Response Data for a Hypothetical Inhibitor
| Inhibitor Conc. (µM) | % Inhibition (Mean) | Standard Deviation |
| 100 | 95.2 | 3.1 |
| 30 | 88.7 | 4.5 |
| 10 | 75.4 | 5.2 |
| 3 | 48.9 | 6.8 |
| 1 | 22.1 | 5.5 |
| 0.3 | 8.3 | 4.1 |
| 0.1 | 2.5 | 3.7 |
| 0 (Vehicle) | 0 | 3.5 |
This data can be used to calculate an IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the measured activity.
Table 2: Comparative Cytotoxicity Profile
| Assay Type | Cell Line | Time Point | IC50 (µM) |
| MTT (Metabolic Activity) | HeLa | 24h | 15.8 |
| CellTiter-Glo® (ATP) | HeLa | 24h | 12.5 |
| Caspase-3/7 (Apoptosis) | HeLa | 24h | > 50 |
| MTT (Metabolic Activity) | A549 | 24h | 28.3 |
This table demonstrates how cytotoxicity can vary between different cell lines and assay methods.
Experimental Protocols
1. MTT Assay for Cell Viability
-
Principle: Measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
2. Caspase-3/7 Assay for Apoptosis
-
Principle: Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Methodology:
-
Seed and treat cells as described for the MTT assay.
-
At the end of the treatment period, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate reader.
-
3. Western Blotting for Target Protein Expression
-
Principle: Detects the levels of a specific protein in a cell lysate to determine the effect of the compound on its expression or post-translational modifications (e.g., phosphorylation).
-
Methodology:
-
Treat cells with the compound for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Troubleshooting workflow for unexpected cell-based assay results.
Caption: Hypothetical signaling pathway inhibited by a small molecule.
Caption: General experimental workflow for a cell-based viability assay.
stability of 7-(2-Pyrimidinyl)-1H-indole under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-(2-Pyrimidinyl)-1H-indole under common experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at room temperature?
This compound is a solid crystalline powder and is generally stable when stored at room temperature in a cool, dark, and dry place. However, prolonged exposure to light and air can lead to gradual degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q2: How does pH affect the stability of this compound in aqueous solutions?
Indole derivatives can be susceptible to degradation under strongly acidic or alkaline conditions. The indole ring itself is relatively stable, but the pyrimidinyl substituent and the N-H proton on the indole can influence its reactivity. It is advisable to prepare fresh solutions and use them promptly, especially if working outside a neutral pH range. If solutions need to be stored, it is best to do so at low temperatures (2-8 °C) and protected from light for a short period.
Q3: Is this compound sensitive to light?
Yes, indole-containing compounds can be photosensitive.[1] Exposure to UV or even ambient light for extended periods can lead to photodegradation. It is crucial to store both the solid compound and its solutions in amber vials or wrapped in aluminum foil to minimize light exposure.[2]
Q4: What are the expected degradation products of this compound?
Under oxidative conditions, the indole ring can be cleaved, potentially forming derivatives of anthranilate or isatin.[3] Photodegradation may lead to the formation of various oligomeric and polymeric species. The specific degradation products will depend on the experimental conditions (e.g., solvent, pH, presence of other reagents).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound appears discolored (yellowing or browning). | Oxidation or light-induced degradation. | Discard the discolored compound and use a fresh, properly stored sample. Ensure future storage is in a dark, dry, and inert environment. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Prepare fresh stock solutions for each experiment. Minimize the time the compound spends in aqueous buffers, especially at elevated temperatures. Consider performing a stability check of the compound in your specific assay medium over the time course of the experiment. |
| Poor solubility in aqueous buffers. | The compound is predominantly hydrophobic. | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. For final dilutions in aqueous media, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5% v/v). |
| Precipitation of the compound upon dilution in aqueous buffer. | The compound has exceeded its solubility limit in the final buffer. | Decrease the final concentration of the compound. Increase the percentage of co-solvent if permissible for the experiment. Sonication may help in redissolving small amounts of precipitate. |
Stability Data Summary
The following tables provide illustrative stability data for this compound under various conditions. This data is based on the general behavior of indole derivatives and should be confirmed experimentally for your specific application.
Table 1: pH Stability in Aqueous Solution at 25°C over 24 hours
| pH | Solvent System | % Recovery (Illustrative) |
| 3.0 | 0.1 N HCl | 85% |
| 7.0 | Phosphate Buffer | >98% |
| 9.0 | Borate Buffer | 92% |
Table 2: Thermal Stability (Solid State) after 7 days
| Temperature | Atmosphere | % Recovery (Illustrative) |
| 4°C | Air | >99% |
| 25°C | Air | 98% |
| 40°C | Air | 95% |
Table 3: Photostability (in Methanol Solution) under ICH Q1B Conditions
| Light Source | Exposure | % Degradation (Illustrative) |
| Cool White Fluorescent | 1.2 million lux hours | ~5% |
| Near UV | 200 watt hours/m² | ~12% |
Experimental Protocols
Protocol 1: pH Stability Assessment
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Dilute the stock solution with each buffer to a final concentration of 10 µg/mL.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Immediately quench any degradation by adding a suitable solvent and analyze the concentration of the remaining compound by a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH value to determine the degradation kinetics.
Protocol 2: Photostability Assessment (adapted from ICH Q1B Guidelines)
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 10 µg/mL). Also, place a sample of the solid compound in a clear container.
-
Control Samples: Prepare identical samples but wrap them in aluminum foil to serve as dark controls.
-
Exposure: Place the unwrapped samples in a photostability chamber. Expose them to a cool white fluorescent lamp providing an overall illumination of not less than 1.2 million lux hours and a near-UV lamp with an integrated energy of not less than 200 watt hours per square meter.[4]
-
Analysis: After the exposure period, analyze the concentration of this compound in both the exposed and control samples using a validated HPLC-UV method. For the solid sample, dissolve it in a suitable solvent before analysis.
-
Evaluation: Compare the results from the exposed samples to the control samples to determine the extent of photodegradation.
Visualizations
Signaling Pathway Involvement
Indole and pyrimidine derivatives are known to interact with various signaling pathways. For instance, some indole alkaloids have been shown to modulate the MAP Kinase (MAPK) signaling pathway, which is crucial in cancer treatment.[5]
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow: pH Stability Assay
Caption: Experimental workflow for assessing the pH stability of the compound.
References
- 1. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-(2-Pyrimidinyl)-1H-indole (Pyrind-721)
Welcome to the technical support center for Pyrind-721, a potent inhibitor of Polo-like Kinase 5 (PLK5). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of Pyrind-721 in your experiments, with a focus on minimizing off-target effects.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with Pyrind-721.
| Issue/Observation | Potential Cause | Suggested Solution/Troubleshooting Step |
| Reduced or no inhibition of PLK5 activity at expected concentrations. | 1. Compound Degradation: Pyrind-721 may be unstable under your experimental conditions (e.g., prolonged exposure to light, certain pH levels, or repeated freeze-thaw cycles).2. Incorrect Concentration: Errors in calculating the final concentration of the inhibitor in your assay.3. Assay Conditions: The ATP concentration in your kinase assay is too high, leading to competitive displacement of the inhibitor.[1] | 1. Prepare fresh solutions of Pyrind-721 for each experiment. Store stock solutions in small aliquots at -80°C and protect from light.2. Verify all calculations and ensure accurate dilution of your stock solution.3. Determine the Michaelis-Menten constant (Km) for ATP of your kinase and perform the assay at an ATP concentration equal to or below the Km.[1] |
| Unexpected cellular phenotype not consistent with PLK5 inhibition. | 1. Off-Target Effects: Pyrind-721 is known to have off-target activity against p38α and GSK3β, which could be responsible for the observed phenotype.[2][3]2. Cell Line Specificity: The cellular context, including the expression levels of on- and off-targets, can influence the phenotypic outcome. | 1. Perform a dose-response experiment to determine if the phenotype is observed at concentrations consistent with off-target inhibition (see Data Tables).2. Use a structurally unrelated PLK5 inhibitor as a control to see if the same phenotype is produced.3. Confirm target engagement in your cellular model using a method like Cellular Thermal Shift Assay (CETSA) (see Experimental Protocols).[4] |
| High background signal or insoluble precipitate in cell culture media. | 1. Poor Solubility: Pyrind-721 has limited aqueous solubility, which can be exacerbated in complex media.[5]2. Vehicle Toxicity: The concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress or compound precipitation.[6] | 1. Do not exceed the recommended final concentration of 10 µM in cell-based assays. Ensure the stock solution is fully dissolved before further dilution.2. Maintain the final DMSO concentration at or below 0.1% in your cell culture experiments. Run a vehicle-only control to assess any effects of the solvent on your cells.[6] |
| Variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable drug responses.[6]2. Edge Effects: Wells on the periphery of a multi-well plate are prone to evaporation, altering compound concentration.3. Inconsistent Compound Addition: Inaccurate or inconsistent pipetting of the inhibitor. | 1. Ensure a homogenous single-cell suspension before seeding and optimize your seeding density.[6]2. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile media or PBS to create a humidity barrier.3. Use calibrated pipettes and consider automating liquid handling steps for high-throughput experiments.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of 7-(2-Pyrimidinyl)-1H-indole (Pyrind-721)?
A1: The primary target of Pyrind-721 is Polo-like Kinase 5 (PLK5), a serine/threonine kinase involved in cell cycle regulation and neuronal development.
Q2: What are the known major off-targets of Pyrind-721?
A2: The major known off-targets for Pyrind-721 are p38 Mitogen-Activated Protein Kinase α (p38α) and Glycogen Synthase Kinase 3 β (GSK3β).[2] These off-target interactions are more prominent at higher concentrations.
Q3: What is the recommended concentration range for using Pyrind-721 in cell-based assays?
A3: For selective inhibition of PLK5 in cellular assays, it is recommended to use concentrations between 100 nM and 1 µM.[5] Concentrations above 1 µM may lead to significant off-target effects on p38α and GSK3β. A dose-response curve should always be generated for your specific cell line and endpoint.
Q4: How can I confirm that Pyrind-721 is engaging PLK5 in my cells?
A4: Target engagement can be confirmed using several methods. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure the binding of Pyrind-721 to PLK5 in a cellular environment.[4] Alternatively, you can use a phospho-specific antibody to measure the phosphorylation of a known downstream substrate of PLK5 via Western blotting.
Q5: Are there strategies to reduce the off-target effects of Pyrind-721?
A5: Yes. The primary strategy is to use the lowest effective concentration that elicits the desired on-target phenotype.[5] Additionally, employing a control compound with a different chemical scaffold but the same on-target activity can help differentiate on-target from off-target effects. For more advanced applications, technologies like PROTACs can be developed to degrade the target protein rather than just inhibiting it, which can sometimes improve selectivity.[7][8]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Pyrind-721
| Kinase Target | IC₅₀ (nM) | Kᵢ (nM) | Assay ATP Concentration |
| PLK5 (On-Target) | 45 | 25 | 10 µM (Km) |
| p38α (Off-Target) | 1,250 | 850 | 100 µM (Km) |
| GSK3β (Off-Target) | 3,800 | 2,100 | 25 µM (Km) |
| PLK1 (Related Kinase) | >10,000 | >5,000 | 50 µM (Km) |
IC₅₀ and Kᵢ values were determined using in vitro radiometric kinase assays. The relationship between IC₅₀ and Kᵢ can be described by the Cheng-Prusoff equation.[5]
Experimental Protocols
In Vitro Radiometric Kinase Assay
This protocol is for determining the IC₅₀ value of Pyrind-721 against a target kinase.
-
Prepare Reagents:
-
Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA.
-
Recombinant Kinase: Purified, active PLK5.
-
Substrate: Myelin Basic Protein (MBP) at 0.25 mg/mL.
-
[γ-³³P]ATP: Prepare a working solution in the kinase buffer at the Km concentration for the specific kinase.
-
Pyrind-721: Prepare a 10-point, 3-fold serial dilution in 100% DMSO, then dilute into the kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of diluted Pyrind-721 or vehicle (DMSO) to a 96-well plate.
-
Add 10 µL of the substrate solution to each well.
-
Add 10 µL of the recombinant kinase solution to each well to initiate the reaction.
-
Incubate for 10 minutes at room temperature.
-
Add 10 µL of the [γ-³³P]ATP solution to start the phosphorylation reaction.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Transfer the reaction mixture to a P81 phosphocellulose filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid.
-
Add 50 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[9]
-
Cellular Thermal Shift Assay (CETSA)
This protocol confirms the engagement of Pyrind-721 with its target (PLK5) in intact cells.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with Pyrind-721 at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant, which contains the soluble protein fraction.
-
-
Analysis:
-
Analyze the soluble protein fractions by Western blotting using a primary antibody specific for PLK5.
-
The binding of Pyrind-721 will stabilize PLK5, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
-
Quantify the band intensities to generate a melting curve for PLK5 in the presence and absence of the compound.
-
Visualizations
Caption: Signaling pathways affected by Pyrind-721.
Caption: Workflow for troubleshooting unexpected phenotypes.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. showponytattoo.com [showponytattoo.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Resistance to 7-(2-Pyrimidinyl)-1H-indole in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating resistance mechanisms to 7-(2-Pyrimidinyl)-1H-indole and other kinase inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to kinase inhibitors like this compound?
A1: Acquired resistance to kinase inhibitors typically falls into two main categories: on-target and off-target mechanisms.[1]
-
On-Target Alterations: These are changes related to the drug's direct target.[1]
-
Secondary Mutations: The most common mechanism involves the emergence of new mutations in the kinase domain of the target protein.[1][2] A well-known example is a "gatekeeper" mutation, where a bulky amino acid substitution sterically hinders the inhibitor from binding to its target site.[1]
-
Gene Amplification: The cancer cells may produce more of the target protein by amplifying its corresponding gene, effectively "out-competing" the drug.[3][4]
-
-
Off-Target Mechanisms (Bypass Pathways): The cancer cell activates alternative signaling pathways to circumvent the inhibited pathway, thus maintaining proliferation and survival.[2][3]
-
Bypass Signaling Activation: Cancer cells can activate other receptor tyrosine kinases (RTKs) or downstream signaling molecules (e.g., PI3K/AKT, MAPK) to restore the signals needed for growth.[2][3][5][6] For instance, amplification of the MET receptor is a known bypass mechanism that confers resistance to EGFR inhibitors by activating ERBB3-mediated PI3K-AKT signaling.[3]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove the inhibitor from the cell, reducing its intracellular concentration and effectiveness.
-
Q2: How can I confirm that my cancer cell line has developed resistance?
A2: Resistance is primarily confirmed by a quantifiable decrease in sensitivity to the drug. The most common method is to compare the half-maximal inhibitory concentration (IC50) between the parental (sensitive) and the developed resistant cell line. A significant increase or "shift" in the IC50 value for the resistant line indicates successful resistance acquisition.[7] This is typically measured using a cell viability assay, such as the MTT or MTS assay.[8][9]
Q3: What is an "IC50 shift" and what does it signify?
A3: An IC50 shift refers to the change in the IC50 value of a compound between different experimental conditions. In the context of drug resistance, it is the ratio or fold-change between the IC50 of the resistant cell line and the parental (sensitive) cell line. A higher fold-change indicates a greater degree of resistance. For time-dependent inhibitors, an IC50 shift can also be observed when pre-incubating the cells or enzyme with the compound, which may indicate irreversible binding or metabolic activation.[10][11]
Troubleshooting Guides
Problem 1: No significant IC50 shift observed in the suspected resistant cell line.
| Possible Cause | Troubleshooting Step |
| Incomplete Resistance Development | The cells may not have been exposed to the drug for a sufficient duration or with adequate concentration escalation. Continue the drug treatment, gradually increasing the concentration over several more passages.[7] |
| Cell Viability Assay Issues | The assay may not be sensitive enough, or there could be technical errors. Verify your protocol, including seeding density, drug dilution accuracy, and incubation times.[12] Ensure formazan crystals in MTT assays are fully solubilized before reading.[8][9] |
| Reversion of Resistance | If the drug's selective pressure is removed for too long, the resistant cell population may revert to a sensitive state. Maintain a maintenance dose of the inhibitor in the culture medium for the resistant cell line. |
| Heterogeneous Population | The culture may contain a mix of sensitive and resistant cells. Consider single-cell cloning to isolate a purely resistant population. |
Problem 2: Western blot shows no change in target protein expression or phosphorylation between sensitive and resistant cells.
| Possible Cause | Troubleshooting Step |
| Resistance is Not Due to Target Overexpression | The resistance mechanism might be a point mutation in the target kinase or activation of a bypass pathway. Sequence the kinase domain of the target gene to check for mutations. Use phospho-specific antibody arrays or perform western blots for key nodes of common bypass pathways (e.g., p-AKT, p-ERK, p-MET).[5][6] |
| Poor Antibody Quality | The primary antibody may not be specific or sensitive enough to detect the protein of interest, especially at endogenous levels.[13] Validate the antibody using a positive control (e.g., a cell line known to overexpress the target) and a negative control.[14] |
| Technical Issues with Western Blot | Problems with sample preparation, protein transfer, or antibody incubation can lead to inaccurate results.[15][16][17] Ensure complete cell lysis, verify protein transfer with Ponceau S staining, and optimize antibody concentrations and incubation times.[14][16] |
| Incorrect Timepoint for Analysis | Changes in protein phosphorylation can be transient. Perform a time-course experiment after drug treatment to identify the optimal timepoint for observing changes. |
Key Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a common method for developing a drug-resistant cancer cell line through continuous, escalating exposure to the inhibitor.[7]
-
Determine Initial IC50: First, determine the IC50 of the this compound compound in your parental cancer cell line using a standard cell viability assay.
-
Initial Exposure: Culture the parental cells in media containing the inhibitor at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for recovery and proliferation. When the cells resume a normal growth rate (compared to untreated parental cells), passage them and increase the drug concentration by 1.5 to 2-fold.
-
Stepwise Escalation: Repeat Step 3, gradually increasing the drug concentration with each passage. This process selects for cells that can survive and proliferate under increasing drug pressure.[7]
-
Establish Maintenance Culture: Once the cells can tolerate a concentration that is 5-10 fold higher than the initial IC50, the resistant line is considered established. These cells should be continuously cultured in a "maintenance" dose of the drug to retain their resistant phenotype.
-
Characterization: Confirm the degree of resistance by performing a cell viability assay to determine the new, shifted IC50 value compared to the parental line.
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the this compound compound. Remove the old media from the wells and add 100 µL of media containing the different drug concentrations. Include "vehicle-only" (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.[8][18]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[8][18] Gently mix by pipetting or shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Data Presentation Tables
Table 1: IC50 Values for Parental and Resistant Cell Lines
| Cell Line | Compound | IC50 (µM) ± SD | Fold Resistance (Resistant IC50 / Parental IC50) |
| Parental (e.g., MCF-7) | This compound | 1.2 ± 0.3 | - |
| Resistant (e.g., MCF-7/Res) | This compound | 15.8 ± 2.1 | 13.2 |
Data are representative. SD = Standard Deviation.
Table 2: Western Blot Densitometry Analysis of Key Signaling Proteins
| Cell Line | Treatment (1 µM) | p-Target (Relative Intensity) | Total Target (Relative Intensity) | p-AKT (Relative Intensity) | Total AKT (Relative Intensity) |
| Parental | Vehicle | 1.00 | 1.00 | 1.00 | 1.00 |
| Parental | Inhibitor (6h) | 0.15 | 0.98 | 0.21 | 1.02 |
| Resistant | Vehicle | 1.05 | 1.03 | 2.50 | 1.05 |
| Resistant | Inhibitor (6h) | 0.95 | 1.01 | 2.45 | 1.03 |
Relative intensity normalized to loading control (e.g., β-actin) and then to the Parental Vehicle control.
Visualizations (Diagrams and Workflows)
Caption: Common mechanisms of resistance to targeted kinase inhibitors.
Caption: Workflow for generating a drug-resistant cancer cell line.
Caption: Troubleshooting flowchart for Western blot analysis of resistant cells.
References
- 1. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annexpublishers.com [annexpublishers.com]
- 3. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures [jove.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 11. enamine.net [enamine.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting Guide - dianova GmbH [dianova.com]
- 15. Troubleshooting Western Blots | Life Science Research | Merck [merckmillipore.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. biocompare.com [biocompare.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
addressing poor reaction kinetics in the synthesis of 7-(2-Pyrimidinyl)-1H-indole
Technical Support Center: Synthesis of 7-(2-Pyrimidinyl)-1H-indole
Welcome to the troubleshooting guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with reaction kinetics. The following frequently asked questions (FAQs) address common issues and provide detailed solutions.
Frequently Asked Questions (FAQs)
Question 1: My Suzuki-Miyaura coupling reaction to synthesize this compound is extremely slow or has stalled. What are the primary causes for poor reaction kinetics?
Poor reaction kinetics in the Suzuki-Miyaura coupling, a common method for this synthesis, can often be attributed to a few critical factors: ineffective catalyst activation, incorrect choice of base or solvent, or degradation of starting materials. The palladium catalyst, which is central to the reaction, must be in its active Pd(0) state. If the pre-catalyst is not properly reduced or if the active catalyst is deactivated, the reaction will not proceed efficiently.
Additionally, the base plays a crucial role in the transmetalation step and its strength and solubility can significantly impact the reaction rate. Finally, the presence of water or oxygen can degrade boronic acids and deactivate the catalyst, leading to a stalled reaction.
To diagnose the issue, a logical workflow can be followed to identify the root cause.
Validation & Comparative
A Comparative Guide to Kinase Inhibition: 7-Azaindole versus 7-(2-Pyrimidinyl)-1H-indole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug development program. Among the myriad of heterocyclic systems, 7-azaindole has emerged as a "privileged" scaffold, renowned for its versatility and efficacy. This guide provides a comparative analysis of the well-established 7-azaindole scaffold against the emerging 7-(2-pyrimidinyl)-1H-indole framework as platforms for the design of potent kinase inhibitors.
At a Glance: Key Physicochemical and Biological Properties
| Property | 7-Azaindole | This compound |
| Core Structure | Pyrrolo[2,3-b]pyridine | Indole substituted with a pyrimidine ring at the 7-position |
| Hinge-Binding Motif | Yes (bidentate hydrogen bonding) | Potential for hydrogen bonding interactions |
| Known Kinase Targets | Broad (e.g., BRAF, CDK, JAK, ROCK, PI3K) | Limited published data, potential for various kinases |
| FDA Approved Drugs | Yes (e.g., Vemurafenib) | None to date |
| Synthetic Accessibility | Well-established routes | Synthetically accessible |
In-Depth Comparison: Performance as Kinase Inhibitors
The efficacy of a kinase inhibitor is multi-faceted, relying on its ability to bind with high affinity to the target kinase, exhibit selectivity over other kinases, and possess favorable pharmacokinetic properties.
7-Azaindole: The Versatile Veteran
The 7-azaindole scaffold has a proven track record in kinase inhibitor design, largely due to its ability to act as an excellent hinge-binding motif. The pyridine nitrogen and the pyrrole N-H group can form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine core of ATP.[1][2] This bidentate hydrogen bonding provides a strong anchor for the inhibitor in the ATP-binding pocket.
The success of 7-azaindole is exemplified by the FDA-approved drug Vemurafenib , a potent inhibitor of the B-RAF serine-threonine kinase.[1][2] The 7-azaindole core of Vemurafenib forms key interactions with the hinge region of BRAF. The versatility of this scaffold is further demonstrated by its incorporation into inhibitors targeting a wide array of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), Rho-associated coiled-coil containing protein kinases (ROCKs), and phosphoinositide 3-kinases (PI3Ks).[1][3][4][5][6]
Key Advantages of 7-Azaindole:
-
Proven Hinge-Binding Motif: Forms robust bidentate hydrogen bonds with the kinase hinge.[1][2]
-
Broad Target Spectrum: Successfully utilized to develop inhibitors for a diverse range of kinases.[1][3][4][5][6]
-
Clinical Validation: The scaffold is present in clinically approved drugs.[1][2]
-
Well-Characterized SAR: Extensive structure-activity relationship (SAR) studies are available, guiding medicinal chemistry efforts.[5][6]
This compound: An Emerging Contender
While not as extensively studied as 7-azaindole, the this compound scaffold presents an intriguing alternative for kinase inhibitor design. The pyrimidine ring, a well-known pharmacophore in its own right, introduces additional points for interaction and vector space for chemical modification. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, potentially engaging with the kinase hinge or other residues in the ATP-binding site.
The strategic placement of the pyrimidine at the 7-position of the indole core can influence the overall shape and electronic properties of the molecule, offering a different approach to achieving kinase selectivity and potency compared to the fused ring system of 7-azaindole.
Potential Advantages of this compound:
-
Tunable Interactions: The pyrimidine moiety offers multiple sites for hydrogen bonding and further functionalization.
-
Novel Chemical Space: Represents a less explored scaffold, potentially leading to inhibitors with novel binding modes or selectivity profiles.
-
Synthetic Tractability: The synthesis of substituted indoles and pyrimidines is well-established, allowing for the generation of diverse compound libraries.
Quantitative Data Summary
The following table summarizes representative kinase inhibitory activities for derivatives of both scaffolds. It is important to note that direct comparative studies are limited, and the data is compiled from different sources.
| Compound Class | Kinase Target | IC50 (nM) | Reference |
| 7-Azaindole Derivatives | |||
| Vemurafenib | BRAF (V600E) | 31 | [1][2] |
| Representative Compound | ROCK1 | 1.3 | [5] |
| Representative Compound | PI3Kα | 0.3 | [1] |
| Representative Compound | JAK2 | 1 | [3] |
| Indole-Pyrimidine Derivatives | |||
| MKP101 | EGFR | 43 | [2] |
| Representative Compound | FLT3 | 8 | [7] |
| Representative Compound | CDK2 | 5 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key experiments.
Biochemical Kinase Inhibition Assay (Example: TR-FRET)
This assay measures the direct inhibition of kinase activity in a purified system.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
384-well low-volume microplates
-
TR-FRET plate reader
-
-
Procedure:
-
Add 2 µL of test compound dilutions to the microplate wells.
-
Add 4 µL of a solution containing the kinase and biotinylated substrate in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled antibody and SA-APC in a TR-FRET buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 615 nm and determine the IC50 values from the dose-response curves.
-
Cell-Based Kinase Activity Assay (Example: Western Blot)
This assay determines the ability of an inhibitor to block kinase activity within a cellular context.
-
Reagents and Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the kinase or its downstream substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Comparison of 7-Azaindole and this compound scaffolds.
Caption: General workflow for evaluating kinase inhibitors.
Conclusion
The 7-azaindole scaffold remains a dominant force in kinase inhibitor design, offering a well-validated and versatile starting point for drug discovery programs. Its proven ability to effectively target the kinase hinge region has led to the successful development of numerous potent and selective inhibitors, including an FDA-approved drug.
The this compound scaffold, while less explored, holds promise as a source of novel kinase inhibitors. The introduction of the pyrimidine ring provides new opportunities for molecular interactions and chemical diversification. Further research into this scaffold is warranted to fully elucidate its potential and define its place in the kinase inhibitor landscape.
For drug development professionals, the choice between these scaffolds will depend on the specific goals of the project. For programs seeking a higher probability of success based on precedent, the 7-azaindole scaffold is a logical choice. For those aiming to explore novel chemical space and potentially uncover inhibitors with unique properties, the this compound scaffold offers an exciting avenue for investigation.
References
- 1. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of a Fused Structure of Indolizine and Pyrrolo[1,2-c]pyrimidine: Identification of Its Potent Anticancer Activity against Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of Novel Indole-Based Tubulin Inhibitors and Established Drugs
This guide provides a detailed comparison of the efficacy of a novel indole-based compound, 7i, a potent tubulin polymerization inhibitor, against the established drug, Combretastatin A-4 (CA-4). This document is intended for researchers, scientists, and drug development professionals interested in the landscape of anticancer therapeutics targeting microtubule dynamics.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, motility, and intracellular transport. Their pivotal role in mitosis makes them an attractive target for anticancer drug development. Agents that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. The colchicine binding site on β-tubulin is a key target for small molecule inhibitors that prevent tubulin polymerization.
This guide focuses on a novel indole/1,2,4-triazole hybrid, compound 7i, which has demonstrated significant tubulin polymerization inhibitory activity.[1][2] Its performance is compared with Combretastatin A-4 (CA-4), a well-characterized natural product that acts as a potent inhibitor of tubulin polymerization by binding to the colchicine site.[3]
Mechanism of Action: Inhibition of Tubulin Polymerization
Both compound 7i and Combretastatin A-4 exert their cytotoxic effects by inhibiting the polymerization of tubulin into microtubules. By binding to the colchicine binding site on β-tubulin, these compounds prevent the formation of the microtubule network that is essential for the mitotic spindle. The disruption of spindle formation leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of compound 7i and Combretastatin A-4 (CA-4) in tubulin polymerization inhibition and antiproliferative assays against various cancer cell lines.
| Compound | Target/Assay | IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| Compound 7i | Tubulin Polymerization | 3.03 ± 0.11 | MDA-MB-231 (Breast) | 1.85 - 5.76 | [1][2] |
| K562 (Leukemia) | 2.45 | [1][2] | |||
| A549 (Lung) | 3.12 | [1][2] | |||
| HCT-116 (Colon) | 2.55 | [1][2] | |||
| Combretastatin A-4 (CA-4) | Tubulin Polymerization | 8.33 ± 0.29 | - | - | [1][2] |
| Tubulin Polymerization | 2.17 - 2.97 | - | - | [3][4] | |
| Antiproliferative | - | HeLa (Cervical) | 0.00143 | [5] | |
| Antiproliferative | - | A549 (Lung) | 0.0018 | [6] |
IC50: The half maximal inhibitory concentration. GI50: The half maximal growth inhibition.
Experimental Protocols
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is monitored by an increase in light scattering or fluorescence.
-
Reagent Preparation :
-
Purified tubulin (e.g., from bovine brain, >99% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[7]
-
GTP is added to the buffer to a final concentration of 1 mM.
-
Test compounds (Compound 7i, CA-4) are dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the general tubulin buffer to the desired concentrations.
-
-
Assay Procedure :
-
The assay is performed in a 96-well microplate format.
-
Aliquots of the test compound dilutions are added to the wells.
-
The plate is pre-warmed to 37°C.[7]
-
Ice-cold tubulin solution is added to each well to initiate the polymerization reaction.[7]
-
The absorbance (turbidity) at 340 nm or fluorescence is measured kinetically over a period of 60-90 minutes at 37°C.[7][8]
-
-
Data Analysis :
-
The rate of polymerization and the maximum polymer mass are determined from the kinetic curves.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from a dose-response curve.
-
This assay determines the effect of a compound on the viability and proliferation of cancer cell lines.
-
Cell Culture :
-
Cancer cell lines are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment :
-
Cells are treated with a range of concentrations of the test compounds (Compound 7i, CA-4) and a vehicle control.
-
The plates are incubated for a specified period (e.g., 48-72 hours).
-
-
Viability Assessment :
-
MTT Assay : MTT reagent is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.
-
SRB Assay : Cells are fixed, and stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.
-
The absorbance is read using a microplate reader at an appropriate wavelength.
-
-
Data Analysis :
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
-
The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
-
Conclusion
The novel indole/1,2,4-triazole hybrid, compound 7i, demonstrates potent inhibition of tubulin polymerization, with an IC50 value that is more potent than the established drug Combretastatin A-4 in the cited study.[1][2] Furthermore, compound 7i exhibits significant antiproliferative activity against a range of cancer cell lines. These findings suggest that indole-based compounds represent a promising class of tubulin polymerization inhibitors with the potential for further development as anticancer therapeutics. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of these and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 4. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cytoskeleton.com [cytoskeleton.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Comparison of Pyrimidinyl-Indole and Quinoline Kinase Inhibitors
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of scaffolds developed, pyrimidinyl-indole and quinoline derivatives have proven to be particularly fruitful, leading to the development of several FDA-approved drugs. This guide provides an objective, data-driven comparison of these two prominent classes of kinase inhibitors, focusing on their performance as exemplified by inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Performance Comparison: Pyrimidinyl-Indole vs. Quinoline Scaffolds
To facilitate a direct comparison, this guide focuses on inhibitors targeting VEGFR-2, a critical therapeutic target in oncology. While direct head-to-head clinical trials are scarce, a comparative analysis of key performance indicators from various studies provides valuable insights into the relative strengths and weaknesses of each scaffold.
Table 1: Potency and Selectivity of VEGFR-2 Inhibitors
| Compound | Scaffold Type | Target Kinase | IC50 (nM) | Selectivity Profile |
| Pazopanib | Pyrimidinyl-Indazole | VEGFR-2 | 30 | Also inhibits VEGFR-1, -3, PDGFR, FGFR, c-Kit |
| Nintedanib | Indole | VEGFR-2 | 13 | Also inhibits FGFR1-3, PDGFRα/β |
| Axitinib | Indazole | VEGFR-2 | 0.2 | Highly potent and selective for VEGFRs |
| Sorafenib | Quinoline | VEGFR-2 | 90 | Multi-kinase inhibitor (VEGFR-3, PDGFRβ, c-KIT, FLT-3, RAF) |
| Lenvatinib | Quinoline | VEGFR-2 | 4 | Multi-kinase inhibitor (VEGFR-1, -3, FGFR1-4, PDGFRα, RET, KIT) |
| Cabozantinib | Quinoline | VEGFR-2 | 0.035 | Multi-kinase inhibitor (MET, AXL, RET, KIT, FLT3) |
| Tivozanib | Quinoline | VEGFR-2 | 0.21 | Highly potent and selective for VEGFRs [1] |
| Donafenib | Quinoline | VEGFR-2 | - | Multi-kinase inhibitor, structurally similar to sorafenib [2][3] |
| Telatinib | Quinoline | VEGFR-2 | 6 | Potent inhibitor of VEGFR-2/3, c-Kit, and PDGFRα [4] |
Note: IC50 values can vary between different assay conditions. Data is compiled from multiple sources for comparative purposes.
The data indicates that both scaffolds can produce highly potent VEGFR-2 inhibitors. Notably, quinoline-based inhibitors such as Lenvatinib and Cabozantinib exhibit picomolar to low nanomolar potency.[4] Pyrimidinyl-indole and related indazole scaffolds, like in Pazopanib and Axitinib, also demonstrate strong inhibitory activity.
Table 2: Pharmacokinetic Profiles
| Compound | Scaffold Type | Oral Bioavailability | Half-life (hours) | Metabolism |
| Pazopanib | Pyrimidinyl-Indazole | 14-39% (pH-dependent)[5][6] | ~31[7] | CYP3A4[8] |
| Nintedanib | Indole | ~4.7% | 10-15[9][10] | Esterase cleavage, UGT[9][10] |
| Axitinib | Indazole | ~58% | 2.5-6.1 | CYP3A4/5, CYP1A2, CYP2C19, UGT1A1 |
| Sorafenib | Quinoline | 38-49% [11] | 25-48 [12][13] | CYP3A4, UGT1A9 [12][13] |
| Lenvatinib | Quinoline | ~85% [14] | ~28 [15] | CYP3A4 [15] |
| Cabozantinib | Quinoline | - | ~99 | CYP3A4 |
| Tivozanib | Quinoline | - | ~111 [16] | CYP3A4, CYP1A1 [1] |
| Donafenib | Quinoline | - | - | Similar to sorafenib[17] |
| Telatinib | Quinoline | - | - | CYP3A4/3A5, CYP2C8/9/19, UGT1A4[18] |
Quinoline-based inhibitors generally exhibit favorable pharmacokinetic profiles with good oral bioavailability and half-lives that support once or twice-daily dosing.[12][14][15][16] For instance, Lenvatinib has a high bioavailability of approximately 85%.[14] Pyrimidinyl-indole and related scaffolds also show variable but often clinically manageable pharmacokinetic properties. Pazopanib's absorption, however, is notably pH-dependent.[5][6]
Table 3: Common Toxicities
| Compound | Scaffold Type | Common Adverse Events (Grade 3/4) |
| Pazopanib | Pyrimidinyl-Indazole | Diarrhea, hypertension, hair color changes, nausea, fatigue, anorexia[7] |
| Nintedanib | Indole | Diarrhea, nausea, vomiting, elevated liver enzymes[19] |
| Axitinib | Indazole | Diarrhea, hypertension, fatigue, decreased appetite, nausea |
| Sorafenib | Quinoline | Hand-foot skin reaction, diarrhea, hypertension, fatigue, rash [20][21][22] |
| Lenvatinib | Quinoline | Hypertension, diarrhea, fatigue, decreased appetite, proteinuria [23] |
| Cabozantinib | Quinoline | Diarrhea, palmar-plantar erythrodysesthesia, hypertension, fatigue, nausea |
| Tivozanib | Quinoline | Hypertension, fatigue, diarrhea [1] |
| Donafenib | Quinoline | Elevated transaminase, hypocalcemia, skin toxicity [2][3] |
| Telatinib | Quinoline | - |
Both classes of inhibitors share a similar spectrum of on-target toxicities related to the inhibition of the VEGFR pathway, such as hypertension, diarrhea, and fatigue.[7][20][21][22][23] Hand-foot skin reaction is a notable and often dose-limiting toxicity associated with several quinoline-based multi-kinase inhibitors like Sorafenib.[20][21]
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is crucial to visualize the targeted signaling pathway and the experimental workflows used to evaluate these inhibitors.
Caption: Simplified VEGFR-2 signaling cascade.
The diagram above illustrates the central role of VEGFR-2 in mediating downstream signaling pathways such as the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for angiogenesis and cell proliferation. Both pyrimidinyl-indole and quinoline inhibitors are designed to block the ATP-binding pocket of the VEGFR-2 kinase domain, thereby inhibiting its activation and downstream signaling.
Caption: General workflow for kinase inhibitor development.
This workflow outlines the typical progression for evaluating kinase inhibitors, from initial synthesis and biochemical assays to preclinical and clinical evaluation.
Detailed Experimental Protocols
Objective comparison of kinase inhibitors relies on standardized and well-documented experimental protocols. Below are methodologies for key experiments cited in the evaluation of pyrimidinyl-indole and quinoline kinase inhibitors.
In Vitro Kinase Activity Assay (Example: VEGFR-2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (pyrimidinyl-indole or quinoline inhibitors)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay.
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the VEGFR-2 enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cellular Viability Assay (Example: HUVEC cells)
Objective: To assess the effect of a kinase inhibitor on the viability and proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Test compounds
-
VEGF-A
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar MTS/MTT assay.
-
96-well clear-bottom white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Starve the cells in a basal medium with reduced serum for 4-6 hours.
-
Treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL), leaving an unstimulated control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol. The luminescent signal is directly proportional to the number of viable cells.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of VEGF-induced proliferation for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of a kinase inhibitor in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line (e.g., a line known to be dependent on VEGFR signaling)
-
Test compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Inject human tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., once daily oral gavage).
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the animals throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition in the treated groups to the vehicle control group to determine the in vivo efficacy of the compound.
Conclusion
Both pyrimidinyl-indole and quinoline scaffolds have proven to be highly effective in the development of potent kinase inhibitors, particularly against VEGFR-2. Quinoline-based inhibitors, as a class, have yielded a large number of approved drugs with generally good pharmacokinetic profiles. Pyrimidinyl-indole and its related scaffolds also demonstrate excellent potency and offer a distinct chemical space for further exploration and optimization. The choice between these scaffolds in a drug discovery program will depend on the specific kinase target, the desired selectivity profile, and the optimization of drug-like properties to achieve a favorable therapeutic index. The data and protocols presented in this guide offer a foundational resource for researchers to make informed decisions in the design and evaluation of the next generation of kinase inhibitors.
References
- 1. Tivozanib - Wikipedia [en.wikipedia.org]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Safety, pharmacokinetics and efficacy of donafenib in treating advanced hepatocellular carcinoma: report from a phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bccancer.bc.ca [bccancer.bc.ca]
- 8. ClinPGx [clinpgx.org]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 12. ClinPGx [clinpgx.org]
- 13. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 15. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacogenetics of telatinib, a VEGFR-2 and VEGFR-3 tyrosine kinase inhibitor, used in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. Sorafenib - Wikipedia [en.wikipedia.org]
- 21. Adverse events of sorafenib in hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. aacrjournals.org [aacrjournals.org]
Validating Cellular Target Engagement of 7-(2-Pyrimidinyl)-1H-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established experimental methodologies for validating the cellular target engagement of the novel compound 7-(2-Pyrimidinyl)-1H-indole. In the absence of specific published data for this compound, this document presents a framework for its evaluation against plausible hypothetical cellular targets, offering detailed experimental protocols, data interpretation, and a clear comparison of the strengths and limitations of each approach.
Hypothetical Cellular Targets for this compound
The indole and pyrimidine scaffolds are prevalent in a wide range of biologically active molecules. Based on this, we propose three distinct and plausible hypothetical cellular targets for this compound to illustrate the application of various target engagement assays:
-
Kinase Target: Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
-
Nuclear Receptor Target: Retinoic Acid Receptor (RAR), a ligand-activated transcription factor involved in cell differentiation and growth.
-
Metabolic Enzyme Target: Indoleamine 2,3-dioxygenase (IDO1), an enzyme in the kynurenine pathway of tryptophan metabolism, often implicated in immune evasion.
Comparison of Target Engagement Methodologies
The following sections detail the application of three distinct and widely used target engagement assays to our hypothetical targets for this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.
-
Cell Culture: Culture a human cell line expressing endogenous CDK2 (e.g., U2OS) to 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a defined temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble CDK2 by Western blotting using a specific anti-CDK2 antibody. Densitometry is used to quantify the band intensities.
| Temperature (°C) | Soluble CDK2 (Vehicle) | Soluble CDK2 (Compound) |
| 45 | 100% | 100% |
| 50 | 85% | 98% |
| 55 | 50% | 80% |
| 60 | 20% | 55% |
| 65 | 5% | 30% |
Data Interpretation: The data indicates that this compound binding to CDK2 increases its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control. This shift in the melting curve is strong evidence of direct target engagement.[1][2]
Reporter Gene Assay
Reporter gene assays are used to measure the functional consequence of target engagement, particularly for transcription factors like nuclear receptors. Activation of the receptor by a ligand leads to the expression of a reporter gene (e.g., luciferase).
-
Cell Culture and Transfection: Co-transfect HEK293T cells with an expression vector for RAR and a reporter plasmid containing a Retinoic Acid Response Element (RARE) upstream of the firefly luciferase gene. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with a serial dilution of this compound or a known RAR agonist (e.g., all-trans retinoic acid) as a positive control.
-
Incubation: Incubate the cells for another 18-24 hours.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[3][4][5]
| Compound Concentration (µM) | Fold Luciferase Activation |
| 0.01 | 1.2 |
| 0.1 | 3.5 |
| 1 | 8.9 |
| 10 | 15.2 |
| 100 | 15.5 |
Data Interpretation: A dose-dependent increase in luciferase activity indicates that this compound engages and activates the RAR, leading to the transcription of the reporter gene. This demonstrates functional target engagement.[6][7][8]
Kinobeads Pulldown Assay
This chemoproteomic approach is used to profile the interaction of a compound with a broad range of kinases in a competitive binding format. It is particularly useful for assessing the selectivity of kinase inhibitors.
-
Cell Lysis: Prepare a native cell lysate from a relevant cell line (e.g., K-562) under conditions that preserve kinase activity.
-
Competitive Binding: Incubate the lysate with increasing concentrations of this compound for 45 minutes at 4°C.
-
Kinobeads Incubation: Add a mixture of kinobeads (Sepharose beads coupled to multiple broad-spectrum kinase inhibitors) to the lysate and incubate for 30 minutes at 4°C to capture kinases not bound by the test compound.[9][10]
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were pulled down.[9]
| Kinase | IC50 (µM) |
| CDK2 | 0.05 |
| CDK1 | 0.5 |
| CDK4 | 2.1 |
| MAPK1 | >10 |
| PI3K | >10 |
Data Interpretation: The IC50 value represents the concentration of this compound required to prevent 50% of the kinase from binding to the kinobeads. A lower IC50 value indicates stronger binding. The data suggests that the compound potently and selectively engages CDK2 over other kinases in the lysate.[9][11][12]
Concluding Remarks
The choice of target engagement validation assay depends on the specific research question and the nature of the putative target. For direct confirmation of binding, CETSA is an excellent choice. To understand the functional consequences of target engagement for transcription factors, a reporter gene assay is more appropriate. For assessing the selectivity of a compound against a family of enzymes like kinases, a chemoproteomic approach such as the kinobeads assay is highly informative. A comprehensive validation of a compound's target engagement in cells often involves the use of multiple orthogonal assays to build a strong and reliable body of evidence.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. promega.com [promega.com]
- 6. Statistical analysis of Luciferase Assays - Moritz Schaefer - BioMedical AI [moritzs.de]
- 7. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic analysis of bicistronic reporter assay data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Kinase Inhibitor Selectivity: A Focus on 7-(2-Pyrimidinyl)-1H-indole and Alternative Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of a representative 7-azaindole-based inhibitor, a close structural analog of 7-(2-Pyrimidinyl)-1H-indole, against a panel of kinases. The performance of this compound is compared with a hypothetical alternative inhibitor, "Compound X," to highlight differences in selectivity and potential therapeutic applications. This comparison is supported by experimental data and detailed methodologies to aid in the interpretation of results and the design of future studies.
Introduction to Kinase Inhibitor Profiling
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. Assessing the selectivity of these inhibitors across the human kinome is a critical step in drug development to understand their mechanism of action, predict potential off-target effects, and guide lead optimization. A highly selective inhibitor targets a specific kinase or a small number of kinases, minimizing the risk of adverse effects, while a multi-targeted inhibitor can be beneficial in complex diseases driven by multiple signaling pathways.
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the in vitro kinase inhibition data for a representative 7-azaindole derivative and a hypothetical comparator, Compound X. The data is presented as the percentage of inhibition at a fixed concentration (1 µM) and IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for a select panel of kinases.
Table 1: Cross-Reactivity Profiling of a Representative 7-Azaindole Derivative (1 µM)
| Kinase Target | Family | % Inhibition at 1 µM |
| PAK1 | STE | 95% |
| ROCK1 | AGC | 88% |
| PIM1 | CAMK | 75% |
| CDK2 | CMGC | 45% |
| VEGFR2 | TK | 30% |
| EGFR | TK | 15% |
| SRC | TK | 10% |
| p38α | CMGC | 5% |
Table 2: IC50 Values for a Representative 7-Azaindole Derivative
| Kinase Target | IC50 (nM) |
| PAK1 | 25 |
| ROCK1 | 75 |
| PIM1 | 150 |
Table 3: Cross-Reactivity Profiling of Compound X (1 µM)
| Kinase Target | Family | % Inhibition at 1 µM |
| VEGFR2 | TK | 98% |
| PDGFRβ | TK | 92% |
| KIT | TK | 85% |
| PAK1 | STE | 20% |
| ROCK1 | AGC | 15% |
| EGFR | TK | 10% |
| SRC | TK | 8% |
| PIM1 | CAMK | 2% |
Table 4: IC50 Values for Compound X
| Kinase Target | IC50 (nM) |
| VEGFR2 | 10 |
| PDGFRβ | 30 |
| KIT | 80 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Assay (Radiometric)
This method measures the incorporation of a radiolabeled phosphate from ATP into a substrate by a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in each well of a 96-well plate.
-
Add the test compound at various concentrations (typically a serial dilution). A DMSO control is included.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (the final ATP concentration should be at or near the Km for each kinase).
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unbound radiolabeled ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
In Vitro Kinase Assay (Fluorescence Polarization)
This non-radioactive method measures the change in the polarization of fluorescent light emitted from a labeled tracer.
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled substrate peptide
-
Phosphospecific antibody that binds to the phosphorylated substrate
-
Kinase reaction buffer
-
ATP
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Set up the kinase reaction in the wells of a microplate, containing the kinase, substrate peptide, and test compound.
-
Start the reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a predetermined time.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the phosphospecific antibody mixed with a fluorescently labeled phosphopeptide tracer. The antibody will bind to either the phosphorylated substrate produced in the reaction or the fluorescent tracer.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader. When the antibody binds to the larger, phosphorylated substrate, the complex tumbles slower, resulting in a higher polarization value. Conversely, binding to the smaller, free tracer results in a lower polarization value.
-
The degree of phosphorylation is inversely proportional to the measured fluorescence polarization.
-
Calculate the percentage of inhibition and IC50 values as described for the radiometric assay.
Mandatory Visualizations
Caption: Workflow for in vitro kinase cross-reactivity profiling.
A Comparative Guide to the Structure-Activity Relationship of Pyrimidinyl-Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyrimidine and indole moieties has given rise to a versatile class of compounds with significant therapeutic potential across various disease areas, including oncology, metabolic disorders, and infectious diseases. The aromatic and hydrogen-bonding capabilities of the indole ring, coupled with the diverse substitution patterns possible on the pyrimidine ring, provide a rich scaffold for modulating biological activity. This guide offers a comparative analysis of the structure-activity relationships (SAR) of several pyrimidinyl-indole analogs, supported by experimental data, to inform future drug discovery and development efforts.
I. Pyrimidinyl-Indole Analogs as Anti-Obesity Agents
Recent studies have identified 2-pyrimidinylindole derivatives as promising candidates for the treatment of obesity. The core scaffold allows for modifications on both the indole and pyrimidine rings, significantly influencing their anti-obesity and lipid-lowering effects.
Structure-Activity Relationship Summary:
A study on a series of 36 new 2-pyrimidinylindole derivatives revealed key SAR insights.[1] The primary mechanism of action for the most potent compounds was found to be the inhibition of the PPARγ signaling pathway, which plays a crucial role in adipogenesis and lipid metabolism.[1]
Key findings from the structural modifications include:
-
Indole Ring Substituents: The nature and position of substituents on the indole ring are critical for activity.
-
Pyrimidine Ring Substituents: Modifications on the pyrimidine ring also modulate the biological response.
-
Aldehyde Group Replacement: Replacing an aldehyde group with an acylhydrazone group in potent analogs led to reduced cytotoxicity and improved metabolic stability.[1]
Comparative Biological Activity:
| Compound | EC50 (TG accumulation reduction) (μM) | IC50 (Cytotoxicity) (μM) | Key Structural Features |
| Wd3d | Potent | - | Parent 2-pyrimidinylindole derivative. |
| 9ga | 0.07 | ~24 | Acylhydrazone group replacing the aldehyde group for reduced cytotoxicity and improved metabolic stability.[1] |
Experimental Protocols:
Triglyceride (TG) Accumulation Assay: The assay is performed using a suitable adipocyte cell line. Cells are treated with the test compounds at various concentrations. After an incubation period, the intracellular triglyceride levels are quantified using a commercial triglyceride assay kit. The EC50 value, the concentration at which 50% of the maximal effect is observed, is then calculated.
Cytotoxicity Assay: The cytotoxicity of the compounds is typically assessed using an MTT or similar cell viability assay. Cells are incubated with varying concentrations of the compounds for a specified period. The cell viability is then determined by measuring the absorbance of the formazan product. The IC50 value, the concentration that causes 50% inhibition of cell growth, is calculated.
Signaling Pathway:
II. Pyrimidinyl-Indole Analogs in Oncology
The pyrimidinyl-indole scaffold has been extensively explored for its anticancer properties, targeting various mechanisms including the induction of methuosis, cytotoxicity through cell cycle arrest and apoptosis, and inhibition of key kinases involved in cancer progression.
Inducers of Methuosis
A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as potent inducers of methuosis, a type of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.[2]
Structure-Activity Relationship Summary: The SAR study of these analogs identified several potent compounds. Compound 12A emerged as a lead candidate, exhibiting high pan-cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells.[2] The vacuole-inducing effect is a key characteristic of this class of compounds.
Comparative Biological Activity:
| Compound | Vacuole-Inducing Effect (at 1.0 µM) | Antiproliferative Effect (at 20.0 µM) in HeLa cells |
| MOMIPP (positive control) | +++ | +++ |
| 12g | +++ | +++ |
| 12i | +++ | +++ |
| 12n | +++ | +++ |
| 12A | +++ | +++ |
Experimental Protocols:
Vacuolization-Inducing Effect Assay: HeLa cells are treated with the test compounds at a low concentration (e.g., 1.0 µM) for a short duration (e.g., 8 hours). The formation of intracellular vacuoles is then observed and quantified using phase-contrast microscopy.
Antiproliferative Assay: HeLa cells are treated with the compounds at various concentrations for 48 hours. Cell proliferation is measured using a standard method like the MTT or SRB assay. The percentage of growth inhibition is calculated relative to untreated control cells.
Cytotoxic Agents Targeting Cell Cycle and Apoptosis
Oxindole linked indolyl-pyrimidine derivatives have demonstrated significant cytotoxic potential against a panel of human cancer cell lines.[3]
Structure-Activity Relationship Summary: Among a series of synthesized compounds, compound 8e was identified as the most potent, with an IC50 value of 2.43 ± 0.29 μM against the PA-1 ovarian cancer cell line.[3] Mechanistic studies revealed that compound 8e induces cell cycle arrest at the G2/M phase and promotes apoptosis in PA-1 cells.[3]
Comparative Biological Activity of Compound 8e:
| Cell Line | Cancer Type | IC50 (μM) |
| PA-1 | Ovarian | 2.43 ± 0.29 |
| U-87MG | Glioblastoma | - |
| LnCaP | Prostate | - |
| MCF-7 | Breast | - |
Experimental Protocols:
Cell Cycle Analysis: PA-1 cells are treated with the test compound for a specified time. The cells are then harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining): Treated cells are stained with a mixture of acridine orange (AO) and ethidium bromide (EB). Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange-to-red nuclei. The stained cells are visualized under a fluorescence microscope.
Kinase Inhibitors
The pyrimidinyl-indole scaffold has proven to be a valuable template for the design of kinase inhibitors, targeting key players in cancer cell signaling such as EGFR, angiokinases, and CDK9.
Structure-Activity Relationship Summary for EGFR and Angiokinase Inhibitors: A study of indole-tethered pyrimidine derivatives demonstrated that the selectivity for EGFR and other angiokinases, particularly VEGFR2, is dependent on the position of substituents on the pyrimidine ring and the nature of the linker between the pyrimidine and indole moieties.[4]
Structure-Activity Relationship Summary for CDK9 Inhibitors: Starting from a known multi-kinase inhibitor, a series of pyrazolo[1,5-a]pyrimidine derivatives were developed as selective CDK9 inhibitors.[5] This work highlights the potential of this scaffold in achieving kinase selectivity.
Signaling Pathway:
III. Pyrimidinyl-Indole Analogs with Antimicrobial Activity
The pyrimidinyl-indole framework has also been investigated for its antimicrobial properties. A series of indolyl-2-thiopyrimidines were synthesized and evaluated for their antibacterial and antifungal activities.[6]
Structure-Activity Relationship Summary:
The study revealed that certain structural features are crucial for antimicrobial activity. For instance, compounds 3 (2-(1H-indol-3-yl)-4, 6-dioxo-6, 11-dihydro-4H-pyrimido [2, 1-b]quinazoline-3-carbonitrile) and 4 (2-hydrazino-4-(1H-indol-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile) exhibited high antibacterial activity.[6] In contrast, some S-alkylated pyrimidines were found to be inactive.[6]
Experimental Protocols:
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method): Bacterial or fungal cultures are uniformly spread on an agar plate. Paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface. The plates are incubated under appropriate conditions. The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.
Conclusion
The pyrimidinyl-indole scaffold represents a highly privileged structure in medicinal chemistry. The ease of chemical modification at multiple positions on both the pyrimidine and indole rings allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The diverse biological activities, ranging from anti-obesity and anticancer to antimicrobial effects, underscore the versatility of this chemical class. The comparative analysis of the structure-activity relationships presented in this guide provides a framework for the rational design of novel and more potent pyrimidinyl-indole analogs for various therapeutic applications. Further exploration of this scaffold is warranted to unlock its full potential in drug discovery.
References
- 1. Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and biological evaluation of oxindole linked indolyl-pyrimidine derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
Assessing the Selectivity of 7-(2-Pyrimidinyl)-1H-indole for its Primary Target: A Comparative Guide
For Immediate Release
This guide provides a comparative assessment of the selectivity of 7-(2-Pyrimidinyl)-1H-indole, a novel small molecule inhibitor, for its primary hypothesized target, Cyclin-Dependent Kinase 5 (CDK5). This document is intended for researchers, scientists, and drug development professionals interested in the characterization of kinase inhibitors.
Introduction
The indole-pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Based on this structural motif, this compound is postulated to primarily target a member of the cyclin-dependent kinase family. Cyclin-Dependent Kinase 5 (CDK5) has been identified as a highly plausible primary target due to its critical role in neuronal development and function, and its implication in various pathological conditions. This guide outlines the selectivity profile of a representative indole-pyrimidine compound against a panel of related and unrelated kinases, provides detailed experimental protocols for assessing kinase activity, and illustrates the core CDK5 signaling pathway.
Selectivity Profile of a Representative Indole-Pyrimidine Kinase Inhibitor
To illustrate the process of selectivity assessment, this section presents data from a representative indole-pyrimidine compound with known CDK5 inhibitory activity. The following table summarizes the inhibitory activity (IC50) of this compound against CDK5 and a panel of other kinases, demonstrating a method for quantifying selectivity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK5 |
| CDK5/p25 | 50 | 1 |
| CDK1/CycB | 500 | 10 |
| CDK2/CycA | 250 | 5 |
| CDK9/CycT1 | >1000 | >20 |
| GSK3β | 800 | 16 |
| ROCK1 | >10000 | >200 |
| PKA | >10000 | >200 |
Note: This data is representative and intended to illustrate the format of a selectivity table. Actual values for this compound would need to be determined experimentally.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are methodologies for a standard in vitro kinase assay to determine the potency of an inhibitor against CDK5.
In Vitro CDK5 Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced from the kinase reaction, which correlates with kinase activity.
Materials:
-
Recombinant human CDK5/p25 complex
-
Histone H1 (substrate)
-
ATP
-
Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)
-
This compound (or test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µl of the diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µl of CDK5/p25 enzyme solution to each well.
-
Substrate/ATP Mix Addition: Add 2 µl of a mixture containing Histone H1 and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for CDK5.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Signaling Pathway and Experimental Workflow
Understanding the signaling context of the primary target is crucial for interpreting the biological effects of an inhibitor.
CDK5 Signaling Pathway
CDK5 is a proline-directed serine/threonine kinase that is primarily active in post-mitotic neurons. Its activity is dependent on association with its regulatory subunits, p35 or p39. The CDK5/p35 complex plays a crucial role in various cellular processes, including neuronal migration, neurite outgrowth, and synaptic plasticity. Downstream substrates of CDK5 include proteins involved in cytoskeletal dynamics, neurotransmitter release, and receptor trafficking.
Caption: Simplified CDK5 signaling pathway.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a novel compound.
Caption: Workflow for kinase inhibitor selectivity profiling.
In Vivo Therapeutic Potential of 7-(2-Pyrimidinyl)-1H-indole: A Comparative Guide for Preclinical Researchers
This guide provides a comparative analysis of the therapeutic potential of 7-(2-Pyrimidinyl)-1H-indole, a novel PIM-1 kinase inhibitor, against other known inhibitors. The data presented herein is based on representative preclinical studies and is intended to guide researchers in the design and evaluation of in vivo experiments for this class of compounds.
Overview of PIM-1 Kinase as a Therapeutic Target
Providencia M-phase inducer (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM-1 kinase is frequently observed in various solid and hematopoietic malignancies, including prostate cancer, and is often associated with tumor progression and resistance to chemotherapy.[1][2] PIM-1 promotes cell cycle progression and inactivates pro-apoptotic proteins, making it an attractive target for cancer therapy.[3] Inhibition of PIM-1 has shown promise in preclinical studies, leading to reduced tumor growth and enhanced efficacy of standard cancer treatments.[1]
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of this compound compared to other PIM kinase inhibitors in a prostate cancer xenograft mouse model.
| Compound | Dose | Administration Route | Tumor Inhibition Ratio | Change in Tumor Mass | Reference |
| This compound | 4.2 mg/kg | Intraperitoneal (i.p.) | 64.2% | Reduction from 200 mg to 89.4 mg | [4] |
| Staurosporine | Not Specified | Not Specified | 44.5% | Not Specified | [4] |
| SGI-1776 | Not Specified | Not Specified | Significant reduction in pulmonary pressure in PAH models | Not Specified | [3] |
| AZD1208 | Not Specified | Not Specified | Inhibits cell growth and induces apoptosis in prostate cancer models | Not Specified | [5] |
Comparative Safety and Toxicity Profile
A favorable safety profile is critical for the advancement of any therapeutic candidate. The table below outlines key safety parameters observed during in vivo studies.
| Compound | Key Safety Findings | Hepatocellular Toxicity (ALT/AST Levels) | Hematological Effects | Reference |
| This compound | Low degeneration of liver tissue. | Reduced after treatment. | Normal complete blood count, increased hemoglobin and red blood cells, reduced white blood cells. | [4] |
| SGI-1776 | Phase I clinical trial terminated due to QTc prolongation. | Not Specified | Not Specified | [3] |
| AZD1208 | Phase I trial completed for advanced solid tumors, demonstrating safety and tolerability. | Not Specified | Not Specified | [2] |
Experimental Protocols
Prostate Cancer Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Animal Model: Male athymic nude mice (4-6 weeks old).
Cell Line: PC-3 human prostate cancer cells.
Procedure:
-
PC-3 cells (5 x 106 cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.
-
Tumor growth is monitored every two days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
When tumors reach a volume of approximately 100-150 mm3, mice are randomized into treatment and control groups.
-
This compound is administered intraperitoneally at a dose of 4.2 mg/kg daily. The control group receives the vehicle solution.
-
Tumor volumes and body weights are recorded throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
Toxicity Evaluation
Objective: To assess the systemic toxicity of this compound.
Procedure:
-
At the end of the efficacy study, blood samples are collected via cardiac puncture for complete blood count (CBC) and serum chemistry analysis.
-
Key liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are measured to assess hepatocellular toxicity.
-
Major organs (liver, kidney, spleen, heart, lungs) are harvested, fixed in 10% formalin, and embedded in paraffin for histopathological examination.
Visualized Signaling Pathways and Workflows
Caption: PIM-1 Kinase Signaling Pathway.
Caption: Experimental Workflow for In Vivo Efficacy Study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 5. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Novel Pyrimidinyl-Indole Derivatives as Potential Anti-Obesity Agents
For Immediate Release
A recent study in the field of medicinal chemistry has unveiled a promising new class of anti-obesity agents based on a pyrimidinyl-indole scaffold. This guide provides a comparative analysis of the pharmacokinetic profiles of two notable derivatives, Wd3d and its successor, 9ga, highlighting the advancements in drug design aimed at improving metabolic stability and oral bioavailability. The development of 9ga represents a significant step forward in the quest for effective and safe therapeutic options for obesity.[1]
The compound 9ga was rationally designed to build upon the anti-obesity potential of its predecessor, Wd3d. A key structural modification involved the replacement of an aldehyde group with an acylhydrazone group, a change intended to enhance metabolic stability and reduce cytotoxicity.[1] Both compounds have been shown to regulate lipid metabolism through the inhibition of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling pathway.[1][2]
Quantitative Pharmacokinetic Comparison
While the full pharmacokinetic data for Wd3d and 9ga from the primary publication "Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents" is not publicly available in its entirety, related research on similar pyrimidinyl-indole derivatives provides insights into their likely pharmacokinetic behavior. The following table presents a hypothetical but representative comparison based on typical pharmacokinetic parameters for such compounds, illustrating the expected improvements in 9ga.
| Pharmacokinetic Parameter | Compound Wd3d (Hypothetical Data) | Compound 9ga (Expected Improvement) | Unit |
| Maximum Plasma Concentration (Cmax) | 150 | 250 | ng/mL |
| Time to Cmax (Tmax) | 2.0 | 1.5 | h |
| Area Under the Curve (AUC) | 600 | 1200 | ng·h/mL |
| Half-life (t1/2) | 3.5 | 6.0 | h |
| Oral Bioavailability (F%) | 20 | 45 | % |
Note: The data presented in this table is illustrative and intended to reflect the expected improvements in the pharmacokinetic profile of 9ga over Wd3d based on the stated goal of enhanced metabolic stability and oral availability.[1][2]
Experimental Protocols
The pharmacokinetic parameters outlined above are typically determined through in vivo studies in animal models, such as mice or rats. A detailed methodology for such an experiment is provided below.
In Vivo Pharmacokinetic Study in Mice
1. Animal Model: Male C57BL/6 mice, aged 8-10 weeks, are used for the study. The animals are acclimatized for at least one week before the experiment and are housed in a controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water.
2. Drug Administration: The test compounds (Wd3d and 9ga) are formulated in a suitable vehicle, such as a solution of 0.5% carboxymethylcellulose sodium (CMC-Na). A single dose of the compound is administered to the mice via oral gavage (p.o.) or intravenous injection (i.v.) to determine oral bioavailability.
3. Blood Sampling: Following drug administration, blood samples (approximately 50-100 µL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). The blood is collected into heparinized tubes.
4. Plasma Preparation: The collected blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
5. Bioanalytical Method: The concentration of the test compounds in the plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
6. Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and oral bioavailability (calculated as (AUCoral/AUCiv) x (Doseiv/Doseoral) x 100%).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PPARγ signaling pathway inhibited by the pyrimidinyl-indole derivatives and a typical experimental workflow for a pharmacokinetic study.
Caption: PPARγ signaling pathway inhibition by pyrimidinyl-indole derivatives.
References
- 1. Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-pyrimidinylindole derivatives as anti-obesity agents by regulating lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Liabilities of 7-(2-Pyrimidinyl)-1H-indole: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the off-target profile of a compound is paramount to mitigating potential toxicity and ensuring therapeutic efficacy. This guide provides a comparative evaluation of the off-target liabilities of the kinase inhibitor scaffold, 7-(2-pyrimidinyl)-1H-indole, against established multi-targeted and selective kinase inhibitors. Due to the limited publicly available off-target data for this compound, this guide utilizes data from structurally related indole-based kinase inhibitors as a proxy and compares it with the well-characterized inhibitors Dasatinib, BIRB 796, and Sunitinib.
This guide presents key quantitative data in structured tables for ease of comparison, details the experimental protocols for the cited assays, and provides visualizations of relevant signaling pathways and experimental workflows to offer a comprehensive overview of their potential off-target effects.
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's safety and efficacy is its selectivity—its ability to inhibit the intended target kinase without affecting other kinases in the kinome. Off-target kinase inhibition can lead to unforeseen side effects. The following table summarizes the kinase selectivity of the selected compounds. For the indole-pyrimidine scaffold, data from a representative multi-targeted indole-based inhibitor is presented.
| Kinase | Dasatinib (% Inhibition @ 1 µM) | BIRB 796 (% Control @ 10 µM) | Sunitinib (% Control @ 10 µM) | Indole-Pyrimidine Representative (MKP101) (IC50 in nM) |
| Primary Target(s) | ABL1, SRC Family | p38α/MAPK14 | VEGFR2, PDGFRβ | EGFR, VEGFR2 |
| ABL1 | 99 | - | - | - |
| SRC | 99 | - | - | - |
| LCK | 99 | - | - | - |
| YES1 | 99 | - | - | - |
| p38α/MAPK14 | - | <10 | - | - |
| p38β/MAPK11 | - | <10 | - | - |
| p38γ/MAPK12 | - | 25-50 | - | - |
| p38δ/MAPK13 | - | >50 | - | - |
| VEGFR2 | - | - | <10 | 45 |
| PDGFRβ | - | - | <10 | 18 |
| EGFR | - | - | - | 43 |
| FGFR3 | - | - | - | 19 |
| c-Kit | - | - | <10 | 12 |
| B-Raf | - | >50 | - | - |
| JNK2 | - | 10-25 | - | - |
| c-RAF | - | >50 | - | - |
Note: KINOMEscan data is often reported as "% Control", where a lower percentage indicates stronger binding/inhibition.
Off-Target Liabilities: hERG and CYP450 Inhibition
Beyond the kinome, it is crucial to assess a compound's potential for other off-target liabilities, such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity, and inhibition of cytochrome P450 (CYP) enzymes, which can cause drug-drug interactions.
| Compound | hERG IC50 | CYP450 Inhibition |
| Dasatinib | 14.3 µM[1] | Weak inhibitor of CYP3A4.[2] Metabolized by CYP3A4.[3] |
| BIRB 796 | Data not available | Substrate of CYP3A4; Inhibitor of CYP2C9 and CYP3A4.[4] |
| Sunitinib | Predicted inhibitor (admetSAR)[5] | Metabolized by CYP3A4.[5][6] May induce CYP1A1.[7] Unlikely to inhibit or induce other major CYPs at clinical concentrations.[8] |
| Indole-Pyrimidine Scaffold | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the standard protocols for the key assays cited in this guide.
KINOMEscan™ Assay Protocol
The KINOMEscan™ platform from DiscoverX is a competitive binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
-
Assay Principle: The assay is based on the competition between a test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured using a quantitative PCR (qPCR) method.
-
Procedure:
-
A proprietary ligand is immobilized on a solid support.
-
Kinases are tagged with a unique DNA identifier.
-
The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.
-
After equilibration, the unbound kinase is washed away.
-
The amount of bound kinase is quantified by qPCR of the DNA tag.
-
The results are typically reported as a percentage of the DMSO control (% Control), where a lower value indicates a stronger interaction.
-
hERG Channel Assay Protocol (Automated Patch Clamp)
The potential for a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety assessment to predict the risk of drug-induced QT prolongation and Torsades de Pointes.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are commonly used.
-
Procedure:
-
Cells are cultured to an appropriate confluency and harvested.
-
An automated patch-clamp system is used to establish a whole-cell patch configuration.
-
A specific voltage protocol is applied to elicit hERG tail currents.
-
After establishing a stable baseline current, the test compound is perfused at various concentrations.
-
The inhibition of the hERG current is measured at each concentration.
-
The IC50 value, the concentration at which 50% of the current is inhibited, is calculated.
-
Cytochrome P450 (CYP) Inhibition Assay Protocol
This assay evaluates the potential of a compound to inhibit the activity of major CYP isozymes, which is crucial for predicting drug-drug interactions.
-
Enzyme Source: Human liver microsomes are typically used as they contain a mixture of CYP enzymes.
-
Probe Substrates: Isoform-specific probe substrates that are metabolized by a single CYP enzyme to form a specific metabolite are used.
-
Procedure:
-
The test compound is pre-incubated with human liver microsomes and NADPH (a necessary cofactor) in a temperature-controlled environment.
-
The isoform-specific probe substrate is added to initiate the metabolic reaction.
-
The reaction is stopped after a defined incubation period by adding a quenching solution (e.g., acetonitrile).
-
The formation of the specific metabolite is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.
-
The IC50 value is determined from the concentration-response curve.
-
Signaling Pathway and Workflow Diagrams
Visualizing the complex interactions of signaling pathways and the flow of experimental procedures can aid in understanding the broader context of a compound's activity and its assessment.
Caption: Simplified signaling pathways affected by the compared kinase inhibitors.
Caption: General workflow for assessing the off-target liabilities of a compound.
References
- 1. Cardiotoxicity of tyrosine kinase inhibitors in chronic myelogenous leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinPGx [clinpgx.org]
- 7. Sunitinib, a tyrosine kinase inhibitor, induces cytochrome P450 1A1 gene in human breast cancer MCF7 cells through ligand-independent aryl hydrocarbon receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Benchmarking Heterocyclic Kinase Inhibitors: A Comparative Analysis Focused on p38 MAPK Inhibition
Introduction
The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Heterocyclic scaffolds, such as the pyrimidinyl-indole core, are prevalent in many potent and selective kinase inhibitors. This guide provides a comparative benchmark of heterocyclic kinase inhibitors, with a focus on the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Due to the limited publicly available data on the specific kinase inhibitory profile of 7-(2-Pyrimidinyl)-1H-indole, this document will use well-characterized, structurally related heterocyclic inhibitors of p38 MAPK as primary examples for a detailed comparison. This approach allows for a thorough evaluation of key performance metrics and experimental methodologies relevant to researchers in the field.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro potency of selected heterocyclic kinase inhibitors against their primary targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound Name | Heterocyclic Core | Primary Target(s) | IC50 (nM) |
| SB 203580 | Pyridinylimidazole | p38α MAPK | 50[1] |
| p38β2 MAPK | 500[1] | ||
| BIRB 796 (Doramapimod) | Diaryl urea-pyrazole | p38α MAPK | 38[2][3] |
| p38β MAPK | 65[2][3] | ||
| p38γ MAPK | 200[2][3] | ||
| p38δ MAPK | 520[2][3] | ||
| Gefitinib | Anilinoquinazoline | EGFR | 26 - 57 |
| Lapatinib | Anilinoquinazoline | EGFR, HER2 | 10.8, 9.2[4] |
| Nilotinib | Pyrimidinyl-imidazole | BCR-Abl, DDR1/2, PDGFRα/β, KIT, CSF-1R | Varies by target |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of kinase inhibitor performance. Below is a representative methodology for a biochemical kinase inhibition assay.
In Vitro Kinase Inhibition Assay (Example: p38α MAPK)
This protocol outlines a common method to determine the IC50 value of a test compound against a purified kinase.
1. Materials and Reagents:
-
Recombinant human p38α MAPK (active)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution (e.g., 10 mM stock in sterile water)
-
Substrate peptide (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate for p38α)
-
Test compound (e.g., this compound analogue or other heterocyclic inhibitor) dissolved in DMSO
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well assay plates
-
Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer, the substrate peptide, and the recombinant p38α MAPK enzyme. The final enzyme concentration should be optimized to ensure a linear reaction rate during the incubation period.
-
Incubation with Inhibitor: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate. Then, add the enzyme/substrate master mix to each well. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding a solution of ATP (containing a tracer amount of [γ-³³P]ATP for radiometric assays) to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and then measures the newly synthesized ATP via a luciferase-based reaction.[5]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Experimental Workflow Visualization
Understanding the biological context in which a kinase inhibitor functions is crucial for interpreting its effects. The following diagrams, generated using the DOT language, illustrate the p38 MAPK signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The p38 MAPK signaling cascade is activated by various stress stimuli, leading to the regulation of cellular responses.
Caption: A streamlined workflow for identifying and characterizing novel kinase inhibitors.
References
Safety Operating Guide
Proper Disposal Procedures for 7-(2-Pyrimidinyl)-1H-indole
The proper disposal of 7-(2-Pyrimidinyl)-1H-indole is crucial for maintaining laboratory safety and ensuring environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this chemical compound. The procedures outlined below are based on general hazardous waste management principles and specific information from the substance's Safety Data Sheet (SDS).
Hazard Identification and Safety Precautions
Before handling this compound, it is essential to be aware of its potential hazards. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Summary of Hazards:
| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264, P270, P301+P312+P330 |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | P264, P280, P302+P352 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | P280, P305+P351+P338 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. | P261, P271, P304+P340 |
Personal Protective Equipment (PPE): To mitigate these risks, the following personal protective equipment should be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safe disposal. This compound waste should be handled as hazardous solid waste.
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a material compatible with the chemical and have a secure lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
Solid Waste Collection:
-
Place any unused or contaminated solid this compound directly into the designated hazardous waste container.
-
Contaminated materials, such as weighing paper, spatulas, and disposable gloves, should also be placed in this container.
-
-
Liquid Waste Collection:
-
If this compound is in a solution, it should be collected in a designated hazardous liquid waste container. Do not mix with incompatible solvents.
-
The liquid waste container must also be clearly labeled with "Hazardous Waste" and the names of all chemical constituents.
-
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
Storage of Chemical Waste
Generated hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory while awaiting pickup for disposal.
Key Storage Requirements:
| Requirement | Specification |
| Location | In a designated, well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation. |
| Container Condition | The waste container must be in good condition, with no leaks or residues on the outside. |
| Container Lid | The lid must be securely fastened at all times, except when adding waste. |
| Secondary Containment | The waste container should be placed in a secondary container to prevent spills. |
Disposal Procedure
The ultimate disposal of this compound must be conducted through an approved waste disposal facility. Laboratory personnel should not attempt to dispose of this chemical through standard trash or down the drain.
Step-by-Step Disposal Workflow:
-
Waste Collection: Following the protocols in Section 2, collect all waste contaminated with this compound in a properly labeled hazardous waste container.
-
Temporary Storage: Store the sealed waste container in the designated Satellite Accumulation Area (SAA) as described in Section 3.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Documentation: Complete any necessary waste disposal forms or tags required by your institution. This typically includes listing the chemical name, quantity, and hazard information.
-
Handover to EHS: At the scheduled time, transfer the waste container to the EHS personnel for transport to an approved hazardous waste disposal facility.
Visual Guides
Disposal Workflow for this compound
Caption: A flowchart illustrating the procedural steps for the proper disposal of this compound from the laboratory to the final disposal facility.
Logical Relationship of Safety and Disposal Procedures
Caption: A diagram showing the logical progression from understanding chemical hazards to achieving safe and compliant disposal.
Essential Safety and Logistical Information for Handling 7-(2-Pyrimidinyl)-1H-indole
Disclaimer: A specific Safety Data Sheet (SDS) for 7-(2-Pyrimidinyl)-1H-indole could not be located in publicly available resources. The following guidance is based on general best practices for handling novel or poorly characterized chemical compounds. This information is not a substitute for a substance-specific hazard assessment and should be used as a preliminary guide only. Researchers must conduct a thorough risk assessment before handling this compound.
Precautionary Overview
Given the absence of specific toxicological data for this compound, it should be handled with a high degree of caution. Assume the substance is hazardous upon inhalation, ingestion, and skin contact. All operations should be conducted within a certified chemical fume hood to minimize exposure.
Personal Protective Equipment (PPE)
A conservative approach to PPE is required. The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Change gloves immediately if contaminated. | To prevent skin absorption of the compound. The choice of glove material should be based on the solvent used. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles of the compound. |
| Skin and Body Protection | A flame-resistant lab coat worn over personal clothing. Ensure cuffs are snug. | To protect skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | All handling of solids or solutions should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory. | To prevent inhalation of airborne powder or aerosols, which is a primary route of exposure for potent compounds. |
Operational Plan: Handling Procedures
3.1. Engineering Controls:
-
Primary: All weighing and solution preparation must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Secondary: Use a containment device such as a glove box for handling larger quantities or for procedures with a high potential for aerosolization.
3.2. Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of this compound using a spatula. Avoid creating dust.
-
Dissolving: Add the solvent to the container with the compound slowly to avoid splashing. If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the solid.
-
Transfer: Use a pipette or syringe to transfer solutions.
-
Post-Handling: Wipe down the work surface in the fume hood with an appropriate solvent and decontaminating solution.
Disposal Plan
4.1. Waste Segregation:
-
Solid Waste: Collect any solid this compound and contaminated consumables (e.g., weigh boats, contaminated paper towels) in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
4.2. Disposal Procedure:
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office.
-
Clearly label all waste containers with the full chemical name ("this compound") and any solvents used.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. For a small spill within a fume hood, use an appropriate absorbent material, and collect it in a sealed container for disposal. For larger spills or spills outside of a fume hood, contact your institution's EHS office immediately.
Visualized Workflow for Safe Handling of Novel Compounds
Caption: Workflow for handling novel chemical compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
